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Amygdalin

Cat. No.: B1666031
CAS No.: 29883-15-6
M. Wt: 457.4 g/mol
InChI Key: XUCIJNAGGSZNQT-JHSLDZJXSA-N
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Description

Amygdalin is a cyanogenic glycoside first isolated from bitter almond seeds in the 19th century . It is a naturally occurring compound found in the seeds of various fruits from the Rosaceae family, such as apricots, peaches, and plums . In research, this compound is noted for its diverse biological activities, which include antioxidant, anti-inflammatory, and immunomodulatory effects . Its potential anticancer activity is a significant area of scientific interest, with proposed mechanisms including the induction of apoptosis in cancer cells and the inhibition of cancer cell proliferation . This activity is hypothesized to be linked to the enzymatic hydrolysis of this compound and the subsequent release of hydrogen cyanide (HCN), a process that is also the source of its potential toxicity . The compound's effects can vary based on individual gut microbiota, which influences its metabolism upon oral administration . Contemporary research is exploring advanced delivery systems, such as encapsulation in alginate-chitosan nanoparticles, to enhance its targeted delivery and mitigate cytotoxic effects on normal cells . Our this compound is offered as a high-purity powder (specifications can be listed here, e.g., ≥98%) for use in various in vitro and in vivo research applications. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27NO11 B1666031 Amygdalin CAS No. 29883-15-6

Properties

IUPAC Name

(2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10-,11+,12+,13+,14+,15-,16-,17+,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XUCIJNAGGSZNQT-JHSLDZJXSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO11
Record name amygdalin
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DSSTOX Substance ID

DTXSID00897159
Record name Amygdalin
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Molecular Weight

457.4 g/mol
Source PubChem
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Solubility

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL
Record name AMYGDALIN
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CAS No.

29883-15-6
Record name Amygdalin
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Melting Point

223-226 °C
Record name AMYGDALIN
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Foundational & Exploratory

Amygdalin: A Scientific Exploration of its Discovery, Pharmacology, and Controversial History

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Amygdalin is a cyanogenic glycoside found in the seeds of various plants, most notably in bitter almonds (Prunus dulcis), from which it was first isolated.[1][2] For decades, this compound and its semi-synthetic derivative, Laetrile, have been subjects of intense debate and investigation within the scientific community, particularly concerning their purported anti-cancer properties.[1][2] Often misleadingly referred to as "vitamin B17," neither this compound nor Laetrile is a vitamin.[1] This guide provides a comprehensive technical overview of the discovery of this compound, its historical context in pharmacology, the experimental methodologies used in its study, and the scientific evidence regarding its mechanism of action and clinical efficacy.

Discovery and Historical Context

The journey of this compound from a natural plant compound to a controversial alternative cancer treatment is a notable chapter in the history of pharmacology.

  • 1830: this compound was first isolated from the seeds of bitter almonds by French chemists Pierre-Jean Robiquet and Antoine Boutron-Charlard.[1][3]

  • 1837: Two French chemists, Robiquet and Boutron-Charlard, are credited with the discovery of this compound, which they initially named "emulsin".[4]

  • Early Research: Subsequent research by Justus von Liebig and Friedrich Woehler identified the hydrolysis products of this compound as sugar, benzaldehyde, and hydrogen cyanide.[1]

  • 1845: The first recorded use of this compound as a cancer treatment occurred in Russia.[1][2][5]

  • 1920s: this compound began to be used in the United States for cancer treatment, but its toxicity led to its abandonment.[1][2][4]

  • 1950s: Ernst T. Krebs, Sr., and his son, Ernst T. Krebs, Jr., promoted a semi-synthetic, injectable form of this compound which they patented as Laetrile.[2][6] They controversially termed it "vitamin B-17," claiming that cancer was a vitamin deficiency disease.[1]

  • 1970s: Laetrile's popularity as an alternative cancer treatment surged in the United States, with an estimated 70,000 American cancer patients using it by 1978.[4][6]

  • 1980: In response to public interest, 23 U.S. states legalized the use of Laetrile for terminally ill cancer patients.[4]

  • 1982: A major clinical trial conducted by the Mayo Clinic under the sponsorship of the National Cancer Institute (NCI) found no evidence of this compound's efficacy against cancer.[1]

  • Present Day: The U.S. Food and Drug Administration (FDA) has not approved this compound or Laetrile for the treatment of cancer, and their use remains controversial.[1][7] However, research into the potential biological activities of this compound continues.

Chemical and Pharmacological Properties

This compound is chemically known as D-mandelonitrile-β-D-gentiobioside, with the chemical formula C20H27NO11.[1] Its purported therapeutic and toxic effects are intrinsically linked to its metabolism.

Mechanism of Action and Metabolism

The central hypothesis for this compound's anti-cancer activity revolves around the enzymatic release of hydrogen cyanide (HCN), a potent cytotoxin.[7] The proposed mechanism is as follows:

  • Enzymatic Hydrolysis: this compound is hydrolyzed by the enzyme β-glucosidase, which is present in higher concentrations in some cancer cells compared to normal cells, into prunasin and mandelonitrile.[6][7]

  • Cyanide Release: Mandelonitrile is further broken down into benzaldehyde and hydrogen cyanide.[7]

  • Selective Toxicity Theory: Proponents of Laetrile have claimed that this cyanide release is selectively toxic to cancer cells.[7][8] They also posited that normal cells are protected by the enzyme rhodanese, which converts cyanide into the non-toxic thiocyanate.[7] However, this theory has not been substantiated in human studies.[7]

Recent in vitro studies have explored other potential mechanisms, including the induction of apoptosis (programmed cell death) through the regulation of Bcl-2 family proteins and caspase-3 activation, as well as the inhibition of cell cycle progression.[3][7][9]

Pharmacokinetics and Toxicity

Oral ingestion of this compound can lead to its hydrolysis by gut microflora, resulting in the release of cyanide and potentially causing severe toxicity.[2] The symptoms of cyanide poisoning include nausea, vomiting, headache, dizziness, liver damage, and in severe cases, coma and death.[1]

Quantitative Data from Clinical Trials

Despite numerous anecdotal claims, controlled clinical trials have failed to demonstrate the efficacy of this compound in treating cancer. The available quantitative data is summarized below.

Clinical Trial / Study Year Published Number of Patients Key Findings Reference
Uncontrolled Case Series196210Primarily pain relief reported; some decrease in adenopathy and tumor size noted.[5]
Phase I Clinical Trial19816No evidence of toxic reactions with intravenous and oral administration for 21 days.[10]
Mayo Clinic / NCI Phase II Trial1982175No substantive benefit in terms of cure, improvement, or stabilization of cancer. Tumor size increased in all but one patient. Several patients experienced symptoms of cyanide toxicity.[1][10]

Experimental Protocols

Isolation and Characterization of this compound

A common method for the extraction and purification of this compound from plant sources, such as apricot kernels, involves the following steps:

  • Extraction: Ground apricot kernels are extracted with a solvent like ethanol, often using sonication to improve efficiency.[11]

  • Precipitation: The extract is concentrated, and a non-polar solvent such as diethyl ether is added to precipitate the this compound.[11][12]

  • Purification: The crude this compound can be further purified by recrystallization.[11]

  • Analysis and Characterization:

    • High-Performance Liquid Chromatography (HPLC): Used to separate and quantify this compound. A common method employs a C18 column with a mobile phase of acetonitrile and water, with detection at 214 nm.[11][12][13]

    • Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the isolated this compound.[11]

Clinical Trial Protocol (Mayo Clinic/NCI, 1982)

While the full detailed protocol is extensive, the key elements of the 1982 Mayo Clinic trial included:

  • Patient Population: 178 patients with various types of cancer for whom no other effective treatment was known.[10]

  • Treatment Regimen:

    • Intravenous this compound for 21 days.

    • Followed by oral this compound maintenance therapy.

    • Patients also received a "metabolic therapy" program which included a specific diet, enzymes, and vitamins.[10]

  • Endpoints: The primary endpoints were tumor response (reduction in size), improvement in symptoms, and patient survival.

  • Toxicity Monitoring: Patients were monitored for adverse effects, particularly symptoms of cyanide toxicity.

Visualizations

Amygdalin_Metabolism This compound This compound prunasin Prunasin This compound->prunasin β-glucosidase mandelonitrile Mandelonitrile prunasin->mandelonitrile β-glucosidase benzaldehyde Benzaldehyde mandelonitrile->benzaldehyde hcn Hydrogen Cyanide mandelonitrile->hcn thiocyanate Thiocyanate (Less Toxic) hcn->thiocyanate Rhodanese (in normal cells)

Caption: Metabolic pathway of this compound.

Amygdalin_Timeline cluster_1800s 19th Century cluster_1900s 20th Century d1830 1830: Isolation of this compound d1845 1845: First use as cancer treatment in Russia d1830->d1845 d1920 1920s: Use in the US, deemed too toxic d1950 1950s: Development of Laetrile d1920->d1950 d1970 1970s: Peak popularity in the US d1950->d1970 d1982 1982: Mayo Clinic trial finds no efficacy d1970->d1982 Amygdalin_Isolation_Workflow start Ground Apricot Kernels extraction Solvent Extraction (e.g., Ethanol) start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation precipitation Precipitation with Diethyl Ether evaporation->precipitation drying Drying of Precipitate precipitation->drying analysis Analysis (HPLC, NMR, FTIR) drying->analysis

References

(R)-Amygdalin: A Technical Guide to its Stereochemistry and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a comprehensive technical overview of (R)-amygdalin, a cyanogenic glycoside found in the seeds of various plants, particularly in the family Rosaceae. We delve into the critical aspects of its stereochemistry, distinguishing the naturally occurring and biologically active (R)-epimer from its isomer, (S)-neoamygdalin. The guide outlines the primary mechanism of its purported biological activity, which involves enzymatic hydrolysis to release hydrogen cyanide (HCN). This process is detailed, along with the key enzymes involved. Furthermore, this paper synthesizes in-vitro research findings, presenting data on (R)-amygdalin's effects on various cellular signaling pathways, including those governing apoptosis, cell cycle progression, and cell adhesion. Detailed experimental methodologies for extraction, purification, and analysis are provided, emphasizing techniques to prevent epimerization. Finally, we address the compound's pharmacokinetic profile and the significant toxicity concerns related to cyanide poisoning, which remain a major barrier to its clinical application.

Introduction

This compound is a naturally occurring cyanogenic glycoside that has been the subject of considerable scientific interest and controversy.[1] First isolated in 1830 from bitter almond seeds, its investigation has spanned from basic chemical characterization to highly debated claims of anticancer activity.[2]

Chemical Identity

Chemically, this compound is an aromatic aminoglycoside with the formula C₂₀H₂₇NO₁₁.[3] Its systematic IUPAC name is (2R)-[β-D-Glucopyranosyl-(1→6)-β-D-glucopyranosyloxy]phenylacetonitrile.[2] It is composed of a mandelonitrile aglycone linked to a gentiobiose disaccharide (two glucose molecules).[1][3] The presence of a nitrile group allows for its classification as a cyanogenic glycoside, as it can release toxic hydrogen cyanide upon hydrolysis.[1][2]

The Stereochemical Distinction: (R)-Amygdalin vs. (S)-Neothis compound

This compound possesses a chiral center at the phenylacetonitrile carbon. The naturally occurring form is the (R)-epimer, which is considered the active form.[3][4][5] Under mild basic conditions, in aqueous solutions, or at elevated temperatures, this stereocenter can isomerize, leading to the formation of the (S)-epimer, known as neothis compound.[2][6][7] This conversion is a critical consideration during extraction, processing, and storage, as the two epimers may exhibit different biological activities and can be separated chromatographically.[7][8]

Stereochemistry and Physicochemical Properties

The (R)-Configuration and its Significance

The biological activity attributed to this compound is primarily associated with the natural (R)-amygdalin isomer.[3][6] The specific three-dimensional arrangement of the (R)-configuration is crucial for its interaction with the active sites of hydrolytic enzymes, such as β-glucosidase, which initiate its metabolic breakdown.

Epimerization and Stability Considerations

The conversion of (R)-amygdalin to (S)-neothis compound is a significant challenge in its study and application. Epimerization can occur during extraction with boiling water or under alkaline conditions due to the weakly acidic nature of the benzylic proton.[8][9] Therefore, extraction protocols often utilize polar solvents like ethanol at controlled temperatures (e.g., 35–40 °C) to minimize isomerization and preserve the natural (R)-form.[7][8]

Table 1: Physicochemical Properties of (R)-Amygdalin

Property Value Reference
IUPAC Name (2R)-Phenyl{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}acetonitrile [2]
Molecular Formula C₂₀H₂₇NO₁₁ [3]
Molecular Mass 457.4 g/mol [3]
CAS Number 29883-15-6 [2][3]
Appearance Colorless/White Crystalline Substance [2][3]
Melting Point 213 °C [3][5]

| Solubility | Water: 83 g/L; Ethanol: 1 g/L |[8] |

Biological Activity and Mechanism of Action

The biological effects of this compound are predominantly linked to the cytotoxic effects of its hydrolysis products.[1] this compound itself is considered relatively non-toxic, but its breakdown releases hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[6][10]

Enzymatic Hydrolysis: The Pathway to Bioactivation

The hydrolysis of (R)-amygdalin is a multi-step enzymatic process. It can be initiated by β-glucosidases present in the plant source (emulsin) or by enzymes in the human small intestine and gut microflora.[1][2][10] The process proceeds consecutively as follows:

  • This compound is hydrolyzed by this compound hydrolase (a β-glucosidase) to yield one molecule of glucose and prunasin .[3][11]

  • Prunasin is subsequently hydrolyzed by prunasin lyase (another β-glucosidase) into a second molecule of glucose and mandelonitrile .[3][11]

  • Mandelonitrile , being unstable, spontaneously or enzymatically (via hydroxynitrile lyase) decomposes into benzaldehyde and hydrogen cyanide (HCN) .[3][11]

It has been proposed that cancer cells may have higher levels of β-glucosidase and lower levels of rhodanese (an enzyme that detoxifies cyanide), potentially leading to a targeted release of HCN in tumor tissues. However, this hypothesis remains controversial and lacks robust clinical confirmation.[3]

G cluster_enzymes Enzymatic Hydrolysis This compound (R)-Amygdalin prunasin Prunasin This compound->prunasin β-glucosidase glucose1 Glucose This compound->glucose1 mandelonitrile Mandelonitrile prunasin->mandelonitrile β-glucosidase glucose2 Glucose prunasin->glucose2 products Benzaldehyde + HCN mandelonitrile->products (spontaneous or hydroxynitrile lyase) G This compound (R)-Amygdalin p38 p38 MAPK Activation This compound->p38 bcl2 Bcl-2 (Anti-apoptotic) Expression p38->bcl2 Inhibits bax Bax (Pro-apoptotic) Expression p38->bax Promotes mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cytc Cytochrome c Release mito->cytc cas3 Caspase-3 Activation cytc->cas3 apoptosis Apoptosis cas3->apoptosis G This compound (R)-Amygdalin akt_mTOR Akt-mTOR Pathway This compound->akt_mTOR Inhibits integrins Integrins (β1, β4) ILK, FAK This compound->integrins Downregulates adhesion Cell Adhesion & Migration akt_mTOR->adhesion integrins->adhesion G start Raw Material (e.g., Apricot Kernels) grind Grinding / Milling start->grind extract Ethanol Reflux Extraction (35-40°C) grind->extract filter Filtration extract->filter concentrate Concentration (Rotary Evaporation) filter->concentrate precipitate Precipitation (with Diethyl Ether) concentrate->precipitate purify Purification (Column Chromatography) precipitate->purify analyze Analysis & QC (HPLC, LC-MS) purify->analyze end Pure (R)-Amygdalin analyze->end

References

An In-depth Technical Guide to the Amygdalin Biosynthesis Pathway in Prunus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amygdalin, a cyanogenic diglucoside found in the seeds of many Prunus species, is a compound of significant interest due to its role in plant defense and its controversial use in alternative medicine. Understanding its biosynthesis is crucial for applications ranging from crop improvement to potential pharmacological development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, intermediates, and regulatory aspects. It includes quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows to serve as a valuable resource for the scientific community.

Introduction

The bitterness of kernels in many Prunus species, such as almond (Prunus dulcis), apricot (Prunus armeniaca), peach (Prunus persica), and cherry (Prunus avium), is primarily attributed to the accumulation of the cyanogenic diglucoside, this compound.[1][2][3] Upon tissue disruption, this compound is hydrolyzed to release hydrogen cyanide (HCN), a potent toxin, as part of a sophisticated plant defense mechanism against herbivores.[2] The biosynthesis of this compound originates from the amino acid L-phenylalanine and involves a series of enzymatic conversions catalyzed by cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs).[1][4] The presence and expression levels of the genes encoding these enzymes are the primary determinants of the sweet versus bitter kernel phenotype in almonds.[2][5] This guide will delve into the molecular intricacies of this pathway, providing the necessary data and methodologies for its study.

The this compound Biosynthesis Pathway

The biosynthesis of this compound from L-phenylalanine is a multi-step process localized within different tissues of the developing seed.[2] The initial steps leading to the formation of the monoglucoside prunasin are thought to occur in the seed coat (tegument), while the final glucosylation to this compound takes place in the cotyledons.[2]

The pathway proceeds as follows:

  • Conversion of L-phenylalanine to Mandelonitrile: This initial phase is catalyzed by two distinct cytochrome P450 enzymes.

    • PdCYP79D16 catalyzes the conversion of L-phenylalanine to phenylacetaldoxime.[1][4]

    • PdCYP71AN24 then converts phenylacetaldoxime to mandelonitrile.[1][4]

  • Formation of Prunasin: The cyanohydrin mandelonitrile is then glucosylated to form the stable monoglucoside, prunasin.

    • This step is primarily catalyzed by UGT85A19 .[2]

    • An additional monoglucosyltransferase, PdUGT94AF3 , has also been identified to contribute to prunasin formation.[2]

  • Final Glucosylation to this compound: The final step involves the addition of a second glucose molecule to prunasin.

    • This β(1→6)-O-glycosylation is catalyzed by two homologous enzymes, PdUGT94AF1 and PdUGT94AF2 , to produce this compound.[2]

Amygdalin_Biosynthesis L-Phenylalanine L-Phenylalanine Phenylacetaldoxime Phenylacetaldoxime L-Phenylalanine->Phenylacetaldoxime PdCYP79D16 Mandelonitrile Mandelonitrile Phenylacetaldoxime->Mandelonitrile PdCYP71AN24 Prunasin Prunasin Mandelonitrile->Prunasin UGT85A19 / PdUGT94AF3 This compound This compound Prunasin->this compound PdUGT94AF1 / PdUGT94AF2

Figure 1: The core this compound biosynthesis pathway in Prunus species.

Quantitative Data

Enzyme Kinetics

The kinetic properties of the enzymes in the this compound biosynthesis pathway are crucial for understanding the flux through the pathway and its regulation. While comprehensive kinetic data for all enzymes are not yet available, some key parameters have been determined.

EnzymeSubstrateKm (µM)Turnover Rate (min⁻¹)SpeciesReference
CYP71AN24 Phenylacetaldoxime3.946.3Prunus mume[1]
This compound and Prunasin Content

The concentration of this compound and its precursor, prunasin, varies significantly among different Prunus species, cultivars, and developmental stages.

SpeciesCultivar/PhenotypeTissueThis compound ContentPrunasin ContentReference
Prunus dulcisNon-bitterKernel2.16 - 157.44 mg/kg-[6]
Prunus dulcisSemi-bitterKernel523.50 - 1772.75 mg/kg-[6]
Prunus dulcisBitterKernel33,006.60 - 53,998.30 mg/kg-[6]
Prunus armeniacaBitter cultivarsKernel (early development)0 - 7.38 mg/g DWHigher than this compound[7]
Prunus armeniacaBitter cultivarsKernel (mid-late development)Increases significantlyDeclines to zero[7]
Prunus spp. (China)Tangut almondKernel5.45 - 9.73 g/100g -[8]
Prunus spp. (China)Wild almondKernel3.14 - 6.80 g/100g -[8]
Prunus spp. (China)Longstalk almondKernel3.00 - 4.22 g/100g -[8]
Prunus spp. (China)Common almondKernelAlmost undetectable-[8]

Experimental Protocols

Quantification of this compound and Prunasin by HPLC

This protocol outlines a general method for the extraction and quantification of this compound and prunasin from Prunus kernels.

4.1.1. Extraction

  • Freeze-dry kernel samples and grind them into a fine powder.

  • Defat the powder by Soxhlet extraction with petroleum ether for 8 hours.

  • Homogenize a known amount of the defatted powder (e.g., 0.15 g for bitter kernels, 0.3 g for sweet kernels) in 50 mL of methanol.

  • Sonicate the suspension at 30°C for 30 minutes.

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Filter the supernatant through a 0.22 µm membrane filter prior to HPLC analysis.

4.1.2. HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water is commonly used. An isocratic method with methanol:water (15:85, v/v) can also be effective.

  • Flow Rate: 0.6 - 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at 218 nm.

  • Quantification: Use external standards of this compound and prunasin to generate a calibration curve.

HPLC_Workflow cluster_extraction Extraction cluster_analysis HPLC Analysis Sample_Grinding Grind Freeze-Dried Kernels Defatting Defat with Petroleum Ether Sample_Grinding->Defatting Homogenization Homogenize in Methanol Defatting->Homogenization Sonication Sonicate Homogenization->Sonication Centrifugation Centrifuge Sonication->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration Injection Inject Sample Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (218 nm) Separation->Detection Quantification Quantify using Standards Detection->Quantification

Figure 2: General workflow for HPLC quantification of this compound and prunasin.
Gene Expression Analysis by RT-qPCR

This protocol provides a framework for analyzing the expression levels of this compound biosynthesis genes.

4.2.1. RNA Extraction and cDNA Synthesis

  • Extract total RNA from the tissue of interest (e.g., almond cotyledons or tegument) using a plant RNA extraction kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

4.2.2. qPCR

  • Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and a suitable qPCR master mix (e.g., SYBR Green-based).

  • Use the primer sequences for the this compound biosynthesis genes as reported in Thodberg et al., 2018 (see supplementary materials of the publication for specific sequences).

  • Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the data using the comparative Cq (ΔΔCq) method, normalizing the expression of the target genes to a stable reference gene (e.g., UBQ10).[8]

Functional Characterization of Biosynthetic Genes via Transient Expression in Nicotiana benthamiana

This method is used to confirm the function of candidate genes in the this compound pathway.

4.3.1. Vector Construction and Agroinfiltration

  • Clone the full-length coding sequence of the candidate gene (e.g., PdCYP79D16, PdCYP71AN24, UGT85A19, etc.) into a plant expression vector.

  • Transform the resulting plasmid into Agrobacterium tumefaciens.

  • Grow the Agrobacterium strains carrying the expression vectors and a strain carrying a viral suppressor of gene silencing (e.g., p19) to an appropriate optical density (e.g., OD600 of 0.5-1.0).

  • Mix the bacterial cultures in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone).

  • Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves with the Agrobacterium suspension using a needleless syringe.

4.3.2. Metabolite Analysis

  • After 3-5 days of incubation, harvest the infiltrated leaf tissue.

  • Extract metabolites from the leaf tissue using a suitable solvent (e.g., methanol).

  • Analyze the extracts for the presence of the expected product (e.g., phenylacetaldoxime, mandelonitrile, prunasin, or this compound) using LC-MS.

Transient_Expression_Workflow Vector_Construction Clone Gene of Interest into Expression Vector Agro_Transformation Transform Agrobacterium Vector_Construction->Agro_Transformation Culture_Growth Grow Agrobacterium Cultures Agro_Transformation->Culture_Growth Infiltration Infiltrate N. benthamiana Leaves Culture_Growth->Infiltration Incubation Incubate Plants (3-5 days) Infiltration->Incubation Metabolite_Extraction Extract Metabolites from Leaf Tissue Incubation->Metabolite_Extraction LCMS_Analysis Analyze Extracts by LC-MS Metabolite_Extraction->LCMS_Analysis

Figure 3: Workflow for functional gene characterization in N. benthamiana.

Regulation of the Pathway

The primary regulatory control of this compound biosynthesis in almonds lies at the transcriptional level. The key difference between bitter and sweet almond varieties is the differential expression of the initial genes in the pathway, PdCYP79D16 and PdCYP71AN24.[2][5] In sweet almond cultivars, the expression of these two genes is either undetectable or at very low levels in the developing kernels, effectively blocking the pathway at its inception.[2] In contrast, bitter almonds show high and consistent expression of these genes, leading to the accumulation of this compound.[2] The expression of the downstream UGTs does not appear to be the primary determinant of the bitter versus sweet phenotype.[2] A basic helix-loop-helix (bHLH) transcription factor has been identified as a key regulator of the transcription of CYP79D16 and CYP71AN24.[8]

Regulatory_Relationship bHLH_TF bHLH Transcription Factor CYP_Genes PdCYP79D16 & PdCYP71AN24 Expression bHLH_TF->CYP_Genes Regulates Amygdalin_Biosynthesis This compound Biosynthesis CYP_Genes->Amygdalin_Biosynthesis Initiates

Figure 4: Simplified regulatory logic of this compound biosynthesis.

Conclusion

The biosynthesis of this compound in Prunus species is a well-defined pathway involving a dedicated set of cytochrome P450s and UDP-glycosyltransferases. The regulation of this pathway at the transcriptional level is the basis for the economically important trait of kernel bitterness. The data and protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate details of this pathway, with potential applications in crop breeding for desired kernel traits and in the exploration of the pharmacological properties of this compound and related compounds. Further research is warranted to fully elucidate the kinetic properties of all enzymes in the pathway and to explore the broader regulatory networks that govern cyanogenic glucoside metabolism in Prunus.

References

The Chemical Architecture and Biological Activities of Amygdalin and Laetrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical structures and multifaceted properties of amygdalin and its semi-synthetic derivative, laetrile. Both compounds have been the subject of considerable scientific scrutiny, primarily for their controversial use in alternative cancer treatments. This document consolidates key data on their physicochemical characteristics, explores their metabolic pathways, and details the molecular mechanisms underlying their reported biological effects. Particular emphasis is placed on the signaling pathways implicated in their cytotoxic, apoptotic, anti-inflammatory, and antioxidant activities. Detailed experimental protocols for seminal studies are provided to facilitate reproducibility and further investigation into the therapeutic potential and toxicological profiles of these cyanogenic glycosides.

Chemical Structure and Physicochemical Properties

This compound is a naturally occurring cyanogenic glycoside found in the seeds of various plants, most notably in the kernels of apricots, bitter almonds, apples, peaches, and plums.[1] Laetrile, often erroneously referred to as vitamin B-17, is a semi-synthetic derivative of this compound.[1][2] The defining structural feature of both molecules is the presence of a nitrile group, which can be enzymatically hydrolyzed to release hydrogen cyanide (HCN), the primary mediator of their biological activity and toxicity.[1][3]

The chemical distinctions between this compound and the patented form of laetrile are crucial. This compound is D-mandelonitrile-β-D-gentiobioside, whereas laetrile is D-mandelonitrile-β-D-glucuronide.[4][5] However, many commercial preparations marketed as "laetrile" are, in fact, composed primarily of this compound.[4]

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
IUPAC Name (2R)---INVALID-LINK--acetonitrile[1]
Chemical Formula C₂₀H₂₇NO₁₁[1][6]
Molecular Weight 457.43 g/mol [6][7]
CAS Number 29883-15-6[1][6]
Melting Point 223-226 °C[1][8]
Solubility Soluble in hot water (0.1 g/mL), slightly soluble in alcohol, insoluble in ether and chloroform.[1][8]
Appearance White crystalline powder[7]
Optical Rotation [α]D²⁰ = -37 to -41° (c=0.05 g/mL in Water)[7]
Table 2: Physicochemical Properties of Laetrile
PropertyValueReferences
IUPAC Name (2S,3S,4S,5R,6R)-6-[(R)-cyano(phenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[1]
Chemical Formula C₁₄H₁₅NO₇[1]
Molecular Weight 309.27 g/mol [9]
CAS Number 1332-94-1[1]
Melting Point 214-216 °C[1]
Appearance Solid at room temperature[9]

Biosynthesis and Isolation of this compound

The biosynthesis of this compound in plants begins with the amino acid L-phenylalanine.[10] Through a series of enzymatic reactions involving cytochrome P450 and UDP-glucosyltransferase, L-phenylalanine is converted to mandelonitrile, which is then glycosylated to form prunasin. A second glycosylation step converts prunasin to this compound.[10]

A common laboratory method for isolating this compound from apricot kernels involves the following steps:

  • The kernels are dried and ground.

  • The ground kernels are defatted using a Soxhlet extractor with a suitable solvent (e.g., petroleum ether).

  • The defatted material is then extracted with hot ethanol.

  • Upon cooling and the addition of diethyl ether, this compound precipitates as white crystals.[11]

Metabolic Pathways and Mechanism of Action

The biological effects of this compound and laetrile are intrinsically linked to their metabolic breakdown. In the presence of β-glucosidase, an enzyme found in the human small intestine and in the plant sources of this compound, these compounds are hydrolyzed.[10][12] This enzymatic cleavage releases glucose, benzaldehyde, and hydrogen cyanide.[8][10] It is the released cyanide that is largely responsible for the purported anticancer effects and the observed toxicity.[13]

The proposed selective cytotoxicity towards cancer cells is based on the hypothesis that tumor cells have higher levels of β-glucosidase and lower levels of rhodanese, an enzyme that detoxifies cyanide by converting it to thiocyanate, compared to normal cells.[7][14] However, this theory remains a subject of scientific debate.[14]

Key Signaling Pathways Modulated by this compound

In vitro studies have identified several signaling pathways that are modulated by this compound, contributing to its observed biological activities.

Apoptosis Induction

This compound has been shown to induce apoptosis in various cancer cell lines through the intrinsic mitochondrial pathway.[15] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[4][15]

Amygdalin_Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase3 Caspase-3 (activated) Cytochrome_c->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptotic signaling pathway.

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest, primarily at the G0/G1 phase, in several cancer cell lines.[16] This is achieved by modulating the expression of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) and cyclins.[14]

Amygdalin_Cell_Cycle_Arrest This compound This compound CDK2_CyclinA CDK2 / Cyclin A Complex This compound->CDK2_CyclinA Downregulates G1_S_Transition G1 to S Phase Transition CDK2_CyclinA->G1_S_Transition Promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Leads to

Caption: this compound's effect on cell cycle progression.

Anti-Inflammatory and Anti-Fibrotic Pathways

This compound has demonstrated anti-inflammatory and anti-fibrotic properties by inhibiting key signaling pathways such as the NF-κB and TGF-β/Smad pathways.[2][15][17] By suppressing the activation of these pathways, this compound can reduce the expression of pro-inflammatory cytokines and fibrotic markers.[17]

Amygdalin_Anti_Inflammatory_Pathway cluster_NFkB NF-κB Pathway cluster_TGFb TGF-β/Smad Pathway NFkB_Stimuli Inflammatory Stimuli NFkB NF-κB Activation NFkB_Stimuli->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines TGFb TGF-β1 Smad p-Smad2/3 TGFb->Smad Fibrosis Fibrosis Smad->Fibrosis This compound This compound This compound->NFkB Inhibits This compound->Smad Inhibits

Caption: this compound's inhibitory effects on inflammatory and fibrotic pathways.

Detailed Experimental Protocols

To ensure the reproducibility of key findings, this section provides detailed methodologies for commonly employed in vitro assays used to assess the biological activity of this compound.

Cytotoxicity Assessment using MTT Assay

This protocol is adapted from studies evaluating the effect of this compound on prostate cancer cell lines.[18][19]

MTT_Assay_Workflow Start Start: Seed cells in 96-well plates Incubate1 Incubate for 24h to allow attachment Start->Incubate1 Treat Treat cells with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT solution (0.5 mg/mL) to each well Incubate2->Add_MTT Incubate3 Incubate for 4h at 37°C Add_MTT->Incubate3 Add_Solvent Add solubilization buffer (e.g., 10% SDS in 0.01 M HCl) Incubate3->Add_Solvent Incubate4 Incubate overnight at 37°C Add_Solvent->Incubate4 Read_Absorbance Measure absorbance at 550 nm using a microplate reader Incubate4->Read_Absorbance End End: Calculate cell viability Read_Absorbance->End

Caption: Workflow for MTT-based cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed prostate cancer cells (e.g., DU145, LNCaP) in 96-well plates at a density of 1 x 10⁴ cells/mL in 100 µL of complete culture medium.[18]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[18]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include untreated control wells.[18]

  • Incubation: Incubate the treated plates for 24, 48, or 72 hours.[18]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by DAPI Staining and TUNEL Assay

This protocol is based on methodologies used to visualize apoptotic nuclear changes and DNA fragmentation.[2][20]

Apoptosis_Detection_Workflow Start Start: Culture and treat cells with this compound Fixation Fix cells with 4% paraformaldehyde Start->Fixation Permeabilization Permeabilize cells with 0.1% Triton X-100 in PBS Fixation->Permeabilization TUNEL_Staining Perform TUNEL assay according to manufacturer's protocol Permeabilization->TUNEL_Staining DAPI_Staining Counterstain with DAPI TUNEL_Staining->DAPI_Staining Imaging Visualize under a fluorescence microscope DAPI_Staining->Imaging End End: Analyze apoptotic cells Imaging->End

Caption: Workflow for DAPI and TUNEL staining.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 30 minutes at room temperature.[9]

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 2-5 minutes on ice.[9]

  • TUNEL Assay: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mix.[21]

  • DAPI Staining: After the TUNEL reaction, wash the cells and incubate with DAPI solution (1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.

  • Mounting and Visualization: Wash the cells, mount the coverslips on microscope slides, and visualize under a fluorescence microscope. Apoptotic cells will show condensed and fragmented nuclei (DAPI) and will be TUNEL-positive.

Western Blot Analysis of Apoptotic Proteins

This protocol outlines the steps for detecting the expression levels of Bax, Bcl-2, and caspase-3.[5][10][22]

Western_Blot_Workflow Start Start: Treat cells and prepare cell lysates Protein_Quantification Determine protein concentration (e.g., BCA assay) Start->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with 5% non-fat milk or BSA in TBST Transfer->Blocking Primary_Ab Incubate with primary antibodies (anti-Bax, anti-Bcl-2, anti-caspase-3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using ECL substrate and imaging system Secondary_Ab->Detection End End: Analyze protein bands Detection->End

Caption: General workflow for Western blot analysis.

Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a 12% SDS-polyacrylamide gel.[22]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and caspase-3 overnight at 4°C. (Specific antibody dilutions should be optimized as per the manufacturer's instructions).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin is commonly used as a loading control.[10]

Antioxidant Activity Assessment (DPPH and FRAP Assays)

These protocols are based on common methods to evaluate the antioxidant capacity of a substance.[7][8][13]

DPPH Radical Scavenging Assay:

  • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[7]

  • Prepare various concentrations of this compound in a suitable solvent.

  • Add 2 mL of the this compound solution to 3 mL of the DPPH solution.[7]

  • Incubate the mixture in the dark for 30 minutes.[7]

  • Measure the absorbance at 517 nm.[7]

  • Calculate the percentage of radical scavenging activity.

Ferric Reducing Antioxidant Power (FRAP) Assay:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Add a small volume of the this compound solution to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., FeSO₄).

Conclusion

This compound and its derivative laetrile possess distinct chemical structures that, upon metabolic activation, release hydrogen cyanide, a potent cytotoxic agent. In vitro research has elucidated several molecular mechanisms through which this compound may exert anticancer, anti-inflammatory, and antioxidant effects, primarily through the modulation of key signaling pathways involved in apoptosis, cell cycle regulation, and inflammation. However, the clinical efficacy of these compounds remains unproven, and the risk of cyanide toxicity is a significant concern. The detailed experimental protocols provided in this guide are intended to serve as a resource for researchers to rigorously investigate the therapeutic potential and safety profile of these controversial molecules, paving the way for a more definitive understanding of their role in human health and disease.

References

An In-depth Technical Guide on the Postulated Mechanism of Action of Amygdalin on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a technical overview of the postulated mechanisms of action of amygdalin on cancer cells based on available scientific literature. This compound, also known as Laetrile or Vitamin B17, is a controversial compound. Its efficacy as a cancer treatment has not been substantiated by robust clinical evidence, and it carries a significant risk of cyanide poisoning. This guide is for informational purposes only and should not be interpreted as an endorsement of this compound for cancer therapy.

Introduction

This compound is a cyanogenic glycoside found in the seeds of various fruits, such as apricots and bitter almonds. For decades, it has been promoted as an alternative cancer treatment, often under the names Laetrile or Vitamin B17. The proposed anticancer effects of this compound are attributed to several distinct, though not mutually exclusive, mechanisms. This technical guide aims to provide a comprehensive overview of these postulated mechanisms, detailing the experimental protocols used to investigate them, presenting available quantitative data, and illustrating the key signaling pathways involved.

Selective Toxicity via Cyanide Release

The most prominent and controversial theory behind this compound's purported anticancer activity is its selective release of cytotoxic hydrogen cyanide (HCN) within cancer cells.

Postulated Mechanism: This theory posits that cancer cells have a higher concentration of the enzyme β-glucosidase compared to normal cells.[1] This enzyme hydrolyzes this compound into prunasin and mandelonitrile, with the latter further degrading into benzaldehyde and hydrogen cyanide.[1] It is hypothesized that the released cyanide induces cytotoxicity specifically in cancer cells. Conversely, normal cells are thought to be protected by a higher concentration of the enzyme rhodanese, which detoxifies cyanide by converting it into the less toxic thiocyanate.[1]

Experimental Protocols:

  • β-Glucosidase Activity Assay:

    • Principle: To quantify the activity of β-glucosidase in cell lysates using a chromogenic substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG). The enzyme cleaves pNPG to release p-nitrophenol, which can be measured spectrophotometrically at 405 nm.

    • Procedure:

      • Prepare cell lysates from both cancer and normal cell lines.

      • Incubate a known amount of protein from each lysate with a saturating concentration of pNPG in an appropriate buffer (e.g., pH 5.0 citrate buffer) at 37°C.

      • Stop the reaction at various time points by adding a high pH solution (e.g., sodium carbonate).

      • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

      • Calculate the enzyme activity in units (e.g., µmol of p-nitrophenol released per minute per mg of protein).

  • Rhodanese Activity Assay:

    • Principle: To measure the rate of thiocyanate (SCN⁻) formation from the reaction of cyanide (CN⁻) and a sulfur donor (e.g., thiosulfate), catalyzed by rhodanese in cell lysates. The resulting thiocyanate is then reacted with a ferric salt to produce a colored complex that can be quantified.

    • Procedure:

      • Prepare cell lysates from both cancer and normal cell lines.

      • Incubate the lysates with potassium cyanide and sodium thiosulfate in a suitable buffer (e.g., pH 8.6 phosphate buffer) at 25°C.

      • Terminate the reaction with formaldehyde.

      • Add a ferric nitrate solution to develop the color.

      • Measure the absorbance at 460 nm.

      • Calculate rhodanese activity based on a standard curve of thiocyanate.

  • Quantification of Cyanide Release in Cell Culture:

    • Principle: To measure the amount of cyanide released into the cell culture medium or within cells following treatment with this compound. This can be achieved using various methods, including colorimetric assays or ion-selective electrodes.

    • Procedure (Colorimetric):

      • Culture cancer cells and treat with various concentrations of this compound.

      • Collect the cell culture medium and/or cell lysates at different time points.

      • Use a commercially available cyanide assay kit, which typically involves the reaction of cyanide with a specific reagent to produce a fluorescent or colored product.

      • Measure the signal using a fluorometer or spectrophotometer.

      • Determine the cyanide concentration by comparing the signal to a standard curve.

Quantitative Data:

While the theory of selective cyanide release is widely cited, there is a lack of robust and consistent quantitative data in the peer-reviewed literature directly comparing β-glucosidase and rhodanese activity in a wide range of human cancer and normal cells.

Signaling Pathway/Logical Relationship Diagram:

Cyanide_Release_Mechanism This compound This compound Beta_Glucosidase β-Glucosidase (High in Cancer Cells - Postulated) This compound->Beta_Glucosidase Hydrolysis Mandelonitrile Mandelonitrile Beta_Glucosidase->Mandelonitrile HCN Hydrogen Cyanide (HCN) Mandelonitrile->HCN Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde Cytotoxicity Cytotoxicity HCN->Cytotoxicity Normal_Cell Normal Cell HCN->Normal_Cell Rhodanese Rhodanese (High in Normal Cells - Postulated) Normal_Cell->Rhodanese Thiocyanate Thiocyanate (Less Toxic) Rhodanese->Thiocyanate Detoxification

Caption: Postulated mechanism of selective cyanide release from this compound.

Induction of Apoptosis

A significant body of in vitro research suggests that this compound can induce programmed cell death, or apoptosis, in various cancer cell lines.

Postulated Mechanism: this compound is reported to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death. Some studies also implicate the activation of the p38 MAPK signaling pathway in this process.

Experimental Protocols:

  • Cell Viability Assay (MTT Assay):

    • Principle: To assess the cytotoxic effect of this compound on cancer cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

    • Procedure:

      • Seed cancer cells in a 96-well plate and allow them to adhere.

      • Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, 72 hours).

      • Add MTT solution to each well and incubate for 2-4 hours.

      • Solubilize the formazan crystals with a solvent (e.g., DMSO).

      • Measure the absorbance at approximately 570 nm.

      • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

  • Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining:

    • Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

    • Procedure:

      • Treat cancer cells with this compound for a specified time.

      • Harvest the cells and wash with cold PBS.

      • Resuspend the cells in Annexin V binding buffer.

      • Add Annexin V-FITC and PI and incubate in the dark.

      • Analyze the stained cells by flow cytometry.

  • Western Blot Analysis for Apoptosis-Related Proteins:

    • Principle: To detect and quantify the expression levels of key apoptotic proteins such as Bax, Bcl-2, and cleaved caspase-3.

    • Procedure:

      • Treat cells with this compound and prepare total protein lysates.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane and incubate with primary antibodies specific for Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin).

      • Incubate with HRP-conjugated secondary antibodies.

      • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

      • Quantify band intensities using densitometry software.

  • Caspase-3 Activity Assay:

    • Principle: To measure the activity of the executioner caspase-3 in cell lysates using a colorimetric or fluorometric substrate (e.g., DEVD-pNA).

    • Procedure:

      • Prepare cell lysates from this compound-treated and control cells.

      • Incubate the lysates with the caspase-3 substrate.

      • Measure the absorbance or fluorescence of the cleaved product.

      • Quantify caspase-3 activity relative to the control.

Quantitative Data:

Cell LineAssayThis compound ConcentrationResultReference
HeLa (Cervical Cancer) MTT20 mg/mL (24h)~51% reduction in cell viability[2]
Annexin V/PI20 mg/mL (24h)33.7 ± 2.6% apoptotic cells[2]
Western Blot20 mg/mL (24h)Increased Bax/Bcl-2 ratio[2]
Caspase-3 Activity20 mg/mL (24h)Significant increase[2]
DU145 & LNCaP (Prostate Cancer) MTT10 mg/mL (24h)~54% (DU145) & ~51% (LNCaP) reduction in viability[3]
Western Blot10 mg/mL (24h)Increased Bax, Decreased Bcl-2[3]
Caspase-3 Activity10 mg/mL (24h)Significant increase[3]
Hs578T (Breast Cancer) MTTIC50 = 52.9 mg/mL (24h)Dose-dependent decrease in viability[4]
Western Blot40 mg/mL (24h)Increased Bax, Decreased Bcl-2, PARP cleavage[4]

Signaling Pathway Diagram:

Apoptosis_Pathway This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Activates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p38_MAPK->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

In vitro studies have indicated that this compound can halt the proliferation of cancer cells by inducing cell cycle arrest.

Postulated Mechanism: this compound has been shown to arrest cancer cells in the G0/G1 or G2/M phases of the cell cycle. This is often associated with the downregulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (e.g., Cdk2) and cyclins (e.g., Cyclin A).

Experimental Protocols:

  • Cell Cycle Analysis by Flow Cytometry:

    • Principle: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

    • Procedure:

      • Treat cancer cells with this compound for a specified duration.

      • Harvest the cells, fix them in cold ethanol to permeabilize the membranes.

      • Treat the cells with RNase to remove RNA.

      • Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

      • Analyze the DNA content of individual cells using a flow cytometer.

      • Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software.

  • Western Blot for Cell Cycle Proteins:

    • Principle: To measure the expression levels of proteins that regulate cell cycle progression, such as Cdk2 and Cyclin A.

    • Procedure: The protocol is similar to that described for apoptosis-related proteins, but using primary antibodies specific for Cdk2, Cyclin A, and other relevant cell cycle regulators.

Quantitative Data:

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
UMUC-3 (Bladder Cancer) Control (2 weeks)60.523.316.2[5]
This compound (10 mg/mL, 2 weeks)71.915.612.5[5]
RT112 (Bladder Cancer) Control (2 weeks)59.921.119.0[5]
This compound (10 mg/mL, 2 weeks)71.416.112.5[5]
TCCSUP (Bladder Cancer) Control (2 weeks)68.214.517.3[5]
This compound (10 mg/mL, 2 weeks)75.312.911.8[5]

Logical Relationship Diagram:

Cell_Cycle_Arrest This compound This compound Cdk2 Cdk2 This compound->Cdk2 Downregulates CyclinA Cyclin A This compound->CyclinA Downregulates G1_S_Transition G1/S Transition Cdk2->G1_S_Transition CyclinA->G1_S_Transition Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Inhibition of

Caption: this compound-induced cell cycle arrest.

Inhibition of Adhesion and Invasion

Emerging evidence suggests that this compound may interfere with the metastatic potential of cancer cells by inhibiting their adhesion and invasion.

Postulated Mechanism: this compound has been reported to modulate the expression and activity of integrins, which are cell surface receptors that mediate cell-extracellular matrix and cell-cell interactions. By altering integrin signaling, this compound may disrupt the ability of cancer cells to adhere to substrates and invade surrounding tissues.

Experimental Protocols:

  • Cell Adhesion Assay:

    • Principle: To quantify the ability of cancer cells to adhere to an extracellular matrix component (e.g., collagen, fibronectin) or a layer of endothelial cells.

    • Procedure:

      • Coat the wells of a 96-well plate with an extracellular matrix protein or grow a monolayer of endothelial cells.

      • Treat cancer cells with this compound.

      • Seed the treated cancer cells into the coated wells and allow them to adhere for a specific time.

      • Wash away the non-adherent cells.

      • Quantify the number of adherent cells, for example, by staining with crystal violet and measuring the absorbance.

Quantitative Data:

Cell LineTreatmentAdhesion to Collagen (% of Control)Reference
UMUC-3 (Bladder Cancer) This compound (10 mg/mL, 24h)~70%[6]
TCCSUP (Bladder Cancer) This compound (10 mg/mL, 24h)~60%[6]
RT112 (Bladder Cancer) This compound (10 mg/mL, 24h)~65%[6]

Conclusion and Critical Perspective

The in vitro evidence suggests that this compound may exert anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell adhesion. However, it is crucial to emphasize that these findings are largely confined to laboratory settings.

Clinical trials on this compound (Laetrile) have not demonstrated any significant anticancer benefits in human patients.[2] A phase II clinical trial conducted by the National Cancer Institute found that in about half of the patients, the cancer had progressed by the end of the treatment.[2] Furthermore, the risk of cyanide toxicity, especially with oral administration, is a serious and potentially fatal side effect. The theory of selective toxicity remains largely unproven in a clinical context.

For drug development professionals, while the cellular pathways affected by this compound (such as the Bax/Bcl-2 axis and cell cycle regulation) are valid targets for cancer therapy, this compound itself is not a viable candidate due to its unfavorable risk-benefit profile. The information presented in this guide should be viewed as a summary of the existing preclinical research, which stands in stark contrast to the lack of clinical efficacy and significant safety concerns. Future research in this area should focus on developing non-toxic compounds that can selectively target these pathways with greater potency and safety.

References

Amygdalin's Role as a Cyanogenic Glycoside in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanogenic glycosides are a class of specialized plant metabolites that play a crucial role in chemical defense against herbivores. Amygdalin, prominently found in the seeds of many Prunus species, is a well-studied cyanogenic diglucoside. Upon tissue disruption, this compound is enzymatically hydrolyzed to release toxic hydrogen cyanide (HCN), a potent inhibitor of cellular respiration. This process, known as cyanogenesis, serves as an effective deterrent against a wide range of herbivores. This technical guide provides an in-depth overview of the biosynthesis of this compound, the mechanism of cyanogenesis, its regulation by signaling pathways, and its role in plant defense. Detailed experimental protocols for the quantification of this compound and hydrogen cyanide, along with key enzymatic assays, are also presented.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from herbivores and pathogens. Among these defenses, the production of toxic compounds upon tissue damage is a widespread and effective strategy. Cyanogenic glycosides are a prominent class of such compounds, present in over 2,500 plant species.[1] this compound (D-mandelonitrile-β-D-gentiobioside) is a classic example of a cyanogenic glycoside, most notably found in the kernels of almonds, apricots, peaches, and other members of the Rosaceae family.[1]

The defense mechanism relies on the spatial separation of the cyanogenic glycoside from its hydrolyzing enzymes within the intact plant tissue. When an herbivore chews the plant material, this compartmentalization is disrupted, bringing this compound into contact with specific β-glucosidases and a hydroxynitrile lyase. This initiates a rapid cascade of reactions culminating in the release of hydrogen cyanide, a potent respiratory inhibitor. This guide delves into the molecular intricacies of this defense mechanism, providing a comprehensive resource for researchers in plant biology, chemical ecology, and drug development.

This compound Biosynthesis and Metabolism

The biosynthesis of this compound originates from the aromatic amino acid L-phenylalanine. The pathway involves a series of enzymatic conversions catalyzed by cytochrome P450 monooxygenases and UDP-glucosyltransferases.

Biosynthetic Pathway

The biosynthesis of this compound proceeds through the following key steps:

  • L-Phenylalanine to Mandelonitrile: L-phenylalanine is converted to mandelonitrile through a series of reactions catalyzed by two key cytochrome P450 enzymes: PdCYP79D16 and PdCYP71AN24.[2]

  • Mandelonitrile to Prunasin: Mandelonitrile is then glycosylated by a UDP-glucosyltransferase (UGT), PdUGT94AF3, to form the monoglucoside prunasin.

  • Prunasin to this compound: Finally, a second glucose molecule is added to prunasin by two other UDP-glucosyltransferases, PdUGT94AF1 and PdUGT94AF2, to yield this compound.

This pathway is tightly regulated, with the expression of the initial cytochrome P450 genes being a key determinant of this compound accumulation. For instance, the lack of expression of PdCYP79D16 and PdCYP71AN24 is the basis for the non-bitter (sweet) almond phenotype.

Amygdalin_Biosynthesis L_Phe L-Phenylalanine Intermediates Intermediate (N-Hydroxyphenylalanine, Phenylacetaldoxime, Phenylacetonitrile) L_Phe->Intermediates PdCYP79D16 Mandelonitrile Mandelonitrile Intermediates->Mandelonitrile PdCYP71AN24 Prunasin Prunasin Mandelonitrile->Prunasin PdUGT94AF3 This compound This compound Prunasin->this compound PdUGT94AF1 / PdUGT94AF2

Figure 1: Biosynthetic pathway of this compound from L-phenylalanine.

Cyanogenesis: The Release of Hydrogen Cyanide

The defensive potential of this compound is realized through a two-step enzymatic hydrolysis process known as cyanogenesis, which is triggered by tissue damage:

  • This compound to Prunasin: this compound is first hydrolyzed by this compound β-glucosidase (amygdalase) to release one molecule of glucose and prunasin.[3]

  • Prunasin to Mandelonitrile: Prunasin is then acted upon by prunasin β-glucosidase to yield another molecule of glucose and mandelonitrile.

  • Mandelonitrile to Hydrogen Cyanide and Benzaldehyde: Finally, mandelonitrile is cleaved by hydroxynitrile lyase into benzaldehyde and hydrogen cyanide.[4]

This rapid release of volatile HCN at the site of herbivore attack acts as a powerful feeding deterrent.

Cyanogenesis_Pathway This compound This compound Prunasin Prunasin + Glucose This compound->Prunasin This compound β-glucosidase Mandelonitrile Mandelonitrile + Glucose Prunasin->Mandelonitrile Prunasin β-glucosidase HCN_Benzaldehyde Hydrogen Cyanide + Benzaldehyde Mandelonitrile->HCN_Benzaldehyde Hydroxynitrile lyase

Figure 2: Enzymatic hydrolysis of this compound (Cyanogenesis).

Quantitative Data on this compound and its Defensive Potential

The concentration of this compound and the resulting potential to release HCN varies significantly among plant species and even between different tissues of the same plant.

This compound Content in Plant Tissues

The following table summarizes the this compound content in the seeds of various Prunus species.

Plant SpeciesCommon NameThis compound Content ( g/100g )Reference
Prunus tanguticaTangut Almond5.45 - 9.73[5][6]
Prunus sp.Wild Almond3.14 - 6.80[5][6]
Prunus pedunculataLongstalk Almond3.00 - 4.22[5][6]
Prunus trilobaFlowering Almond1.41 - 2.65[5]
Prunus mongolicaMongolic Almond1.55 - 3.22[5]
Prunus dulcisCommon AlmondAlmost undetectable[5][6]
Prunus armeniacaApricot1.4[1]
Prunus persicaPeach0.68[1]
Prunus serotinaBlack Cherry0.27[1]
Prunus cerasusRed Cherry0.39[1]
Prunus domesticaPlum0.4 - 1.75[1]
Malus pumilaApple0.3[1]
Toxicity of Hydrogen Cyanide

Hydrogen cyanide is a potent toxin to a wide range of organisms due to its ability to inhibit cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain. The lethal dose 50 (LD50) is a common measure of acute toxicity.

OrganismRoute of AdministrationLD50 (mg/kg)Reference
Human (estimated)Oral0.5 - 3.5[7]
RatOral3 - 4[7]
RabbitOral2 - 3[7]
RabbitDermal7 - 10[7]
Oribatid mite (estimated)Oral5[8]

Regulation of this compound Biosynthesis

The production of this compound is a regulated process, influenced by both developmental cues and environmental stimuli, such as herbivory. Plant hormones, particularly jasmonic acid (JA) and salicylic acid (SA), are key players in orchestrating these defense responses.

Herbivore attack or tissue damage triggers the synthesis of jasmonic acid, which in turn activates the expression of transcription factors that upregulate the genes involved in this compound biosynthesis, including the cytochrome P450s. Salicylic acid, another important defense hormone, has also been shown to be linked to the cyanogenic glucoside pathway, suggesting a complex cross-talk between these signaling pathways in modulating plant defenses.[9][10]

Signaling_Pathway cluster_herbivore Herbivore Attack cluster_signaling Plant Cell Signaling cluster_biosynthesis This compound Biosynthesis Herbivore Tissue Damage JA Jasmonic Acid (JA) Signaling Herbivore->JA SA Salicylic Acid (SA) Signaling JA->SA Crosstalk TFs Transcription Factors (e.g., MYC2) JA->TFs SA->JA SA->TFs CYP_genes CYP79D16 & CYP71AN24 Gene Expression TFs->CYP_genes UGT_genes UGT Gene Expression TFs->UGT_genes Amygdalin_acc This compound Accumulation CYP_genes->Amygdalin_acc UGT_genes->Amygdalin_acc

Figure 3: Simplified signaling pathway for the regulation of this compound biosynthesis.

Experimental Protocols

Accurate quantification of this compound and its breakdown products is essential for studying plant defense mechanisms. The following sections provide detailed methodologies for key experiments.

Extraction and Quantification of this compound by HPLC

This protocol describes the extraction of this compound from plant material and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant tissue (e.g., seeds, leaves)

  • Liquid nitrogen

  • Methanol

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • 0.1% Citric acid solution

  • Syringe filters (0.45 µm)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it into a fine powder using a mortar and pestle.

  • Extraction:

    • Weigh a precise amount of the powdered tissue (e.g., 100 mg) into a centrifuge tube.

    • Add a known volume of extraction solvent (e.g., 10 mL of methanol or a methanol/water mixture). Reflux extraction with water containing 0.1% citric acid has been shown to be effective.[11]

    • Vortex the mixture thoroughly and then sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the sample at 10,000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

    • Combine the supernatants and evaporate to dryness under vacuum.

    • Re-dissolve the dried extract in a known volume of the mobile phase (e.g., 1 mL).

  • HPLC Analysis:

    • Filter the re-dissolved extract through a 0.45 µm syringe filter.

    • Inject a known volume (e.g., 20 µL) onto the HPLC system.

    • Use a C18 column with a mobile phase gradient of water and acetonitrile. A typical gradient might start with 15% acetonitrile and increase to 85% over 30 minutes.

    • Detect this compound by UV absorbance at 214 nm.[2]

    • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with pure this compound.

HPLC_Workflow Start Start: Plant Tissue Grind Grind in Liquid N2 Start->Grind Extract Extract with Solvent (e.g., Methanol/Water) Grind->Extract Centrifuge Centrifuge Extract->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Redissolve Re-dissolve in Mobile Phase Evaporate->Redissolve Filter Filter (0.45 µm) Redissolve->Filter HPLC HPLC Analysis (C18 Column, UV 214 nm) Filter->HPLC Quantify Quantify using Standard Curve HPLC->Quantify

Figure 4: Experimental workflow for this compound extraction and HPLC quantification.

Quantification of Hydrogen Cyanide Release

This protocol describes a colorimetric method for quantifying the amount of HCN released from plant tissue.

Materials:

  • Plant tissue

  • Phosphate buffer (pH 6.0)

  • Toluene

  • Sodium picrate paper (prepared by soaking filter paper in a solution of 5 g sodium carbonate and 0.5 g picric acid in 100 mL water, then air-drying)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize a known weight of fresh plant tissue in a phosphate buffer (pH 6.0).

  • HCN Release and Trapping:

    • Place the homogenate in a sealed vial.

    • Add a few drops of toluene to disrupt cell membranes and enhance enzyme activity.

    • Suspend a strip of sodium picrate paper in the headspace of the vial, ensuring it does not touch the homogenate.

    • Incubate the vial at a controlled temperature (e.g., 37°C) for a specific time (e.g., 24 hours). The picrate paper will change color from yellow to reddish-brown in the presence of HCN.

  • Quantification:

    • After incubation, remove the picrate paper and elute the color by placing it in a known volume of distilled water (e.g., 10 mL).

    • Measure the absorbance of the solution at 520 nm using a spectrophotometer.

    • Calculate the amount of HCN released by comparing the absorbance to a standard curve prepared using known concentrations of potassium cyanide (KCN).

Conclusion

This compound and the resulting cyanogenesis represent a highly effective and elegantly regulated chemical defense mechanism in plants. The spatial separation of the substrate and enzymes, coupled with the rapid release of the potent toxin hydrogen cyanide upon tissue damage, provides a formidable deterrent to herbivores. A thorough understanding of the biosynthesis, regulation, and mechanism of action of this compound is crucial for researchers in plant science and chemical ecology. Furthermore, the enzymatic pathways involved in cyanogenesis offer potential targets for agricultural applications aimed at enhancing crop protection. The detailed experimental protocols provided in this guide serve as a valuable resource for scientists seeking to investigate this fascinating aspect of plant biology.

References

Unveiling the Molecular Crossroads: A Technical Guide to Amygdalin's Interaction with Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amygdalin, a cyanogenic glycoside found in the seeds of various fruits, has long been a subject of scientific scrutiny for its potential therapeutic properties, particularly in the context of cancer. While its use remains controversial, a growing body of preclinical research has begun to elucidate the molecular mechanisms through which this compound exerts its biological effects. This in-depth technical guide provides a comprehensive overview of the known molecular targets of this compound within critical cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural compounds and their therapeutic potential.

This guide summarizes key quantitative data, details common experimental methodologies used to investigate this compound's mechanisms of action, and provides visual representations of the affected signaling pathways to facilitate a deeper understanding of its molecular interactions.

Data Presentation: Quantitative Insights into this compound's Biological Activity

The following tables summarize the available quantitative data on this compound's inhibitory concentrations (IC50) across various cancer cell lines and its binding affinities for specific molecular targets. This information is crucial for comparing its efficacy and potential for target engagement in different cellular contexts.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 ValueCitation(s)
MCF-7Breast Adenocarcinoma30.8 mg/mL[1]
MDA-MB-231Breast Adenocarcinoma48.5 mg/mL[1]
Hs578TTriple-Negative Breast Cancer52.9 mg/mL[1]
DU145Prostate CancerNot specified, but cytotoxic effects observed[2]
LNCaPProstate CancerNot specified, but cytotoxic effects observed[2]
HeLaCervical CancerNot specified, but cytotoxic effects observed[3]
KBOral Cancer61 µg/mL (from apricot extract)[4]
DLD-1Colon Cancer74.03 mM[5]
HNO97Oral Squamous Cell Carcinoma381.60 µg/mL[6]
Table 2: Binding Affinity of this compound to Molecular Targets (In Silico Data)
Target ProteinBinding Energy (kcal/mol)Predicted Dissociation Constant (KD)Citation(s)
Bcl-2-5.32Not Reported[7]
HER2-5.38Not Reported[7]
Proteasome Subunit β1Not ReportedModerate Affinity[8]
Proteasome Subunit β2Not ReportedModerate Affinity[8]
Proteasome Subunit β5Not ReportedModerate Affinity[8]

Core Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways that are often dysregulated in cancer and other diseases. These pathways govern fundamental cellular processes such as apoptosis, cell cycle progression, and cellular stress responses.

The Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anti-cancer therapies aim to induce apoptosis in tumor cells. This compound has been demonstrated to promote apoptosis through the intrinsic, or mitochondrial, pathway.[9][10]

A key mechanism involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2.[2][11] this compound has been shown to upregulate the expression of Bax and downregulate the expression of Bcl-2, thereby shifting the cellular balance towards apoptosis.[2][11][12] This change in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, with caspase-3 being a key executioner caspase that orchestrates the dismantling of the cell.[3][10]

apoptosis_pathway This compound This compound bcl2 Bcl-2 This compound->bcl2 Inhibits bax Bax This compound->bax Activates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits MOMP bax->mitochondrion Promotes MOMP cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases caspase3 Caspase-3 cytochrome_c->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

This compound-induced apoptosis pathway.
Cell Cycle Regulation

The cell cycle is a tightly controlled process that governs cell division. Loss of cell cycle control is a hallmark of cancer. This compound has been reported to induce cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting the proliferation of cancer cells.[7][10]

This effect is mediated through the modulation of key cell cycle regulatory proteins. Specifically, this compound has been shown to down-modulate the expression and activity of cyclin-dependent kinase 2 (CDK2) and its regulatory partner, cyclin A.[13] The CDK2-cyclin A complex is crucial for the transition from the G1 to the S phase of the cell cycle. By inhibiting this complex, this compound effectively halts cell cycle progression and prevents DNA replication.

cell_cycle_pathway This compound This compound cdk2_cyclinA CDK2/Cyclin A Complex This compound->cdk2_cyclinA Inhibits g0_g1_arrest G0/G1 Arrest This compound->g0_g1_arrest g1_s_transition G1/S Phase Transition cdk2_cyclinA->g1_s_transition Promotes cell_proliferation Cell Proliferation g1_s_transition->cell_proliferation

This compound's effect on cell cycle regulation.
PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in many types of cancer.

Computational simulations suggest that this compound can form stable hydrogen bonds with key proteins in this pathway, including Akt1, preventing ATP from entering the ATP-binding pocket and thereby inhibiting their activity.[3] By inhibiting the PI3K/Akt/mTOR pathway, this compound can suppress the downstream effects that promote cancer cell survival and proliferation.

pi3k_akt_mtor_pathway This compound This compound akt Akt This compound->akt Inhibits pi3k PI3K pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation_survival Cell Growth, Proliferation & Survival mtor->proliferation_survival Promotes

Inhibition of the PI3K/Akt/mTOR pathway by this compound.
MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the cellular response to stress, inflammation, and immune signals. Chronic activation of these pathways can contribute to cancer development and progression.

This compound has been shown to activate the p38 MAPK pathway, which can lead to the induction of apoptosis.[3] Furthermore, it has been demonstrated to suppress the activation of the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines.[11] This anti-inflammatory effect may contribute to its overall anti-cancer activity.

Experimental Protocols: Methodologies for Investigating this compound's Molecular Targets

The following sections provide an overview of the key experimental protocols commonly employed to elucidate the molecular mechanisms of this compound.

Cell Culture and Treatment
  • Cell Lines: A variety of human cancer cell lines are utilized, including but not limited to MCF-7, MDA-MB-231 (breast cancer), DU145, LNCaP (prostate cancer), HeLa (cervical cancer), and SNU-C4 (colon cancer).

  • Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., sterile water or DMSO) to prepare a stock solution, which is then diluted to the desired final concentrations in the culture medium for treating the cells for specified time periods (e.g., 24, 48, 72 hours).

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, caspase-3, Akt, p-Akt). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).

western_blot_workflow cell_lysis Cell Lysis & Protein Extraction protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Electrotransfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Workflow for Western Blot analysis.
Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with propidium iodide (PI), a fluorescent dye that intercalates with DNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

cell_cycle_analysis_workflow cell_harvest Cell Harvest fixation Ethanol Fixation cell_harvest->fixation rnase_treatment RNase A Treatment fixation->rnase_treatment pi_staining Propidium Iodide Staining rnase_treatment->pi_staining flow_cytometry Flow Cytometry Analysis pi_staining->flow_cytometry histogram Cell Cycle Histogram flow_cytometry->histogram

Workflow for cell cycle analysis.
Caspase-3 Activity Assay

This assay measures the activity of the key executioner caspase, caspase-3.

  • Cell Lysis: Treated and control cells are lysed to release intracellular contents.

  • Substrate Incubation: The cell lysate is incubated with a fluorogenic or colorimetric substrate specific for caspase-3 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

  • Detection: Activated caspase-3 in the lysate cleaves the substrate, releasing a chromophore or fluorophore. The resulting color or fluorescence is measured using a spectrophotometer or fluorometer.

  • Quantification: The activity of caspase-3 is proportional to the amount of cleaved substrate and is typically expressed relative to the total protein concentration of the lysate.[14]

Conclusion

The research landscape surrounding this compound's molecular interactions is continually evolving. This guide provides a snapshot of the current understanding of its molecular targets and its influence on key signaling pathways, primarily in the context of cancer biology. The compiled quantitative data, pathway diagrams, and experimental methodologies offer a foundational resource for scientists and researchers. It is evident that this compound's biological effects are multifaceted, involving the modulation of apoptosis, cell cycle progression, and major signaling cascades like the PI3K/Akt/mTOR pathway. As research progresses, a more refined understanding of its therapeutic potential and limitations will undoubtedly emerge, paving the way for more targeted and evidence-based investigations in the future.

References

The Pharmacokinetics and Metabolism of Orally Administered Amygdalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amygdalin, a cyanogenic glycoside found in the seeds of various fruits such as apricots, bitter almonds, and peaches, has been a subject of scientific interest and controversy for decades.[1][2] Its metabolism, particularly after oral administration, is complex and heavily influenced by the gut microbiota, leading to the production of metabolites with significant toxicological implications.[3][4] This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics and metabolism of orally administered this compound, with a focus on quantitative data, experimental methodologies, and metabolic pathways to support further research and development.

Pharmacokinetic Profile

Oral administration of this compound results in low systemic bioavailability of the parent compound.[5][6] The primary metabolic events occur within the gastrointestinal tract, mediated by the enzymatic activity of the intestinal microflora.[4][7]

Absorption

Following oral ingestion, this compound is poorly absorbed in its intact form.[5] Studies in Beagle dogs have shown that only a small percentage of the administered oral dose becomes systemically available.[5] In rats, orally administered this compound is absorbed relatively quickly, with plasma detection occurring within 5 minutes and a short time to maximum concentration (Tmax).[8]

Distribution

The volume of distribution of this compound has been found to be similar to that of diatrizoate, a substance used as a model for extracellular volume.[5] This suggests that this compound is primarily distributed in the extracellular fluid.

Metabolism

The metabolism of orally administered this compound is a multi-step process predominantly carried out by the gut microbiota.[3][4][7]

  • Hydrolysis to Prunasin: The first step involves the hydrolysis of this compound by β-glucosidases from intestinal bacteria to form prunasin and a glucose molecule.[4][9]

  • Formation of Mandelonitrile: Prunasin is further hydrolyzed by these enzymes into mandelonitrile and another glucose molecule.[1][9]

  • Release of Cyanide: Mandelonitrile is unstable and can spontaneously decompose or be enzymatically broken down to benzaldehyde and highly toxic hydrogen cyanide (HCN).[1][10]

The gut microbiota, particularly species like Bacteroides, have high β-glucosidase activity and are significant contributors to the release of cyanide from this compound.[7] In germ-free or antibiotic-treated animals, the toxicity of oral this compound is significantly reduced due to the absence of this microbial metabolism.[4][11]

A portion of the absorbed cyanide is detoxified in the liver by the enzyme rhodanese, which converts it to the less toxic thiocyanate, which is then excreted in the urine.[2][12]

Excretion

Intact this compound and its metabolite prunasin are excreted in the urine.[5] Following intravenous administration, a large portion of this compound is excreted unchanged in the urine.[13] However, after oral administration, urinary recovery of the parent drug is much lower.[14] Thiocyanate, the detoxification product of cyanide, is also eliminated via the kidneys.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for orally administered this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueSpeciesDoseAdministration RouteReference
Tmax< 2 hoursRat20 mg/kgOral[8]
t1/2~8.45 hoursRat20 mg/kgOral[8]

Table 2: Bioavailability of this compound

SpeciesBioavailability (%)Administration RouteReference
Beagle DogA few percentOral[5]
HumanLow (inferred)Oral[14]

Table 3: Cyanide and Thiocyanate Levels in Humans after Oral this compound

AnalytePeak ConcentrationTime to PeakDoseReference
Cyanide (Blood)up to 2.1 µg/mL-0.5 g, three times daily[13]
Thiocyanate (Serum)20-38 µg/mL3-5 days0.5 g, three times daily[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe common experimental protocols used in the study of this compound pharmacokinetics.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral administration.

Animal Model: Male Sprague-Dawley rats.

Dosing:

  • A single oral gavage of this compound at a dose of 20 mg/kg.[8]

Sample Collection:

  • Blood samples are collected from the tail vein at various time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Plasma is separated by centrifugation.

Sample Analysis:

  • This compound concentrations in plasma are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 218 nm.[8][15]

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Tmax, Cmax, AUC, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis.

Gut Microbiota Metabolism Study

Objective: To investigate the role of intestinal microbiota in the metabolism of this compound.

Animal Model:

  • Conventional rats with normal gut flora.

  • Pseudo germ-free rats (achieved by antibiotic treatment).[4]

Dosing:

  • A single oral dose of this compound (e.g., 440 mg/kg).[4]

Sample Collection:

  • Blood, feces, and cecum contents are collected at specified time points.

Sample Analysis:

  • This compound, prunasin, cyanide, and thiocyanate levels are measured using appropriate analytical methods such as LC-MS/MS or specific colorimetric assays for cyanide and thiocyanate.[16]

Data Analysis:

  • Comparison of metabolite levels between the conventional and pseudo germ-free groups to elucidate the contribution of the gut microbiota.

Visualizations

Metabolic Pathway of Oral this compound

The following diagram illustrates the metabolic cascade of this compound after oral ingestion, highlighting the critical role of gut microbiota.

Amygdalin_Metabolism This compound This compound Prunasin Prunasin This compound->Prunasin Gut Microbiota β-glucosidase Urine Urinary Excretion This compound->Urine Unchanged Mandelonitrile Mandelonitrile Prunasin->Mandelonitrile Gut Microbiota β-glucosidase Prunasin->Urine Metabolite Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde Spontaneous/ Enzymatic HCN Hydrogen Cyanide (HCN) Mandelonitrile->HCN Spontaneous/ Enzymatic Thiocyanate Thiocyanate HCN->Thiocyanate Liver Rhodanese Thiocyanate->Urine PK_Workflow Dosing Oral Administration of this compound Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS or HPLC Analysis Processing->Analysis Data Pharmacokinetic Data Analysis Analysis->Data Results Determine PK Parameters (Tmax, t1/2, etc.) Data->Results

References

Methodological & Application

Application Notes and Protocols for Amygdalin Extraction and Purification from Apricot Kernels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and analysis of amygdalin from apricot kernels. The methodologies are suitable for laboratory-scale research and development.

Introduction

This compound is a cyanogenic glycoside found in the seeds of various fruits, including apricots (Prunus armeniaca).[1][2] It has been a subject of interest in biomedical research for its potential therapeutic properties.[3][4] Accurate and efficient extraction and purification of this compound are crucial for preclinical and clinical research. These protocols outline various methods for obtaining this compound of sufficient purity for research purposes.

Pre-Extraction Preparation of Apricot Kernels

Proper preparation of the raw material is critical for efficient extraction.

Protocol 1: Kernel Preparation

  • Sourcing: Obtain apricot kernels from a reliable supplier. Note the origin and variety, as this compound content can vary.

  • Drying: Remove the stones from the apricots and crack them to obtain the kernels. The kernels should be dried either in the sun or in an oven at a temperature not exceeding 60°C to reduce moisture content.[1][5]

  • Grinding: Once dried, grind the kernels into a fine powder using a laboratory mill. A finer powder increases the surface area for solvent extraction.

  • Defatting (Optional but Recommended): Apricot kernels have a high oil content, which can interfere with the extraction of polar compounds like this compound.

    • Place the ground kernel powder in a Soxhlet extractor.

    • Extract the oil using a non-polar solvent such as dichloromethane or petroleum ether for 5-6 hours.[5]

    • After extraction, the defatted kernel powder should be air-dried in a fume hood to remove any residual solvent.

Extraction of this compound

Several methods can be employed for this compound extraction, each with its own advantages in terms of yield, efficiency, and solvent requirements.

Solvent Extraction Methods

Protocol 2: Hot Ethanol Reflux Extraction

This method is widely used due to the high solubility of this compound in hot ethanol.[6]

  • Place the defatted apricot kernel powder into a round-bottom flask.

  • Add 95% ethanol in a solid-to-solvent ratio of 1:10 (w/v).

  • Set up a reflux condenser and heat the mixture to the boiling point of ethanol (approximately 78°C).

  • Maintain the reflux for at least 2 hours.[5]

  • After reflux, allow the mixture to cool.

  • Separate the solid residue from the liquid extract by vacuum filtration.

  • The liquid phase, containing the this compound, is then concentrated under vacuum using a rotary evaporator.[5]

Protocol 3: Aqueous Extraction

Water is an environmentally friendly solvent for this compound extraction.

  • Suspend the ground apricot kernel powder in distilled water (a 1:25 solid-to-solvent ratio is a good starting point).[7]

  • To prevent enzymatic degradation of this compound, it is recommended to inactivate endogenous enzymes by boiling the mixture.[2] Alternatively, adding 0.1% citric acid to the water can help stabilize this compound.[7][8]

  • Heat the mixture at 100°C for at least 100 minutes with continuous stirring.[7]

  • After extraction, filter the mixture to separate the aqueous extract from the solid residue.

Protocol 4: Microwave-Assisted Extraction (MAE)

MAE is a rapid extraction method that can significantly reduce extraction time and solvent consumption.[9][10]

  • Place the ground kernel powder in a microwave-safe extraction vessel.

  • Add a suitable solvent, such as methanol or ethanol.

  • Set the microwave parameters (e.g., temperature at 50-70°C, time for 90 seconds).[9][10]

  • After extraction, filter the mixture to obtain the liquid extract.

Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield of this compound. The following table summarizes reported yields from different methods.

Extraction MethodSolventTemperature (°C)TimeYieldReference
Aqueous ExtractionWater with 0.25g citric acid37100 min20.3 ppm[7]
Aqueous ExtractionWater with 0.25g citric acid100100 min68.2 ppm[7]
Hot Water ExtractionWater100100 min6.8 mg/100g[2]
Hot Ethanol ExtractionEthanol78.5 (Boiling)100 min11.9 mg/100g[2]
Soxhlet ExtractionMethanol65-7016 hHighest Content (unspecified)[9][10]
Microwave ExtractionMethanol50-7090 s-[9][10]

Purification of this compound

The crude extract contains various impurities that need to be removed to obtain pure this compound for research.

Protocol 5: Precipitation

A simple method for initial purification is precipitation.[1]

  • Take the concentrated crude extract (from ethanol extraction).

  • Add diethyl ether to the extract while stirring vigorously.[5]

  • This compound will precipitate as white crystals.

  • Collect the precipitated this compound by suction filtration.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the purified this compound in a vacuum oven at a low temperature (e.g., 50°C).[5]

Protocol 6: Macroporous Resin Column Chromatography

This technique is effective for purifying this compound from aqueous extracts.[11][12]

  • Resin Selection and Preparation: XDA-1 macroporous resin is a suitable choice.[11][12] Pre-treat the resin by washing it with ethanol and then water to remove any impurities.

  • Column Packing: Pack a chromatography column with the prepared resin.

  • Loading: Load the crude aqueous extract onto the column at a controlled flow rate (e.g., 2 mL/min).[11][12]

  • Washing: Wash the column with deionized water to remove unbound impurities.

  • Elution: Elute the adsorbed this compound using an appropriate concentration of ethanol (e.g., 80% ethanol).[11][12]

  • Collection and Concentration: Collect the fractions containing this compound and concentrate them using a rotary evaporator.

Protocol 7: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an advanced liquid-liquid chromatography technique that can yield high-purity this compound with good recovery.

  • Solvent System: A two-phase solvent system such as n-butanol-ethyl acetate-water (4:1:6, v/v/v) can be used.[13]

  • Operation: The crude extract is loaded onto the HSCCC column, and the separation is performed according to the instrument's operating manual.

  • Results: This method has been reported to yield this compound with a purity of 98.7% and a recovery of 90.7%.[13]

Purification Efficiency

The following table summarizes the purity and recovery data for different purification methods.

Purification MethodStarting MaterialPurity AchievedRecoveryReference
Macroporous Resin (XDA-1)Debitternizing-Water ConcentrateRelative content increased from 34.04% to 61.58%88.75%[11][12]
HSCCCCrude Extract (36.1% this compound)98.7%90.7%[13]

Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.[6][14]

Protocol 8: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Column: A C18 column is typically used for the separation.[14]

  • Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 28:72, v/v) is often employed.[11]

  • Flow Rate: A flow rate of 1.0 mL/min is common.[11]

  • Detection: this compound can be detected at a wavelength of 214 nm.[11]

  • Quantification: An external calibration curve is constructed using a certified this compound standard.[9]

Experimental Workflows

The following diagrams illustrate the logical flow of the extraction and purification processes.

Extraction_Workflow cluster_prep Kernel Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Apricot Kernels drying Drying start->drying grinding Grinding drying->grinding defatting Defatting (Optional) grinding->defatting ethanol_ext Hot Ethanol Reflux defatting->ethanol_ext aqueous_ext Aqueous Extraction defatting->aqueous_ext mae_ext Microwave-Assisted Extraction defatting->mae_ext precipitation Precipitation ethanol_ext->precipitation hsccc HSCCC ethanol_ext->hsccc column_chrom Column Chromatography aqueous_ext->column_chrom aqueous_ext->hsccc mae_ext->hsccc hplc HPLC Analysis precipitation->hplc column_chrom->hplc hsccc->hplc end Pure this compound hplc->end Amygdalin_Degradation This compound This compound enzyme1 β-glucosidase (this compound hydrolase) This compound->enzyme1 prunasin Prunasin + Glucose enzyme2 β-glucosidase (prunasin hydrolase) prunasin->enzyme2 mandelonitrile Mandelonitrile + Glucose enzyme3 Mandelonitrile lyase mandelonitrile->enzyme3 products Benzaldehyde + Hydrogen Cyanide (HCN) enzyme1->prunasin enzyme2->mandelonitrile enzyme3->products

References

Application Notes & Protocols for Amygdalin Quantification by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amygdalin is a cyanogenic glycoside found in the seeds of many fruits of the Rosaceae family, such as apricots, bitter almonds, apples, peaches, and plums.[1][2] It has garnered significant interest in the pharmaceutical and food industries due to its potential therapeutic properties and its toxicity, which is associated with the release of hydrogen cyanide upon enzymatic hydrolysis.[1][3] Consequently, accurate and reliable quantification of this compound in various matrices is crucial for both quality control and research purposes.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the determination of this compound.[1] Its high resolution and sensitivity make it ideal for separating this compound from complex sample matrices and providing precise quantification.[1] These application notes provide detailed protocols for the extraction and HPLC analysis of this compound from plant materials, along with method validation data.

Experimental Workflow

The general workflow for the quantification of this compound using HPLC involves sample preparation, chromatographic separation, and data analysis. The following diagram illustrates the key steps.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material (e.g., seeds, kernels) grinding Grinding/Homogenization start->grinding extraction Extraction grinding->extraction filtration Filtration/Purification extraction->filtration injection Sample Injection filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV/DAD Detection separation->detection quantification Quantification (External Standard) detection->quantification validation Method Validation quantification->validation end Results validation->end

Caption: Experimental workflow for this compound quantification by HPLC.

Sample Preparation Protocols

The choice of extraction method can significantly impact the yield of this compound. It is crucial to select a method that is efficient and minimizes the degradation or epimerization of this compound to neothis compound, which can occur at high temperatures or under alkaline conditions.[1][4]

Protocol 1: Ultrasonic-Assisted Extraction from Bitter Almonds[5]
  • Grinding: Grind the raw, scalded, or stir-fried bitter almond seeds into a powder.

  • Extraction:

    • Weigh 2 g of the powdered sample into a flask.

    • Add 100 mL of 70% aqueous methanol.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Filter the extract and retain the filtrate.

  • Re-extraction:

    • Add another 100 mL of 70% aqueous methanol to the residue.

    • Repeat the ultrasonic extraction and filtration steps.

  • Concentration: Combine the filtrates and concentrate to dryness under reduced pressure.

  • Reconstitution: Dissolve the residue in a known volume of methanol (e.g., 10 mL) for HPLC analysis.

  • Final Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.[5]

Protocol 2: Microwave-Assisted Extraction from Apple Seeds[6][7]
  • Defatting:

    • Immerse 0.85 g of the sample in 10 mL of chloroform at room temperature for 15 minutes with stirring.

    • Gravity-filter the mixture and dry the solid material at room temperature for 20 minutes.

  • Extraction:

    • Add 20 mL of methanol to the dried material.

    • Heat the mixture using a microwave (600 W) to 50-70 °C for 90 seconds.[6][7]

  • Filtration: Gravity-filter the microwave extract before HPLC analysis.[6][7]

Protocol 3: Reflux Extraction from Apple Seeds[6][7]
  • Extraction:

    • For each gram of sample, add 50 mL of ethanol.

    • Perform reflux extraction for 100 minutes at 70-90 °C with stirring.[6][7]

  • Filtration: Filter the extract under vacuum using a 0.45 µm nylon filter.[6]

HPLC Quantification Protocol

The following protocol details a common set of HPLC conditions for this compound quantification. Optimization may be required depending on the specific instrument and sample matrix.

Chromatographic Conditions
ParameterCondition 1Condition 2Condition 3
HPLC System Shimadzu LC-2030[6]Agilent 1290 Infinity UHPLC[8]Waters HPLC with PDA Detector[9]
Column Macherey-Nagel C18 (150 mm x 5 mm, 5 µm)[6]Eclipse EXTEND C18 (250 mm x 4.6 mm, 5 µm)[5]Supelcosil LC-18 (25cm x 4.6mm, 5µm)[9]
Mobile Phase Methanol/Water (20:80, v/v)[6]Gradient: Methanol (A) and 0.1% Formic Acid in Water (B)[5]Methanol/Water (15:85, v/v)[9]
Flow Rate 1.3 mL/min[6]1.0 mL/min[5]1.0 mL/min[9]
Column Temp. 30 °C[6]35 °C[5]25 °C[10]
Detection UV at 218 nm[6]DAD at 254 nm[5]UV at 215 nm[2][10]
Injection Vol. 100 µL[6]20 µL[5]20 µL[10]
Standard Preparation
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in the mobile phase or methanol.[8]

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 50, 100, 200, 400, 800, 1000 µg/mL).[8]

Quantification

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples can then be determined from this curve using the peak area of the analyte.

Method Validation Data

Method validation is essential to ensure the reliability of the analytical results. Key validation parameters from various studies are summarized below.

ParameterThis compoundReference
Linearity Range 0.01–1.03 mg/mL[5]
10-100 µg/cm³[11]
50-1000 µg/mL[8]
Correlation Coefficient (r²) 0.9998[5]
0.9986[11]
0.9999[8]
Limit of Detection (LOD) 2 µg/mL[5]
1.06 µg/cm³[11]
0.15 µg/mL[8]
0.0505 mg/g[6][7]
0.0097 mg/g[12]
Limit of Quantification (LOQ) -
3.49 µg/cm³[11]
0.46 µg/mL[8]
0.0548 mg/g[6][7]
0.0295 mg/g[12]
Precision (RSD%) Intra-day: < 0.75% Inter-day: < 0.80%[5]
Intra-day: 0.07-0.78% Inter-instrument: 0.85-1.62%[11]
Repeatability: < 0.88% Reproducibility: < 0.97%[12]
Accuracy (Recovery %) 97.74% - 102.8%[11]
100.28% - 101.41%[8]
94.68% - 95.26%[12]

Logical Relationships in HPLC Method Development

The development of a robust HPLC method involves the systematic optimization of several interconnected parameters to achieve the desired separation and sensitivity.

logical_relationship cluster_objective Analytical Goal goal Accurate & Precise This compound Quantification column Stationary Phase (e.g., C18) mobile_phase Mobile Phase (Composition & pH) flow_rate Flow Rate temperature Column Temperature detection Detection Wavelength resolution Resolution column->resolution mobile_phase->resolution retention_time Retention Time mobile_phase->retention_time flow_rate->retention_time peak_shape Peak Shape flow_rate->peak_shape temperature->retention_time temperature->peak_shape sensitivity Sensitivity (LOD/LOQ) detection->sensitivity resolution->goal retention_time->goal peak_shape->goal sensitivity->goal

Caption: Interdependencies in HPLC method development for this compound analysis.

Conclusion

The HPLC methods described provide a reliable and accurate approach for the quantification of this compound in various plant-based samples. The selection of an appropriate sample preparation technique is critical to ensure efficient extraction and prevent analyte degradation. The provided protocols and validation data serve as a comprehensive guide for researchers and professionals in the field, enabling them to implement robust analytical procedures for this compound determination.

References

Application Note: Quantitative Analysis of Amygdalin in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Amygdalin is a cyanogenic glycoside found in the seeds of various plants, such as bitter almonds and apricots.[1][2] It has garnered interest for its potential anticancer properties, but it is also a controversial compound due to its toxicity, which results from the enzymatic release of hydrogen cyanide upon ingestion.[1][2][3] To support pharmacokinetic, toxicological, and clinical studies, a robust, sensitive, and specific analytical method is required for the quantification of this compound in biological matrices. This document provides a detailed protocol for the analysis of this compound in plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique that offers high selectivity and sensitivity.[4][5]

Principle This method involves the extraction of this compound and an internal standard (IS) from a biological matrix, followed by chromatographic separation on a C18 reversed-phase column.[4][5] Detection and quantification are achieved using a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which ensures high specificity and sensitivity for accurate measurement.[4][5][6] Negative electrospray ionization (ESI) is often preferred for its enhanced sensitivity with this compound.[1][4]

Experimental Workflow

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing p1 Biological Sample Collection (Plasma or Urine) p3 Spike Internal Standard (IS) into Samples, Standards, & QCs p1->p3 p2 Prepare Calibration Standards & QC Samples p2->p3 e1 Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) p3->e1 e2 Evaporate Eluate to Dryness e1->e2 e3 Reconstitute in Mobile Phase e2->e3 a1 Inject into LC-MS/MS System e3->a1 a2 Data Acquisition (MRM Mode) a1->a2 a3 Process Data & Quantify Results a2->a3

Caption: Overall workflow for this compound analysis.

Materials and Reagents

  • Standards: this compound (>97% purity), Geniposide (>95% purity) as Internal Standard (IS).[7]

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (Optima LC/MS grade).[7]

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), β-glucuronidase (for urine).[7][8]

  • Consumables: Solid-Phase Extraction (SPE) C18 cartridges, 1.5 mL polypropylene tubes, autosampler vials.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and geniposide (IS) in a 50:50 (v/v) methanol/water mixture.[4]

  • Working Solutions: Prepare intermediate working solutions for this compound by diluting the stock solution with 50:50 methanol/water to create calibration standards.[4] Prepare an IS working solution (e.g., 2 µg/mL).[4]

  • Calibration Standards & Quality Controls (QCs): Spike appropriate amounts of the this compound working solutions into blank biological matrix (e.g., rat plasma) to achieve the desired concentration range (e.g., 10-2,000 ng/mL).[4][5] Prepare QCs at low, medium, and high concentrations in the same manner.

Sample Preparation from Biological Matrices

Protocol 1: Solid-Phase Extraction (SPE) for Plasma [4]

  • To a 1.5 mL tube, add 100 µL of plasma sample, 10 µL of IS working solution, and 800 µL of water.

  • Vortex the mixture for 1 minute.

  • Load the entire sample onto an SPE cartridge (pre-conditioned according to the manufacturer's instructions).

  • Wash the cartridge with 3 mL of water.

  • Elute the analytes with 1 mL of methanol into a clean tube.

  • Evaporate the eluate to dryness under a stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

Protocol 2: Enzymatic Hydrolysis and Extraction for Urine [8]

  • To 200 µL of urine sample in a 2 mL tube, add 175 µL of 100 mM ammonium acetate buffer (pH 4).

  • Add 25 µL of β-glucuronidase solution.

  • Vortex for 30 seconds and incubate in a water bath at 40°C for 60 minutes to de-conjugate metabolites.

  • Proceed with an appropriate extraction method such as Supported Liquid Extraction (SLE) or SPE as described above.

LC-MS/MS Analysis

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Condition
LC System Agilent 1260 series or equivalent[9]
Column Phenomenex Kinetex XB-C18 (100 mm x 2.1 mm, 2.6 µm)[7]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water[7]
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in Methanol[7]
Flow Rate 0.3 mL/min[7]
Gradient Start at 5% B, linear ramp to 100% B in 3.5 min, hold for 0.5 min, return to 5% B at 4.5 min[7]
Column Temp. 40°C[7]
Injection Vol. 3-5 µL[4][7]

| Run Time | 6.5 min[7] |

Table 2: Mass Spectrometry (MS/MS) Parameters

Parameter Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative[4][5]
MRM Transitions See Table 3
Ionspray Voltage -4500 V[4]
Probe Temp. 400°C[4]
Curtain Gas 30 psi[4]

| Collision Gas | Nitrogen, 6 psi[4] |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z)
This compound 457.2 279.1[4][5]

| Geniposide (IS) | 387.1 | 224.9[4][5] |

Method Validation

The method was validated according to the US Food and Drug Administration (FDA) bioanalytical method validation guidance.[4] The key parameters assessed are outlined below.

Method Validation Parameters

Validation_Parameters cluster_quant Quantitative Performance cluster_matrix Matrix & Sample Handling center Method Validation (FDA Guidelines) linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision center->precision sensitivity Sensitivity (LLOQ) center->sensitivity recovery Recovery center->recovery matrix_effect Matrix Effect center->matrix_effect stability Stability center->stability crit_lin r² > 0.99 linearity->crit_lin crit_acc Within ±15% of Nominal (±20% at LLOQ) accuracy->crit_acc crit_prec RSD < 15% (20% at LLOQ) precision->crit_prec crit_stab Within ±15% of Baseline stability->crit_stab

Caption: Key parameters for bioanalytical method validation.

Table 4: Summary of Method Performance Characteristics

Validation Parameter Result Acceptance Criteria
Linearity Range 10 - 2,000 ng/mL[4][5] r² > 0.99
LLOQ 10 ng/mL[4][5] S/N ≥ 10, Accuracy ±20%, Precision ≤20%
Intra-day Accuracy Within 10%[4][5] Within ±15% of nominal value
Inter-day Accuracy Within 10%[4][5] Within ±15% of nominal value
Intra-day Precision < 10% RSD[4][5] ≤15% RSD

| Inter-day Precision | < 10% RSD[4][5] | ≤15% RSD |

Table 5: Extraction Recovery and Matrix Effect in Plasma

Concentration (ng/mL) Mean Recovery (%) ± SD Mean Matrix Effect (%) ± SD
Low QC (30) 85.3 ± 5.2 94.9 ± 4.1[4]
Mid QC (300) 88.1 ± 4.5 105.5 ± 3.9[4]
High QC (1500) 86.5 ± 6.1 99.5 ± 4.4[4]

| IS (200) | 89.2 ± 5.8 | 92.4 ± 5.3[4] |

Conclusion This application note details a sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in biological matrices like plasma and urine. The protocol, including solid-phase extraction and validated instrumental analysis, is fit for purpose and can be successfully applied to pharmacokinetic and other related studies.[4][5] The validation data demonstrates that the method meets the stringent criteria set by regulatory guidelines for bioanalytical assays.

References

Application Notes and Protocols for In Vitro Studies of Amygdalin's Cytotoxic Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vitro studies to evaluate the cytotoxic effects of amygdalin on various cancer cell lines. The protocols detailed below are based on established methodologies and offer a framework for assessing cell viability, apoptosis, cell cycle progression, and the underlying molecular mechanisms of this compound's action.

Overview of this compound's Anticancer Mechanisms

This compound, a cyanogenic glycoside found in the seeds of various fruits like apricots and almonds, has been investigated for its potential anticancer properties.[1][2][3] In vitro studies suggest that this compound exerts its cytotoxic effects on cancer cells through several mechanisms, including:

  • Induction of Apoptosis: this compound has been shown to trigger programmed cell death in cancer cells.[1][2][3] This is often mediated by the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases, such as caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.[1][3][4]

  • Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by causing cell cycle arrest, frequently in the G0/G1 phase.[1][2][3][5] This prevents the cells from entering the S and G2/M phases, thereby inhibiting their growth.[1][3]

  • Modulation of Signaling Pathways: this compound has been observed to influence key signaling pathways involved in cancer cell growth and survival, such as the Akt-mTOR pathway.[5][6]

Data Presentation: Cytotoxic Effects of this compound on Cancer Cell Lines

The following table summarizes the cytotoxic effects of this compound, specifically its IC50 values (the concentration of a drug that inhibits a given biological process by 50%), across various human cancer cell lines as reported in different studies.

Cancer Cell LineCancer TypeThis compound Concentration/IC50Key Findings
MCF-7 Breast Cancer≥50 µMDecline in cell viability.[7]
MDA-MB-231 Breast CancerNot specifiedIncreased apoptosis and decreased cell migration.[8]
DU145 Prostate Cancer0.1 mg/mlUpregulation of Bax, downregulation of Bcl-2, and activation of caspase-3.[4][5]
LNCaP Prostate Cancer0.1 mg/mlUpregulation of Bax, downregulation of Bcl-2, and activation of caspase-3.[4][5]
HeLa Cervical CancerNot specifiedUpregulation of Bax, downregulation of Bcl-2, and increased caspase-3 activity.[8][9]
UMUC-3, RT112, TCCSUP Bladder Cancer1.25–10 mg/mlDose-dependent reduction in growth and proliferation; G0/G1 arrest.[5]
KB cell line Oral Cancer50 µg/mL (almond extract), 100 µg/mL (apricot extract)Exhibited cytotoxic and antiproliferative activity.[10][11]
COLO 201 Colon Cancer0.1, 1, 5, 10 mg/mlCytotoxic effect at high concentrations.[12]
HCT-116 Colon Cancer10, 20, 40 mg/mlCytotoxicity of 17.8%, 18.66%, and 44.33% respectively.[13]
Huh-7 Liver Cancer>100 µMCytotoxic effect observed.[14]
HT-29 Colorectal Cancer30 µMCytotoxic effect observed.[14]

Experimental Protocols

Here are detailed protocols for key in vitro experiments to assess the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare various concentrations of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions. Include a vehicle-treated control group. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at 570 nm using a microplate reader.[15]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and Propidium Iodide (PI).[18]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified time.

  • Cell Collection: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant. Centrifuge at 200 xg for 5 minutes.[18]

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[18]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[19]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.

Protocol:

  • Cell Treatment and Collection: Treat cells with this compound as described for the apoptosis assay and collect the cells.

  • Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be used to analyze the effect of this compound on signaling pathways.[20][21]

Protocol:

  • Protein Extraction: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, Akt, mTOR, p-Akt, p-mTOR, Cyclin A, Cdk2) overnight at 4°C.[5][20]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[22]

Visualization of Workflows and Pathways

Experimental Workflow Diagram

Experimental_Workflow start Start: Cancer Cell Culture treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for in vitro analysis of this compound's cytotoxic effects.

This compound-Induced Apoptosis Signaling Pathway

Apoptosis_Pathway This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 bax Bax (Pro-apoptotic) This compound->bax apoptosis Apoptosis bcl2->apoptosis caspase3 Caspase-3 Activation bax->caspase3 caspase3->apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

This compound's Effect on the Akt/mTOR Signaling Pathway

Akt_mTOR_Pathway This compound This compound akt Akt Phosphorylation This compound->akt mtor mTOR Activation akt->mtor proliferation Cell Growth & Proliferation mtor->proliferation

Caption: Inhibition of the Akt/mTOR pathway by this compound.

This compound's Influence on Cell Cycle Progression

Cell_Cycle_Pathway This compound This compound cyclin_cdk Cyclin A / Cdk2 Complex This compound->cyclin_cdk arrest G0/G1 Arrest This compound->arrest g1_s G1 to S Phase Transition cyclin_cdk->g1_s

Caption: this compound's mechanism for inducing G0/G1 cell cycle arrest.

References

Application Notes & Protocols: Amygdalin-Loaded Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Amygdalin, a cyanogenic glycoside found in the seeds of fruits like apricots and bitter almonds, has been investigated for its potential anticancer properties.[1][2] Its proposed mechanisms of action include inducing apoptosis (programmed cell death), inhibiting tumor cell growth, and preventing metastasis.[3][4] However, the clinical application of this compound is hampered by concerns about its potential toxicity, primarily due to the release of hydrogen cyanide (HCN) upon enzymatic breakdown.[5][6]

Nanotechnology offers a promising strategy to overcome these limitations.[7] Encapsulating this compound within nanoparticles can enhance its therapeutic efficacy and reduce side effects by:

  • Targeted Delivery: Modifying nanoparticle surfaces with ligands (e.g., folic acid) allows for specific targeting of cancer cells, which often overexpress certain receptors.[1][8]

  • Controlled Release: Nanoparticles can be designed to release this compound in a sustained manner or in response to specific stimuli within the tumor microenvironment (e.g., acidic pH).[8][9]

  • Improved Bioavailability: Nanoformulations can protect this compound from premature degradation and improve its solubility and stability.[6][9]

  • Reduced Toxicity: By controlling the release and targeting the drug to cancer cells, the exposure of healthy cells to toxic byproducts can be minimized.[10][11]

These application notes provide an overview of the formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles, offering researchers detailed protocols and critical data points.

2. Nanoparticle Formulation and Characterization

The choice of nanoparticle system is critical for successful drug delivery. Polymeric nanoparticles made from biodegradable and biocompatible materials like chitosan and its derivatives are commonly used.[9][10]

Experimental Protocol: Synthesis of Carboxymethyl Chitosan (CMC) Nanoparticles

This protocol details the preparation of this compound-loaded CMC nanoparticles (CMC-Am NPs) using the ionic gelation method.[9]

Materials:

  • Carboxymethyl Chitosan (CMC)

  • This compound

  • Calcium Chloride (CaCl₂)

  • Deionized or distilled water

  • Magnetic stirrer

Procedure:

  • CMC Solution Preparation: Dissolve a specific amount of CMC in distilled water and stir for 1 hour at room temperature to ensure complete dissolution.

  • This compound Loading: Prepare an this compound solution in distilled water. Add the this compound solution to the CMC solution (e.g., at a 1:1 weight ratio) and stir the mixture for 24 hours to allow for drug incorporation.

  • Nanoparticle Formation (Ionic Gelation): While stirring, slowly drop a 1% CaCl₂ solution into the CMC-amygdalin mixture. A common weight ratio for crosslinking is 1:0.8 (CMC:CaCl₂).

  • Maturation: Continue stirring the resulting suspension for 1.5 hours at room temperature to allow for the formation and stabilization of the nanoparticles.

  • Collection: The formed nanoparticles can be collected for purification and further analysis, often through centrifugation.

Workflow for Nanoparticle Synthesis and Characterization

G cluster_synthesis Nanoparticle Synthesis cluster_characterization Nanoparticle Characterization prep_polymer Prepare Polymer Solution (e.g., CMC in water) add_drug Add this compound Solution to Polymer prep_polymer->add_drug crosslink Induce Crosslinking (e.g., add CaCl2) add_drug->crosslink form_np Nanoparticle Formation (Stirring) crosslink->form_np size_zeta Particle Size & Zeta Potential (DLS) form_np->size_zeta ee Encapsulation Efficiency (Spectrophotometry) size_zeta->ee morphology Morphology (SEM/TEM) ee->morphology release In Vitro Drug Release (Dialysis) morphology->release

Caption: Workflow for nanoparticle synthesis and subsequent characterization.

Data Presentation: Nanoparticle Characteristics

The physical properties of nanoparticles are crucial for their biological performance. Key parameters include particle size, polydispersity index (PDI), surface charge (zeta potential), and encapsulation efficiency (EE).

Nanoparticle FormulationAverage Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
Carboxymethyl Chitosan (CMC-Am)1290.263-43.8Not Reported[9]
Alginate-Chitosan (ACNPs)~150Monodisperse-32~90[10][12]
This compound-Loaded Niosomes (ALN)269.30.331-4.8866.52[13]
Albumin-Glutaraldehyde (AAG-NPs)148.3Not ReportedNot ReportedNot Reported[14]

Table 1: Summary of physicochemical characteristics of various this compound-loaded nanoparticle formulations.

A small particle size (< 200 nm) is often preferred for passive targeting to tumors via the Enhanced Permeability and Retention (EPR) effect.[8] A low PDI value (< 0.3) indicates a homogenous and narrow size distribution.[9] A high absolute zeta potential value (> ±30 mV) suggests good colloidal stability, preventing particle aggregation.[9] High encapsulation efficiency is desirable to maximize the drug load.[10]

3. In Vitro Evaluation of this compound-Loaded Nanoparticles

In vitro studies are essential to assess the therapeutic potential and release characteristics of the nanoformulation before proceeding to in vivo models.

Experimental Protocol: In Vitro Drug Release Study

This protocol measures the rate at which this compound is released from the nanoparticles over time, often under conditions mimicking the physiological or tumor environment.

Materials:

  • This compound-loaded nanoparticle suspension

  • Phosphate Buffered Saline (PBS) at different pH values (e.g., pH 7.4 for blood, pH 6.0 for tumor microenvironment)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation: Suspend a known amount of this compound-loaded nanoparticles in a specific volume of PBS and place it inside a dialysis bag.

  • Dialysis: Place the sealed dialysis bag into a larger container with a known volume of PBS (the release medium).

  • Incubation: Incubate the setup at 37°C with continuous, gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification: Measure the concentration of this compound in the collected aliquots using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Analysis: Calculate the cumulative percentage of drug released at each time point.

Expected Results: Nanoformulations typically exhibit a biphasic release pattern: an initial burst release of surface-adsorbed drug, followed by a sustained release of the encapsulated drug over an extended period.[9] For example, CMC-Am NPs show a gradual release of about 52% in the first 6 hours, followed by a sustained release up to 90% over 24 hours.[4][9] this compound-folic acid nanoparticles demonstrated a pH-sensitive release, with over 55% of the drug released at the acidic pH of 6, compared to less than 10% at the neutral pH of 7.[8]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess the effect of the nanoparticles on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) and a normal cell line (e.g., BJ1 fibroblast)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Free this compound, blank nanoparticles, and this compound-loaded nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of free this compound, blank nanoparticles, and this compound-loaded nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Expected Results: this compound-loaded nanoparticles are expected to show enhanced cytotoxicity against cancer cells compared to free this compound, often in a dose-dependent manner.[9] Importantly, the formulation should exhibit minimal toxicity to normal cells, highlighting its cancer-targeting potential.[9][11]

Cell LineTreatment (40 mg/ml)Cytotoxicity (%)Reference
HCT-116 (Colon Cancer)Free this compound44.33[9]
HCT-116 (Colon Cancer)CMC-Am NPs50.03[9]
MCF-7 (Breast Cancer)Free this compound28.13[9]
MCF-7 (Breast Cancer)CMC-Am NPs36.5[9]
BJ1 (Normal Fibroblast)CMC-Am NPs~10[6][9]

Table 2: Comparative cytotoxicity of free this compound and this compound-loaded CMC nanoparticles (CMC-Am NPs) on cancer and normal cell lines.

4. This compound's Molecular Mechanism of Action

Understanding the signaling pathways affected by this compound is crucial for its development as a therapeutic agent. Research indicates that this compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.[15][16]

Induction of Apoptosis

This compound promotes apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway.[16][17] This involves altering the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family.

G cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade This compound This compound bax Bax (Pro-apoptotic) This compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c Inhibits caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

This pathway involves:

  • Upregulation of Bax: this compound increases the expression of the pro-apoptotic protein Bax.[2][3]

  • Downregulation of Bcl-2: It simultaneously decreases the expression of the anti-apoptotic protein Bcl-2.[2][3]

  • Mitochondrial Permeabilization: The increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.[15]

  • Caspase Activation: Cytochrome c activates caspase-9, an initiator caspase, which in turn activates caspase-3, the main executioner caspase that orchestrates cell death.[2][15]

Cell Cycle Arrest and Other Pathways

This compound can also halt the proliferation of cancer cells by arresting the cell cycle.[15] Studies have shown that it can increase the expression of proteins like p19, which prevents the transition of cells from the G1 to the S phase of the cell cycle, thereby inhibiting cell division.[2][5] Additionally, this compound has been reported to inhibit key signaling pathways involved in cancer cell growth and metastasis, such as the Akt-mTOR and NF-kappaB pathways.[2][5]

G cluster_cellcycle Cell Cycle Regulation cluster_pathways Signaling Pathway Inhibition This compound This compound p19 p19 Protein This compound->p19 Upregulates akt_mtor Akt-mTOR Pathway This compound->akt_mtor Inhibits g1_s G1 to S Phase Transition p19->g1_s Inhibits proliferation Cell Proliferation g1_s->proliferation metastasis Metastasis akt_mtor->metastasis

Caption: this compound's effect on cell cycle and signaling pathways.

The development of this compound-loaded nanoparticles represents a significant advancement in harnessing the therapeutic potential of this controversial compound.[10][11] By improving its delivery, enhancing its efficacy against cancer cells, and reducing its systemic toxicity, nanoformulations can pave the way for safer and more effective cancer therapies.[3]

Future research should focus on:

  • In Vivo Studies: Validating the efficacy and safety of these nanoformulations in animal models of cancer.

  • Advanced Targeting: Developing dual-targeted or stimuli-responsive nanoparticles for even greater specificity.

  • Combination Therapy: Investigating the synergistic effects of this compound nanoparticles with conventional chemotherapy or radiotherapy.[8]

These protocols and data provide a foundational framework for researchers to explore and optimize this compound-based nanomedicine for targeted cancer treatment.

References

Application Notes and Protocols: Encapsulation of Amygdalin in Liposomes to Reduce Toxicity and Enhance Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amygdalin, a cyanogenic glycoside found in the seeds of various fruits like apricots and bitter almonds, has been a subject of interest for its potential anti-cancer properties. However, its clinical application is hampered by its inherent toxicity, primarily due to the release of hydrogen cyanide (HCN) upon enzymatic hydrolysis in the body.[1][2] This toxicity is particularly pronounced with oral administration due to the activity of gut microbiota.[2] Encapsulation of this compound within lipid-based nanocarriers, such as liposomes, presents a promising strategy to mitigate this toxicity while potentially enhancing its therapeutic efficacy against cancer cells. This document provides detailed application notes and protocols for the encapsulation of this compound in liposomes and the subsequent evaluation of its reduced toxicity and enhanced anti-cancer activity.

Data Presentation

The encapsulation of this compound in a nanocarrier system has been shown to significantly enhance its cytotoxic effects on cancer cells while minimizing its impact on normal, healthy cells. The following tables summarize the comparative cytotoxicity of free this compound versus encapsulated this compound on different cell lines.

Table 1: Comparative Cytotoxicity of Free this compound and Encapsulated this compound on Cancer Cell Lines

Cell LineFormulationConcentration (mg/mL)Cytotoxicity (%)
HCT-116 (Colon Carcinoma) Free this compound1017.8
2018.66
4044.33
Encapsulated this compound (CMC NPs)1032.13
2045.56
4050.03
MCF-7 (Breast Carcinoma) Free this compound101.66
205.5
4028.13
Encapsulated this compound (CMC NPs)1021.08
2026.29
4036.5

*Data from a study using carboxymethyl chitosan nanoparticles (CMC NPs), which serves as a relevant model for liposomal delivery systems, demonstrating the principle of enhanced efficacy with encapsulation.[3]

Table 2: Comparative Cytotoxicity of Free this compound and Encapsulated this compound on a Normal Cell Line

Cell LineFormulationConcentration (mg/mL)Cytotoxicity (%)
BJ1 (Normal Skin Fibroblasts) Free this compound10~1
20~8
40~10
Encapsulated this compound (CMC NPs)*10Negligible
20Negligible
40Negligible

*Data from a study using carboxymethyl chitosan nanoparticles (CMC NPs), indicating the safety of the encapsulated form on non-cancerous cells.[3]

Experimental Protocols

Protocol for Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of this compound-loaded liposomes using the well-established thin-film hydration technique.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or other suitable lipid

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Sonicator (probe or bath)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of lipid (e.g., SPC) and cholesterol in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask. A common lipid-to-cholesterol molar ratio is 2:1.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 40-50°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvents, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.

    • Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of residual solvent.

  • Hydration:

    • Prepare a solution of this compound in PBS (pH 7.4) at the desired concentration.

    • Add the this compound solution to the round-bottom flask containing the lipid film. The volume of the aqueous solution will determine the final concentration of the liposomes.

    • Hydrate the lipid film by rotating the flask in the water bath (set above the lipid transition temperature) for 1-2 hours. This process allows the lipid film to swell and form multilamellar vesicles (MLVs) that encapsulate the this compound solution.

  • Sonication and Extrusion (Size Reduction):

    • To obtain smaller, more uniform liposomes, sonicate the MLV suspension using a probe sonicator or a bath sonicator. Sonication should be performed in short bursts on ice to prevent overheating and degradation of the lipids and this compound.

    • For a more defined size distribution, subject the liposomal suspension to extrusion. Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a liposome extruder. This will produce large unilamellar vesicles (LUVs) with a narrow size distribution.

  • Purification:

    • To remove unencapsulated (free) this compound, the liposome suspension can be purified by methods such as dialysis against PBS or size exclusion chromatography using a Sephadex column.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • Calculate the encapsulation efficiency (%EE) by quantifying the amount of this compound encapsulated within the liposomes and the total amount of this compound used. This can be done by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound concentration using a validated analytical method like HPLC.

      • %EE = (Amount of encapsulated drug / Total amount of drug) x 100

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for assessing the cytotoxic effects of free and liposomal this compound on both cancer and normal cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Normal cell line (e.g., BJ1 human fibroblasts)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Free this compound solution

  • This compound-loaded liposome suspension

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the desired cell lines to ~80% confluency.

    • Trypsinize and seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of free this compound and this compound-loaded liposomes in complete medium to achieve the desired final concentrations.

    • After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • The percentage of cytotoxicity can be calculated as:

      • % Cytotoxicity = 100 - % Cell Viability

Protocol for In Vitro Cyanide Release Assay (Picric Acid Method)

This protocol describes a spectrophotometric method to quantify the release of cyanide from free this compound and this compound-loaded liposomes, simulating physiological conditions.

Materials:

  • Free this compound solution

  • This compound-loaded liposome suspension

  • β-glucosidase enzyme solution

  • Phosphate buffer (pH 5.5 and pH 7.4)

  • Picric acid solution (e.g., 1% in water)

  • Sodium carbonate solution (e.g., 10%)

  • Potassium cyanide (KCN) for standard curve

  • Spectrophotometer

  • Water bath (37°C)

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of KCN in a slightly alkaline solution (e.g., 0.01 M NaOH) to prevent HCN gas formation.

    • Prepare a series of standard solutions of known cyanide concentrations by diluting the stock solution.

    • To each standard, add the picric acid and sodium carbonate solutions and heat in a boiling water bath for a specified time (e.g., 5-10 minutes) to develop the color.

    • Measure the absorbance at 520 nm and plot a standard curve of absorbance versus cyanide concentration.

  • Cyanide Release from Free this compound:

    • In a series of tubes, add a known concentration of free this compound to phosphate buffer (pH 5.5 to simulate the small intestine environment and pH 7.4 for systemic circulation).

    • Add β-glucosidase to initiate the enzymatic hydrolysis of this compound.

    • Incubate the tubes in a water bath at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from the reaction mixture.

  • Cyanide Release from Liposomal this compound:

    • Repeat the procedure described in step 2 using the this compound-loaded liposome suspension instead of the free this compound solution.

  • Colorimetric Measurement:

    • To each aliquot collected, add the picric acid and sodium carbonate solutions.

    • Heat the samples in a boiling water bath for the same duration as the standards.

    • Cool the samples to room temperature and measure the absorbance at 520 nm.

  • Data Analysis:

    • Using the standard curve, determine the concentration of cyanide released at each time point for both free and liposomal this compound.

    • Plot the cumulative percentage of cyanide release over time for both formulations to compare their release profiles.

Mandatory Visualization

experimental_workflow cluster_prep Liposome Preparation cluster_eval Evaluation lipids Lipids (SPC) + Cholesterol dissolve Dissolve Lipids lipids->dissolve amygdalin_sol This compound in PBS (pH 7.4) hydration Hydration amygdalin_sol->hydration organic_solvents Chloroform/ Methanol organic_solvents->dissolve film_formation Thin-Film Formation (Rotary Evaporator) dissolve->film_formation film_formation->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv sonication Sonication mlv->sonication extrusion Extrusion (100 nm) sonication->extrusion luvs This compound-Loaded LUVs extrusion->luvs purification Purification (Dialysis/SEC) luvs->purification final_product Purified Liposomal This compound purification->final_product cytotoxicity In Vitro Cytotoxicity (MTT Assay) final_product->cytotoxicity cyanide_release Cyanide Release Assay (Picric Acid Method) final_product->cyanide_release characterization Characterization (DLS) final_product->characterization

Caption: Experimental workflow for the preparation and evaluation of this compound-loaded liposomes.

amygdalin_apoptosis_pathway This compound This compound p38mapk p38 MAPK This compound->p38mapk bax Bax (Pro-apoptotic) p38mapk->bax Activates bcl2 Bcl-2 (Anti-apoptotic) p38mapk->bcl2 Inhibits mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols: Investigating the Anti-Angiogenic Effects of Amygdalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for studying the effect of amygdalin on angiogenesis. This document outlines detailed protocols for key in vitro and in vivo assays, presents data in a structured format, and includes visualizations of relevant signaling pathways and experimental workflows.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions. In cancer, tumor growth and metastasis are highly dependent on the formation of a new blood supply. This compound, a cyanogenic glycoside found in the seeds of various fruits, has been investigated for its potential anti-cancer properties. Emerging evidence suggests that one of the mechanisms through which this compound may exert its anti-tumor effects is by inhibiting angiogenesis.[1][2] This document provides a detailed experimental framework for researchers to investigate the anti-angiogenic potential of this compound.

Data Presentation

The following tables summarize key quantitative data that can be generated from the described experimental protocols. These tables are designed for easy comparison of the effects of this compound across different assays and conditions.

Table 1: Cytotoxicity of this compound on Endothelial Cells (MTT Assay)

Cell LineThis compound Concentration (µg/mL)Incubation Time (hours)Cell Viability (%)IC50 (µg/mL)
HUVEC0 (Control)24100
1024
5024
10024
20024
0 (Control)48100
1048
5048
10048
20048

Note: Data from a study by Wang et al. (2022) showed that this compound at concentrations up to 100 µg/mL was not toxic to HUVECs after 24 hours of incubation.[3] Researchers should determine the IC50 value for their specific endothelial cell line and experimental conditions.

Table 2: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)

TreatmentTime (hours)Wound Closure (%)
Control00
12
24
This compound (IC25)00
12
24
This compound (IC50)00
12
24

Table 3: Effect of this compound on Endothelial Cell Tube Formation

TreatmentParameterValue% Inhibition
ControlTotal Tube Length (µm)0
Number of Junctions0
Number of Loops0
This compound (IC25)Total Tube Length (µm)
Number of Junctions
Number of Loops
This compound (IC50)Total Tube Length (µm)
Number of Junctions
Number of Loops

Table 4: In Vivo Anti-Angiogenic Effect of this compound (CAM Assay)

TreatmentNumber of Blood Vessel Branch Points% Inhibition of Angiogenesis
Control (Vehicle)0
This compound (low dose)
This compound (high dose)
Positive Control (e.g., Sunitinib)

Note: A study on diabetic rats showed that this compound significantly reduced the number of primary microtubules and microvessels in aortic rings.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the anti-angiogenic effects of this compound.

In Vitro Assays

3.1.1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on endothelial cells, which is crucial for selecting appropriate non-toxic concentrations for subsequent angiogenesis assays.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

    • Endothelial Cell Growth Medium (EGM)

    • This compound

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in EGM.

    • Remove the culture medium and treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle-treated control group.

    • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

3.1.2. Endothelial Cell Migration Assay

Cell migration is a critical step in angiogenesis. The following are two common methods to assess the effect of this compound on endothelial cell migration.

a) Scratch (Wound Healing) Assay

  • Materials:

    • HUVECs

    • EGM

    • This compound

    • 6-well plates

    • 200 µL pipette tip

  • Protocol:

    • Seed HUVECs in 6-well plates and grow them to confluence.

    • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add EGM containing different non-toxic concentrations of this compound.

    • Capture images of the scratch at 0 hours and at regular intervals (e.g., 12 and 24 hours).

    • Measure the wound area at each time point and calculate the percentage of wound closure.

b) Transwell Migration Assay

  • Materials:

    • HUVECs

    • EGM

    • This compound

    • Transwell inserts (8 µm pore size)

    • 24-well plates

    • Crystal violet staining solution

  • Protocol:

    • Pre-coat the upper surface of the Transwell inserts with a thin layer of Matrigel (for invasion assay) or leave uncoated (for migration assay).

    • Seed HUVECs (5 x 10⁴ cells/well) in the upper chamber in serum-free medium containing different concentrations of this compound.

    • Add EGM with a chemoattractant (e.g., VEGF or 10% FBS) to the lower chamber.

    • Incubate for 4-6 hours at 37°C.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface with methanol and stain with crystal violet.

    • Count the number of migrated cells in several random fields under a microscope.

3.1.3. Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Materials:

    • HUVECs

    • EGM

    • This compound

    • Matrigel or other basement membrane extract

    • 96-well plates

  • Protocol:

    • Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

    • Resuspend HUVECs (1.5 x 10⁴ cells/well) in EGM containing different concentrations of this compound.

    • Gently add the cell suspension onto the solidified Matrigel.

    • Incubate for 4-12 hours at 37°C.

    • Visualize and photograph the tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

In Vivo Assay

3.2.1. Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.[4][5][6]

  • Materials:

    • Fertilized chicken eggs

    • This compound solution (sterile)

    • Thermostable filter paper discs or gelatin sponges

    • Egg incubator

    • Sterile surgical tools (forceps, scissors)

    • Stereomicroscope with a camera

  • Protocol:

    • Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3-4 days.

    • On day 3 or 4, create a small window in the eggshell to expose the CAM.

    • On day 7 or 8, place a sterile filter paper disc or gelatin sponge soaked with different concentrations of this compound solution onto the CAM. A vehicle-treated disc serves as a control.

    • Seal the window with sterile tape and return the eggs to the incubator.

    • After 48-72 hours of incubation, open the window and observe the CAM under a stereomicroscope.

    • Capture images of the area around the disc.

    • Quantify angiogenesis by counting the number of blood vessel branch points converging towards the disc.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in angiogenesis and the workflows of the experimental protocols.

Signaling Pathways

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K PLCg PLCg VEGFR2->PLCg Proliferation Cell Proliferation, Migration, Survival Akt Akt PI3K->Akt PKC PKC PLCg->PKC mTOR mTOR Akt->mTOR Bcl2 Bcl2 Akt->Bcl2 Inhibits mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Bax Bax Bax->Apoptosis This compound This compound This compound->PI3K Inhibits? This compound->Akt Inhibits? This compound->Bcl2 Inhibits This compound->Bax Promotes

Caption: Proposed inhibitory effect of this compound on the VEGF signaling pathway.

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Proliferation Cell Proliferation, Migration, Survival Grb2 Grb2 FRS2->Grb2 PI3K PI3K FRS2->PI3K SOS SOS Grb2->SOS Akt Akt PI3K->Akt Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt->Proliferation This compound This compound This compound->PI3K Inhibits? This compound->Akt Inhibits?

Caption: Proposed inhibitory effect of this compound on the FGF signaling pathway.

Experimental Workflows

MTT_Assay_Workflow start Start seed_cells Seed HUVECs in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with this compound (various concentrations) adhere->treat incubate_24_48h Incubate for 24 or 48 hours treat->incubate_24_48h add_mtt Add MTT solution incubate_24_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT Cell Viability Assay.

Tube_Formation_Workflow start Start coat_plate Coat 96-well plate with Matrigel start->coat_plate solidify Incubate to solidify Matrigel coat_plate->solidify prepare_cells Prepare HUVEC suspension with this compound solidify->prepare_cells seed_cells Seed cells onto Matrigel prepare_cells->seed_cells incubate Incubate for 4-12 hours seed_cells->incubate visualize Visualize and photograph tubes incubate->visualize quantify Quantify tube formation visualize->quantify end End quantify->end

Caption: Workflow for the Endothelial Cell Tube Formation Assay.

CAM_Assay_Workflow start Start incubate_eggs Incubate fertilized chicken eggs (3-4 days) start->incubate_eggs create_window Create window in eggshell incubate_eggs->create_window apply_treatment Apply this compound-soaked disc to CAM (Day 7-8) create_window->apply_treatment seal_and_incubate Seal window and incubate (48-72 hours) apply_treatment->seal_and_incubate observe Observe CAM under stereomicroscope seal_and_incubate->observe capture_images Capture images of blood vessels observe->capture_images quantify Quantify angiogenesis by counting branch points capture_images->quantify end End quantify->end

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Conclusion

The experimental protocols and frameworks provided in this document offer a robust starting point for investigating the anti-angiogenic properties of this compound. By systematically evaluating its effects on endothelial cell viability, migration, and tube formation in vitro, and confirming these findings in an in vivo model like the CAM assay, researchers can gain valuable insights into the potential of this compound as an anti-angiogenic agent. Further studies are warranted to elucidate the precise molecular mechanisms by which this compound inhibits angiogenesis, particularly its direct interactions with key signaling pathways such as the VEGF and FGF pathways.

References

Application Notes & Protocols: Amygdalin as a Chemical Marker in Plant Genetics and Breeding

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amygdalin, a cyanogenic diglucoside, is a naturally occurring compound found in the seeds of many plants belonging to the Rosaceae family, such as almonds, apricots, peaches, and apples.[1][2] Upon enzymatic hydrolysis, this compound breaks down to release hydrogen cyanide, a toxic compound that serves as a natural defense mechanism for the plant against herbivores.[1][3] The presence and concentration of this compound are key determinants of the bitterness and toxicity of kernels, a critical trait in the breeding of many fruit and nut crops. This document provides detailed application notes and protocols for the use of this compound as a chemical marker in plant genetics and breeding programs.

The bitterness of kernels is primarily controlled by the Sweet kernel (Sk) gene, where the recessive genotype results in a sweet, low-amygdalin phenotype.[1] The biosynthetic pathway of this compound has been elucidated, revealing that the sweet kernel phenotype in almonds is due to the lack of expression of genes encoding the initial enzymes in the pathway.[4][5] This knowledge allows for the development of marker-assisted selection (MAS) strategies to differentiate between sweet and bitter phenotypes at an early seedling stage, significantly accelerating breeding programs.

Data Presentation: this compound Content in Various Plant Species

The concentration of this compound can vary significantly between different species, cultivars, and even growing conditions.[6][7] The following tables summarize the this compound content in the kernels of several plant species.

Table 1: this compound Content in Prunus Species Kernels

SpeciesCultivar/TypeThis compound Content ( g/100g DW)Reference
Prunus dulcis (Almond)Sweet0.0063[1]
Semibitter0.1[1]
Bitter3.3 - 5.4[1]
'Tuono' (Slightly Bitter)0.025[8]
'Genco' (Slightly Bitter)0.018[8]
S3076 (Bitter)~6.0[8]
Prunus armeniaca (Apricot)1.4[1]
Prunus persica (Peach)0.68[1]
Prunus domestica (Plum)0.4 - 1.75[1]
Prunus cerasus (Red Cherry)0.39[1]
Prunus serotina (Black Cherry)0.27[1]

Table 2: this compound Content in Other Plant Seeds

SpeciesThis compound Content (mg/g)Reference
Malus domestica (Apple)3[1]
Cucurbita pepo (Courgette)0.21[9]
Cucumis melo (Melon)0.12[9]
Cucumis sativus (Cucumber)0.07[9]
Cucurbita maxima (Crown Prince Squash)0.11[9]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Kernels

This protocol describes the extraction of this compound from plant kernels for subsequent quantification. The most common and efficient methods involve solid-phase extraction (SPE) or solvent extraction.[6][10]

Materials:

  • Plant kernels (e.g., almond, apricot)

  • Mortar and pestle or a grinder

  • Methanol or Ethanol (95%)[11]

  • Diethyl ether[12]

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (C18)[10]

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Dry the kernels at 40°C for 24 hours.[13]

    • Grind the dried kernels into a fine powder using a mortar and pestle or a grinder.

    • Defat the powder by washing with diethyl ether if the sample has a high-fat content.[6]

  • Solvent Extraction:

    • Weigh approximately 1 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of 95% ethanol.[11]

    • Vortex the mixture for 1 minute.

    • Place the tube in a sonicator bath for 30 minutes or perform reflux extraction at a temperature below 100°C (e.g., 70-90°C for 100 minutes) to avoid epimerization of this compound.[10][12][13]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent.

    • Pool the supernatants and evaporate the solvent using a rotary evaporator.

    • Re-dissolve the dried extract in a known volume of the mobile phase used for HPLC analysis.

    • Filter the solution through a 0.45 µm syringe filter before HPLC injection.

  • Solid-Phase Extraction (SPE) - Alternative/Clean-up Step:

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the re-dissolved extract onto the cartridge.

    • Wash the cartridge with deionized water to remove polar impurities.

    • Elute the this compound with methanol.

    • Evaporate the methanol and re-dissolve the residue in a known volume of the mobile phase for HPLC analysis.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used method for the accurate quantification of this compound in plant extracts.[10]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[14]

  • Mobile Phase: A mixture of water and acetonitrile (e.g., 75:25 v/v).[14] The exact ratio may need optimization depending on the column and system.

  • Flow Rate: 0.9 mL/min.[14]

  • Column Temperature: 25°C.[14]

  • Detection Wavelength: 215 nm.[14]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in the mobile phase (e.g., 1 mg/mL).

    • Prepare a series of standard solutions of known concentrations (e.g., 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Calibration Curve:

    • Inject each standard solution into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. The curve should be linear (R² > 0.99).[14]

  • Sample Analysis:

    • Inject the filtered sample extract into the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Record the peak area of this compound in the sample.

  • Quantification:

    • Determine the concentration of this compound in the sample extract using the calibration curve.

    • Calculate the this compound content in the original plant material using the following formula:

    This compound Content (mg/g) = (C x V) / W

    Where:

    • C = Concentration of this compound in the extract (mg/mL) from the calibration curve.

    • V = Final volume of the extract (mL).

    • W = Weight of the initial plant material (g).

Protocol 3: Marker-Assisted Selection (MAS) for Low this compound Content

This protocol outlines the use of this compound content as a chemical marker for selecting sweet kernel genotypes in a breeding program.

Objective: To identify and select plants with a genetic predisposition for low this compound content in their kernels at an early stage.

Procedure:

  • Parental Selection and Crossing:

    • Select parent plants with desirable traits, including one parent with a known sweet kernel (low this compound) genotype (Sk/Sk or Sk/sk) and another parent with other desirable agronomic traits.

    • Perform controlled crosses to generate an F1 population.

  • F1 and F2 Population Generation:

    • Grow the F1 generation. If the sweet kernel trait is recessive, all F1 individuals will be heterozygous (Sk/sk) if one parent was homozygous bitter (sk/sk).

    • Self-pollinate the F1 generation to produce an F2 population, which will segregate for the sweet and bitter kernel traits.

  • Early Seedling Screening (Chemical Phenotyping):

    • Collect a small sample of cotyledon or early leaf tissue from each F2 seedling. While this compound is primarily in the kernel, its precursor, prunasin, is present in vegetative tissues and its levels can be indicative of the genetic potential for this compound synthesis.[3] However, direct analysis of this compound in the kernel is the most reliable method. For early screening where sacrificing the plant is not an option, genetic markers are preferred. For definitive selection, analysis of the first kernels is necessary.

    • For kernel analysis, once the F2 plants produce fruit, collect a representative sample of kernels from each plant.

    • Perform this compound extraction and quantification on the kernel samples using Protocols 1 and 2.

  • Selection of Low-Amygdalin Genotypes:

    • Based on the quantitative HPLC data, identify the F2 individuals with the lowest this compound content. These are presumed to have the sweet kernel genotype (sk/sk).

    • Select these individuals for further breeding and evaluation.

  • Correlation with Genetic Markers (Optional but Recommended):

    • For a more robust and earlier selection, develop or utilize known molecular markers linked to the Sweet kernel (Sk) locus.[3]

    • Extract DNA from the leaf tissue of the F2 population.

    • Genotype the F2 population using the molecular markers.

    • Correlate the genotype data with the this compound content data to confirm the linkage and the effectiveness of the markers. This allows for future selections to be based on DNA markers alone, which is non-destructive and can be done at a very early seedling stage.

Visualizations

Amygdalin_Biosynthesis_Pathway Phe L-Phenylalanine CYP79D16_CYP71AN24 PdCYP79D16 PdCYP71AN24 Phe->CYP79D16_CYP71AN24 Mandelonitrile Mandelonitrile UGT85A19 PdUGT94AF3 (UGT85A19) Mandelonitrile->UGT85A19 Prunasin Prunasin UGT94AF1_AF2 PdUGT94AF1 PdUGT94AF2 Prunasin->UGT94AF1_AF2 This compound This compound (Bitter) Sweet_Almond Sweet Almond Phenotype (Low this compound) CYP79D16_CYP71AN24->Mandelonitrile No_Expression No or Low Expression in Sweet Almonds CYP79D16_CYP71AN24->No_Expression UGT85A19->Prunasin UGT94AF1_AF2->this compound No_Expression->Sweet_Almond

Caption: this compound biosynthesis pathway in Prunus species.

MAS_Workflow P1 Parent 1 (Sweet Kernel, sk/sk) F1 F1 Generation (Heterozygous, Sk/sk) P1->F1 P2 Parent 2 (Bitter Kernel, Sk/Sk) + Desirable Traits P2->F1 F2 F2 Generation (Segregating Population) F1->F2 Screening Screening of F2 Population F2->Screening Chem_Screening Chemical Phenotyping (HPLC Analysis of this compound) Screening->Chem_Screening Phenotypic Selection Gen_Screening Genotyping (Molecular Markers for Sk locus) Screening->Gen_Screening Genotypic Selection (Recommended) Selection Selection of Superior Genotypes (Low this compound + Desirable Traits) Chem_Screening->Selection Gen_Screening->Selection Breeding Further Breeding Cycles Selection->Breeding

Caption: Workflow for marker-assisted selection using this compound.

References

Troubleshooting & Optimization

Stabilizing amygdalin in solution to prevent epimerization to neoamygdalin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to stabilize amygdalin in solution and prevent its epimerization to the inactive diastereomer, neothis compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound solutions?

A1: The main stability issue is the epimerization of the biologically active (R)-amygdalin to its inactive (S)-epimer, neothis compound.[1] This conversion occurs at the chiral center of the mandelonitrile portion of the molecule and can be influenced by several environmental factors, potentially compromising the pharmacological activity of the solution.[2]

Q2: What is epimerization and why is it important in the context of this compound?

A2: Epimerization is a chemical process where only one of multiple chiral centers in a molecule is inverted to its opposite configuration. In this compound, this converts the active (R)-isomer to the inactive (S)-isomer, known as neothis compound.[1] This is critical because the pharmacological effects of this compound are specific to the (R)-configuration.[2]

Q3: What factors promote the epimerization of this compound to neothis compound?

A3: The primary factors that accelerate the epimerization of this compound include:

  • Temperature: Temperatures above 40°C significantly increase the rate of isomerization.[2]

  • pH: Alkaline conditions (pH above 9.0) strongly promote epimerization.[2][3] Acidic conditions, conversely, inhibit this conversion.[2][4]

  • Solvent: Aqueous solutions facilitate epimerization, especially under basic conditions.[3][5] The presence of ethanol can inhibit this process.[2]

  • Container Material: Glass containers can leach silicates, which act as weak bases and promote isomerization.[3] Plastic (polypropylene) or stainless steel containers are more inert and recommended for storing aqueous this compound solutions.[3][6]

Q4: How can I prepare a stable aqueous solution of this compound?

A4: To prepare a stable aqueous solution, it is recommended to:

  • Use purified water with a slightly acidic pH. The addition of a small amount of citric acid (e.g., 0.05%) can completely inhibit epimerization, even when boiling.

  • Prepare the solution at room temperature or below.

  • Store the solution in inert containers, such as high-density polyethylene or polypropylene tubes.[6]

  • For longer-term storage, consider using a solvent with a higher concentration of ethanol or preparing hydrogel beads for encapsulation.[2]

Q5: Can I heat an this compound solution?

A5: Heating aqueous this compound solutions is generally not recommended as it significantly accelerates epimerization. In a boiling aqueous solution, conversion to neothis compound can begin within 3 minutes.[7] If heating is necessary, it should be done in an acidic solution (e.g., with 0.1% citric acid) to inhibit isomerization.

Troubleshooting Guide

Problem: My this compound solution is showing reduced biological activity.

Possible Cause Troubleshooting Steps
Epimerization to neothis compound 1. Verify Storage Conditions: * Temperature: Was the solution stored above 40°C?[2] * pH: Was the pH of the solution neutral or alkaline?[2] * Container: Was the solution stored in a glass container?[3]2. Analyze for Neothis compound: Use HPLC to separate and quantify this compound and neothis compound to confirm if epimerization has occurred.[4][8]3. Prepare Fresh Solution: Prepare a new solution following the best practices outlined in the FAQs (acidic pH, low temperature, inert container).
Hydrolysis 1. Check for Degradation Products: this compound can hydrolyze to benzaldehyde and hydrogen cyanide, especially under strong acidic or enzymatic conditions.[1] Analyze the solution for the presence of these degradation products.2. Control pH: Avoid strongly acidic or basic conditions during storage and experimentation unless required by the protocol.

Quantitative Data on this compound Epimerization

Table 1: Effect of Temperature on this compound Isomerization (L/D Ratio)

Temperature (°C)Isomer Ratio (L-amygdalin/D-amygdalin)
30~0
40~0
50Sharply Increased
60Sharply Increased
701.27 (Peak)
80No further increase

Data from a study where this compound solution was incubated for a set time at various temperatures.[2]

Table 2: Effect of pH on this compound Isomerization (L/D Ratio)

pHIsomer Ratio (L-amygdalin/D-amygdalin)
2~0
5~0
7~0
90.06
111.30

Data from a study where this compound solution was kept at room temperature for 12 hours at different pH values.[2]

Table 3: Effect of Ethanol Concentration on this compound Isomerization

Ethanol Concentration (%)Isomer Rate
20Decreased
40Decreased
60Decreased
80Decreased
100Decreased

Data from a study showing that increasing ethanol concentration inhibits isomerization.[2]

Table 4: Effect of Container Material on this compound Isomerization (L/D Ratio)

Container MaterialIsomer Ratio (L-amygdalin/D-amygdalin) at 60°C for 60 min
Glass0.85
Plastic (Polypropylene)0.01
Stainless Steel0.02

Data from a study comparing the effect of different container materials on epimerization.[3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution

  • Materials:

    • (R)-Amygdalin powder

    • Purified water (HPLC grade)

    • Citric acid

    • Polypropylene or high-density polyethylene storage tubes

    • Calibrated pH meter

  • Procedure:

    • Prepare a 0.05% (w/v) citric acid solution by dissolving 50 mg of citric acid in 100 mL of purified water.

    • Weigh the desired amount of (R)-amygdalin powder.

    • Dissolve the this compound in the 0.05% citric acid solution at room temperature.

    • Verify that the final pH of the solution is acidic.

    • Store the solution in a polypropylene or high-density polyethylene tube at 4°C for short-term storage or frozen for long-term storage.

Protocol 2: HPLC Analysis of this compound and Neothis compound

This protocol provides a general guideline for the separation of this compound and neothis compound. Specific parameters may need to be optimized for your system.

  • Instrumentation and Columns:

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).[8]

    • Reversed-phase C18 column.[8]

  • Mobile Phase:

    • A common mobile phase is a mixture of 0.05% aqueous formic acid and acetonitrile.[8]

    • Another option is a 10 mM sodium phosphate buffer (pH 3.8) containing 6% acetonitrile.[7]

  • Chromatographic Conditions:

    • Elution: Isocratic[8]

    • Flow Rate: Typically around 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C).[9]

    • Detection Wavelength: 220 nm.[9]

  • Procedure:

    • Prepare this compound standards and samples in the mobile phase or a compatible solvent.

    • Inject the samples into the HPLC system.

    • Identify and quantify the peaks for (R)-amygdalin and (S)-neothis compound based on their retention times compared to standards.

Visualizations

Amygdalin_Epimerization cluster_this compound (R)-Amygdalin (Active) cluster_neothis compound (S)-Neothis compound (Inactive) This compound This compound neothis compound neothis compound This compound->neothis compound Epimerization (Heat, Alkaline pH, Aqueous Solution) neothis compound->this compound Reversible

Caption: Epimerization of (R)-amygdalin to (S)-neothis compound.

Troubleshooting_Workflow start Reduced Biological Activity of this compound Solution check_storage Review Storage Conditions: - Temperature > 40°C? - pH > 7? - Glass Container? start->check_storage improper_storage Improper Storage Conditions Identified check_storage->improper_storage hplc_analysis Perform HPLC Analysis for Neothis compound improper_storage->hplc_analysis Yes improper_storage->hplc_analysis No, but suspect epimerization neoamygdalin_present Neothis compound Detected? hplc_analysis->neoamygdalin_present prepare_new Prepare Fresh Solution with Stabilizing Conditions: - Acidic pH (e.g., Citric Acid) - Low Temperature - Inert Container (Plastic) neoamygdalin_present->prepare_new Yes other_issues Investigate Other Causes: - Hydrolysis - Contamination neoamygdalin_present->other_issues No end Problem Resolved prepare_new->end

References

Technical Support Center: Amygdalin Detection and Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the detection and quantification of amygdalin by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Question: Why am I seeing a second peak eluting close to my this compound peak, leading to poor resolution?

Answer: This is likely due to the epimerization of this compound (an R-epimer) into its diastereomer, neothis compound (an S-epimer). This conversion can occur during sample extraction, storage, or even during the HPLC analysis itself.

Key Factors Influencing Epimerization:

  • pH: this compound is more stable in acidic conditions. Epimerization is significantly accelerated under neutral to alkaline conditions (pH > 7).[1][2]

  • Temperature: Elevated temperatures promote the conversion of this compound to neothis compound.[1][2][3] Extractions should ideally be performed at temperatures below 40°C.[1]

  • Solvent: Aqueous solutions can facilitate epimerization. The presence of ethanol can inhibit this process.[1][2]

  • Container Material: Glassware, especially new or unpassivated glass, can catalyze epimerization. Using inert plastic containers (e.g., high-density polyethylene) for sample preparation and storage is recommended to minimize this effect.[1][4]

Solutions:

  • Control pH: Maintain acidic conditions (pH 2-4) during extraction and sample preparation. The use of acidified water (e.g., with 0.1% formic acid or citric acid) as a solvent can be beneficial.[5][6]

  • Lower Temperature: Perform extraction and sample handling at room temperature or below. Avoid heating samples for extended periods.

  • Use Appropriate Solvents: Prepare standards and samples in a solvent that minimizes epimerization, such as a mixture of methanol and water or ethanol and water.

  • Use Inert Containers: Store samples and standards in plastic vials.

  • Chiral Chromatography: If baseline separation of this compound and neothis compound is required, consider using a chiral stationary phase column.[1]

Question: My this compound peak is tailing. What are the possible causes and solutions?

Answer: Peak tailing in HPLC is a common issue that can affect the accuracy of quantification. For this compound analysis, this can be caused by several factors:

  • Secondary Interactions: Residual silanol groups on the surface of C18 columns can interact with the polar functional groups of this compound, leading to peak tailing.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions causing tailing.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can result in poor peak shape.

Solutions:

  • Mobile Phase Modification:

    • Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.

    • Ensure the mobile phase is well-mixed and degassed.

  • Sample Concentration:

    • Dilute the sample to an appropriate concentration.

  • Column Maintenance:

    • Use a guard column to protect the analytical column from contaminants.

    • Flush the column with a strong solvent to remove any adsorbed impurities.

    • If the problem persists, the column may need to be replaced.

Question: I am observing a drifting baseline in my chromatogram. What could be the cause?

Answer: A drifting baseline can be caused by several factors, including:

  • Column Not Equilibrated: The column may not have been sufficiently equilibrated with the mobile phase.

  • Mobile Phase Issues: The mobile phase may not be homogenous, or its composition may be changing over time.

  • Temperature Fluctuations: Changes in the column temperature can cause the baseline to drift.

  • Detector Issues: The detector lamp may be failing, or the detector cell could be contaminated.

Solutions:

  • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

  • Use a Column Oven: Maintain a constant column temperature using a column oven.

  • Check the Detector: If the problem persists, check the detector's performance and clean the flow cell if necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for this compound quantification?

A1: A common method involves a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.[5][7][8] The detection is typically performed using a UV detector at a wavelength of around 215 nm.[7][8]

Q2: How should I prepare my samples for this compound analysis?

A2: Sample preparation often involves grinding the sample (e.g., seeds), followed by extraction with a suitable solvent.[9] Ultrasonic-assisted extraction with methanol or ethanol is a common technique.[10] It is crucial to control the temperature and pH during extraction to minimize this compound degradation and epimerization.[1][3]

Q3: What are the key validation parameters for an this compound HPLC method?

A3: Method validation should be performed according to ICH guidelines and typically includes assessing linearity, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), and limit of quantification (LOQ).[5][11]

Q4: How can I confirm the identity of the this compound peak in my sample?

A4: The identity of the this compound peak can be confirmed by comparing its retention time with that of a certified this compound standard. For more definitive identification, techniques like mass spectrometry (LC-MS) can be used.[12]

Data Presentation

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterTypical Value/ConditionReference(s)
Column C18 (e.g., 4.6 x 250 mm, 5 µm)[5][8][9]
Mobile Phase Methanol/Water or Acetonitrile/Water[5][7]
(often with 0.1% formic acid)[5]
Flow Rate 0.8 - 1.0 mL/min[5][7][8]
Column Temp. 25 - 35 °C[5][9]
Detection UV at 215 nm[7][8]
Injection Vol. 10 - 20 µL[9]

Table 2: this compound HPLC Method Validation Parameters (Example)

ParameterResultReference(s)
Linearity Range 0.01 - 1.03 mg/mL[5]
Correlation Coefficient (r²) > 0.999[11]
LOD 0.15 µg/mL[11]
LOQ 0.46 µg/mL[11]
Intra-day Precision (RSD) < 1%[5]
Inter-day Precision (RSD) < 1%[5]
Accuracy (Recovery) 98 - 102%[8][11]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

  • Sample Preparation: Grind the air-dried plant material (e.g., apricot kernels) into a fine powder.

  • Extraction:

    • Weigh approximately 1 g of the powdered sample into a flask.

    • Add 20 mL of 70% methanol.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Storage: Store the extracted sample at 4°C in a plastic vial until analysis.

Protocol 2: HPLC Analysis of this compound

  • HPLC System Preparation:

    • Equilibrate the C18 column with the mobile phase (e.g., methanol:water with 0.1% formic acid, 20:80 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 30°C.

    • Set the UV detector wavelength to 215 nm.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Analysis:

    • Inject 10 µL of each standard and sample solution into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples using the calibration curve.

Visualizations

Amygdalin_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification start Plant Material (e.g., Seeds) grind Grinding start->grind extract Ultrasonic Extraction (e.g., 70% Methanol) grind->extract filter Filtration (0.45 µm) extract->filter sample Prepared Sample filter->sample hplc HPLC System (C18 Column, UV Detector) sample->hplc data Data Acquisition hplc->data integrate Peak Integration data->integrate calibrate Calibration Curve integrate->calibrate result This compound Concentration calibrate->result

Caption: Experimental workflow for this compound quantification.

HPLC_Troubleshooting cluster_peak Peak Shape Problems cluster_retention Retention Time Issues issue HPLC Issue Observed peak_shape Poor Peak Shape? issue->peak_shape retention Retention Time Shift? issue->retention tailing Tailing Peak peak_shape->tailing Yes fronting Fronting Peak peak_shape->fronting Yes broad Broad Peak peak_shape->broad Yes sol_tailing Check Mobile Phase pH Lower Sample Concentration Use Guard Column tailing->sol_tailing sol_fronting Check for Column Overload Ensure Sample Solvent is Weaker than Mobile Phase fronting->sol_fronting sol_broad Check for Column Void Optimize Flow Rate Check for Leaks broad->sol_broad drift Drifting Retention Time retention->drift Yes sol_drift Check Mobile Phase Composition Ensure Stable Column Temperature Check for Pump Issues drift->sol_drift

Caption: Troubleshooting decision tree for common HPLC issues.

References

Addressing variability in amygdalin's cytotoxic effects in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the cytotoxic effects of amygdalin in cell culture. It addresses the common issue of variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism of this compound's cytotoxic effect?

A1: this compound itself is generally considered non-toxic.[1] Its cytotoxic effects are primarily attributed to its enzymatic breakdown products. The enzyme β-glucosidase hydrolyzes this compound into prunasin and mandelonitrile. Mandelonitrile then further degrades into benzaldehyde and hydrogen cyanide (HCN).[2][3][4] HCN is a potent inhibitor of cellular respiration by blocking the cytochrome c oxidase in mitochondria, leading to cellular hypoxia and death.[1][5] This selective action was initially postulated to target cancer cells, which were thought to have higher levels of β-glucosidase and lower levels of rhodanese, an enzyme that detoxifies cyanide.[3]

Q2: Why are there significant discrepancies in reported IC50 values for this compound across different studies, even within the same cell line?

A2: The variability in this compound's IC50 values is a well-documented challenge. Several factors contribute to these inconsistencies:

  • Cell Line-Specific Metabolism: The level of endogenous β-glucosidase activity varies significantly among different cell lines, which is a critical factor for converting this compound to its toxic metabolites.[6][7]

  • This compound Purity and Source: The purity of the this compound used can differ. Contaminated or adulterated products have been reported, which can affect experimental outcomes.[3] Furthermore, the concentration of this compound can vary depending on its natural source and extraction method.[4]

  • Isomerization: this compound (D-amygdalin) can isomerize into its less biologically active form, L-amygdalin, under certain conditions like elevated temperature (>40°C) and alkaline pH (>9.0).[8] This isomerization reduces its cytotoxic potential.[8]

  • Experimental Conditions: Differences in experimental protocols, such as incubation time, cell seeding density, and the specific viability assay used (e.g., MTT, XTT), can lead to different results.

Q3: Are normal, non-cancerous cells affected by this compound?

A3: In several in vitro studies, this compound has shown significantly lower or no toxicity to normal human cell lines at concentrations that are cytotoxic to cancer cells.[9][10] For example, one study noted that while this compound reduced viability in MCF-7 and MDA-MB-231 breast cancer cells, it was non-toxic to a human skin fibroblast cell line at the same concentrations.[10] The proposed reason for this selectivity is that normal cells have lower levels of β-glucosidase and higher levels of the enzyme rhodanese, which detoxifies cyanide by converting it to the less harmful thiocyanate.[3] However, the release of HCN is not exclusively confined to cancer cells, and toxicity in normal cells can occur.[11]

Q4: What is the specific role of β-glucosidase, and do I need to add it to my cell culture?

A4: β-glucosidase is the key enzyme that initiates the hydrolysis of this compound into its cytotoxic components.[1][12] Many cancer cell lines possess sufficient endogenous β-glucosidase to process this compound, and its expression level can be significantly upregulated in cancer tissues compared to normal tissues.[6][7] However, if your cell line of interest has very low or negligible β-glucosidase activity, you may observe little to no cytotoxic effect. In such cases, the exogenous addition of β-glucosidase can be used to confirm that the this compound compound is active and that the lack of cytotoxicity is due to the cell line's enzymatic deficiency.

Troubleshooting Guide

Problem: No or Lower-Than-Expected Cytotoxicity Observed

This is a common issue when working with this compound. The following troubleshooting workflow and detailed points can help identify the cause.

G start Start: No / Low Cytotoxicity check_this compound 1. Verify this compound Integrity start->check_this compound check_cells 2. Assess Cell Line check_this compound->check_cells This compound OK sol_amygdalin_purity Source high-purity this compound. Check certificate of analysis. check_this compound->sol_amygdalin_purity Purity issue? sol_amygdalin_stability Prepare fresh solutions in appropriate buffer (acidic pH). Avoid high temperatures. check_this compound->sol_amygdalin_stability Degradation/ Isomerization? check_protocol 3. Review Protocol check_cells->check_protocol Cells OK sol_glucosidase Measure endogenous β-glucosidase activity. Consider adding exogenous enzyme as a positive control. check_cells->sol_glucosidase Low β-glucosidase? sol_cell_health Ensure cells are healthy, in log-phase growth, and free of contamination. check_cells->sol_cell_health Poor viability? sol_protocol_params Increase incubation time (24h, 48h, 72h). Expand concentration range. check_protocol->sol_protocol_params Sub-optimal parameters?

Caption: Troubleshooting workflow for low this compound cytotoxicity.

  • Possible Cause 1: this compound Compound Integrity

    • Purity: Ensure you are using a high-purity this compound standard. The source and lot should be documented.[3]

    • Stability and Isomerization: this compound is susceptible to degradation and isomerization, which reduces its activity.[8] Solution: Always prepare solutions fresh for each experiment. If a stock solution is required, store it at an acidic pH and low temperature, and use it promptly. Avoid storing solutions at room temperature or in alkaline buffers for extended periods.[8] Dry D-amygdalin is very stable even at high temperatures.[8]

  • Possible Cause 2: Low β-glucosidase Activity in the Cell Line

    • Mechanism: The cytotoxic effect is dependent on the enzymatic conversion of this compound. If the chosen cell line has low endogenous levels of β-glucosidase, little to no HCN will be produced.[1]

    • Solution:

      • Quantify Enzyme Activity: Perform a β-glucosidase activity assay on your cell lysate to determine the endogenous enzyme levels.

      • Positive Control: Run a parallel experiment where you add a controlled amount of exogenous β-glucosidase along with this compound. If this condition shows cytotoxicity, it confirms the issue is with the cell line's enzymatic capacity.

  • Possible Cause 3: Sub-optimal Experimental Parameters

    • Concentration and Time: The cytotoxic effects of this compound are dose- and time-dependent.[9][10] The required concentration can vary from <10 mg/mL to over 30 mg/mL depending on the cell line.[13]

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations. Also, conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for your specific cell line.

Problem: High Variability Between Experimental Replicates
  • Possible Cause 1: Inconsistent Cell Health or Seeding

    • Mechanism: Variations in cell number or metabolic activity at the start of the experiment will lead to variable results.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use cells that are in the logarithmic growth phase and have high viability (>95%). Always visually inspect wells after seeding to confirm even distribution.

  • Possible Cause 2: this compound Solution Instability

    • Mechanism: If the this compound solution begins to degrade or precipitate during the experiment, different wells may receive different effective concentrations.

    • Solution: Prepare this compound solutions immediately before adding them to the cells. Ensure the compound is fully dissolved in the culture medium. When preparing serial dilutions, ensure thorough mixing at each step.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound varies widely across different cancer cell lines. The following table summarizes reported values from various studies. Note: Direct comparison is difficult due to variations in experimental conditions.

Cell LineCancer TypeReported IC50 / Effective ConcentrationCitation
HT-29 Colorectal Cancer30 µM[14]
HCT-116 Colorectal CancerCytotoxicity of 44.33% at 40 mg/mL[15]
SNU-C4 Colon CancerDownregulated apoptosis-related genes at 0.25-5 mg/mL[2]
MCF-7 Breast Cancer64.5 mM (after 72h)[16]
MCF-7 Breast CancerCytotoxicity of 28.13% at 40 mg/mL[15]
SK-BR-3 Breast Cancer~13.7 mg/mL[17]
DU145 & LNCaP Prostate CancerSensitive to 2.5 mg/mL[13]
UMUC-3, RT112, TCCSUP Bladder CancerGrowth suppression at 1.25–10 mg/mL[9][10]
A498, Caki-1, KTC-26 Renal Cell CarcinomaInhibitory effects at 10 µg/mL[2]
Huh-7 Liver Cancer>100 µM[14]
KB Mouth Cell Line Oral Squamous Cell Carcinoma61 µg/mL (apricot extract)[18]
KB Mouth Cell Line Oral Squamous Cell Carcinoma32 µg/mL (almond extract)[18]

Key Experimental Protocols

Protocol: Assessing this compound Cytotoxicity via MTT Assay

This protocol provides a standard method for determining cell viability after treatment with this compound.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.

    • Count viable cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of medium.[18]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile culture medium or an appropriate solvent (e.g., DMSO, ensuring final concentration does not affect cell viability).

    • Perform serial dilutions to create a range of working concentrations (e.g., 10, 50, 100, 150, 200 µg/mL).[18]

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the respective this compound concentrations to the treatment wells.

    • Include "vehicle control" wells (containing only the solvent at the highest concentration used) and "untreated control" wells (containing only fresh medium).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

    • Plot the % viability against the this compound concentration to determine the IC50 value.

Signaling Pathway and Mechanism Diagrams

G This compound This compound b_glucosidase β-glucosidase (Enzyme) This compound->b_glucosidase Hydrolysis prunasin Prunasin b_glucosidase->prunasin mandelonitrile Mandelonitrile prunasin->mandelonitrile Hydrolysis hcn Hydrogen Cyanide (HCN) mandelonitrile->hcn benzaldehyde Benzaldehyde mandelonitrile->benzaldehyde cytotoxicity Cytotoxicity & Cell Death hcn->cytotoxicity benzaldehyde->cytotoxicity

Caption: Enzymatic activation pathway of this compound.

G This compound This compound Metabolites (HCN, Benzaldehyde) bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Down-regulates bax Bax (Pro-apoptotic) This compound->bax Up-regulates cell_cycle Cell Cycle Arrest (G0/G1 or G2/M) This compound->cell_cycle caspase3 Caspase-3 bcl2->caspase3 Inhibits bax->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Key apoptotic pathways affected by this compound.[1][2][9]

References

Minimizing cyanide toxicity in animal studies involving amygdalin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing cyanide toxicity in animal studies involving amygdalin.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue Potential Cause Recommended Action
High mortality rate in animals receiving oral this compound. Rapid release of cyanide: Oral administration of this compound can lead to hydrolysis by gut microbiota, releasing significant amounts of cyanide.[1][2][3] The LD50 of this compound in rats has been reported to be around 880 mg/kg body weight via oral administration.[4]- Administer an antidote: Co-administer hydroxocobalamin or sodium thiosulfate.[5][6][7] - Modify gut microbiota: Pre-treatment with antibiotics can suppress the bacterial flora responsible for cyanide release.[2][3] - Adjust dosage: Carefully design dose-response studies to determine the maximum tolerated dose in your specific animal model.[8]
Animals exhibit signs of cyanide poisoning (e.g., respiratory distress, convulsions) despite low this compound dose. Individual variation in gut microbiota: The composition of gut bacteria can vary between animals, leading to different rates of this compound metabolism and cyanide release.[9][10]- Monitor animals closely: Observe for any signs of toxicity and be prepared to intervene with antidotes. - Consider pseudo germ-free models: For mechanistic studies, using pseudo germ-free animals can help elucidate the role of gut microbiota in toxicity.[9]
Inconsistent results between oral and intravenous administration. First-pass metabolism: Orally administered this compound is subject to metabolism by digestive enzymes and gut microbiota, leading to higher cyanide release compared to intravenous injection.[4][8]- Characterize the pharmacokinetic profile: Conduct studies to determine the bioavailability and metabolism of this compound via different administration routes. - Select the appropriate route for your research question: If the goal is to study the effects of this compound itself, intravenous administration may be more appropriate to bypass gut metabolism.
Difficulty in detecting cyanide in blood or tissue samples. Rapid metabolism and instability of cyanide: Cyanide is rapidly metabolized in the body to thiocyanate and can be unstable in postmortem samples.[11][12]- Use appropriate analytical methods: Employ sensitive techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14] - Measure stable metabolites: Consider measuring thiocyanate or 2-aminothiazoline-4-carboxylic acid (ATCA) as biomarkers of cyanide exposure.[12][15] - Proper sample handling: Ensure proper collection, storage, and processing of biological samples to minimize cyanide degradation.[13][15]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity?

A1: this compound itself is relatively non-toxic.[8] Its toxicity stems from its enzymatic hydrolysis in the body, which releases hydrogen cyanide (HCN).[1][8] This process is primarily mediated by β-glucosidases present in the gut microbiota.[1][10] Cyanide then inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia and cytotoxic effects.[8]

Q2: What are the recommended antidotes for this compound-induced cyanide toxicity in animal studies?

A2: The two main FDA-approved antidotes for cyanide poisoning are hydroxocobalamin and sodium thiosulfate.[11]

  • Hydroxocobalamin (Vitamin B12a): It directly binds to cyanide to form cyanocobalamin (Vitamin B12), which is then excreted in the urine.[16] Studies in rats have shown that co-administration of hydroxocobalamin with this compound can prevent mortality and reverse biochemical signs of toxicity.[5][6]

  • Sodium Thiosulfate: It acts as a sulfur donor for the enzyme rhodanese, which detoxifies cyanide by converting it to the less toxic thiocyanate.[11][17] Oral administration of sodium thiosulfate has been shown to improve survival in a swine model of oral cyanide toxicity.[7]

Q3: How does the route of this compound administration affect its toxicity?

A3: The route of administration significantly impacts this compound's toxicity. Oral administration generally leads to higher toxicity than intravenous injection due to the action of β-glucosidases from gut bacteria, which efficiently hydrolyze this compound to release cyanide.[2][3][4] Intravenous administration bypasses this gut metabolism, resulting in lower cyanide release.[4]

Q4: What are the typical signs of cyanide toxicity to monitor in animal models?

A4: Signs of cyanide poisoning in animals can include respiratory distress, convulsions, weakness, and neurological impairment.[9] Biochemical indicators include elevated blood cyanide levels, increased serum lactate, and a decrease in blood pH (acidosis).[5][6]

Q5: Are there any dietary factors that can influence this compound toxicity?

A5: Yes, certain dietary components can affect this compound toxicity. For instance, co-ingestion of vitamin C has been suggested to increase the conversion of this compound to cyanide, potentially enhancing its toxicity.[18]

Quantitative Data Summary

Table 1: this compound Dosage and Toxicity in Animal Models

Animal ModelAdministration RouteThis compound DoseObserved EffectsReference
Fischer 344 RatsIntraperitoneal250 mg/kg/day for 5 days30.8% mortality[19]
Fischer 344 RatsIntraperitoneal500 mg/kg/day for 5 days44.1% mortality[19]
Fischer 344 RatsIntraperitoneal750 mg/kg/day for 5 days56.8% mortality[19]
MiceOral50 mg/kgNo observed toxicity[8][20][21]
MiceOral100 mg/kgMild histopathological effects[8][21]
MiceOral200 mg/kgNegative effects on oxidative balance[8][20][21]
RatsOral880 mg/kgLD50[4]

Table 2: Efficacy of Antidotes in this compound/Cyanide Toxicity Studies

Animal ModelToxin & DoseAntidote & DoseOutcomeReference
RatsThis compound (20 mg/kg)Hydroxocobalamin (25 mg/kg)Prevented mortality, reversed biochemical abnormalities[5][6]
RatsThis compound (20 mg/kg)Hydroxocobalamin (50 mg/kg)Prevented mortality, reversed biochemical abnormalities[5][6]
Swine (45-55 kg)Potassium Cyanide (8 mg/kg)Sodium Thiosulfate (510 mg/kg, oral)100% survival (compared to 0% in control)[7]
Beagle DogsPotassium Cyanide (IV infusion)Hydroxocobalamin (75 mg/kg, IV)79% survival (compared to 18% in control)[22]
Beagle DogsPotassium Cyanide (IV infusion)Hydroxocobalamin (150 mg/kg, IV)100% survival[22]

Experimental Protocols

Protocol 1: Co-administration of Hydroxocobalamin to Mitigate this compound-Induced Toxicity in Rats

  • Animals: Male Wistar rats.

  • This compound Administration: Administer this compound orally at a therapeutic dose (e.g., 20 mg/kg body weight) daily for the study duration (e.g., 14 days).[5][6]

  • Antidote Administration: Co-administer hydroxocobalamin orally at varying doses (e.g., 25 mg/kg and 50 mg/kg body weight) along with this compound.[5][6]

  • Control Groups: Include a control group receiving only distilled water and a group receiving only this compound.

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity.

    • Collect blood samples periodically to measure blood cyanide, serum lactate, and blood pH.[5][6]

    • At the end of the study, perform histological examination of the liver to assess cellular architecture.[5][6]

Protocol 2: Evaluating the Role of Gut Microbiota in this compound Toxicity using a Pseudo Germ-Free Rat Model

  • Animals: Sprague-Dawley rats.

  • Induction of Pseudo Germ-Free State: Treat a group of rats with a cocktail of antibiotics (e.g., in drinking water) for a specified period to suppress gut microbiota.[2][3]

  • This compound Administration: Administer a single oral dose of this compound (e.g., 440 mg/kg, which is the 50% median lethal dose in normal rats) to both the pseudo germ-free group and a control group of normal rats.[9]

  • Monitoring:

    • Observe animals for signs of cyanide poisoning and record mortality.

    • Collect blood samples at various time points to determine the toxicokinetics of this compound and the concentration of cyanide.[9]

    • Analyze fecal and cecum contents to measure thiocyanate levels, a detoxification metabolite.[9]

Visualizations

Amygdalin_Metabolism_and_Cyanide_Release cluster_gut Gut Lumen This compound This compound prunasin Prunasin This compound->prunasin β-glucosidase (Gut Microbiota) mandelonitrile Mandelonitrile prunasin->mandelonitrile β-glucosidase (Gut Microbiota) benzaldehyde Benzaldehyde mandelonitrile->benzaldehyde hcn Hydrogen Cyanide (HCN) mandelonitrile->hcn

Caption: Metabolic pathway of this compound to hydrogen cyanide in the gut.

Cyanide_Detoxification_Pathways cluster_detox Detoxification Pathways cyanide Cyanide (CN-) thiocyanate Thiocyanate (SCN-) (Less Toxic) cyanide->thiocyanate Rhodanese (Sulfur Donor: Thiosulfate) cyanocobalamin Cyanocobalamin (Vitamin B12) cyanide->cyanocobalamin Hydroxocobalamin excretion Urinary Excretion thiocyanate->excretion cyanocobalamin->excretion

Caption: Major in vivo cyanide detoxification pathways.

Experimental_Workflow_Toxicity_Minimization start Start: this compound Animal Study dose_selection Dose-Response Study (Determine MTD) start->dose_selection route_selection Select Administration Route (Oral vs. IV) dose_selection->route_selection antidote_protocol Implement Antidote Protocol (Hydroxocobalamin or Thiosulfate) route_selection->antidote_protocol monitoring Monitor for Toxicity Signs (Clinical & Biochemical) antidote_protocol->monitoring data_analysis Data Collection & Analysis monitoring->data_analysis end End of Study data_analysis->end

Caption: Workflow for minimizing this compound-induced cyanide toxicity.

References

Method validation for analytical procedures of amygdalin determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the analytical determination of amygdalin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental validation of analytical procedures for this compound determination.

Problem / ObservationPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC Inappropriate injection solvent. Your sample is likely dissolved in a stronger solvent than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[1]
Column fouling or degradation.Wash the column with a strong solvent (e.g., 75% methanol if your mobile phase is 25% methanol) after each run.[1]
Non-optimal mobile phase composition.Experiment with different mobile phase compositions, such as varying the ratio of methanol or acetonitrile to water.[1]
Inconsistent Retention Times in HPLC Fluctuations in column temperature.Use a column compartment to maintain a stable temperature, for example, at 30°C.[1]
Mobile phase instability.Prepare fresh mobile phase daily.[2]
Improper column equilibration.Ensure the column is adequately equilibrated with the mobile phase before each injection.
Low this compound Recovery Inefficient extraction solvent.This compound is highly soluble in polar solvents.[3][4] Consider using solvents like methanol, ethanol, or water with 0.1% citric acid.[3] For fatty matrices, multiple extraction steps with aqueous and organic solvents may be necessary.[3][5]
Degradation of this compound during extraction.Avoid high temperatures (above 100°C) during extraction to prevent epimerization.[3] Temperatures between 35-40°C are generally recommended.[3] The presence of β-glucosidase in the sample can degrade this compound; pay attention to the sample-to-solvent ratio.[6]
Appearance of an Extra Peak Close to this compound Epimerization of (R)-amygdalin to its (S)-isomer, neothis compound.This can be caused by neutral or slightly basic conditions, high temperatures, and even the type of glassware used.[6][7][8] Use inert plastic containers for storing aqueous this compound solutions.[6][8] Acidifying the solvent (e.g., with 0.1% perchloric acid) can inhibit isomerization.[6]
Co-elution with other compounds from the sample matrix.Optimize the chromatographic separation by adjusting the mobile phase gradient or using a different column, such as a chiral stationary phase column, to resolve the isomers.[6][7]
Poor Linearity in Calibration Curve Inappropriate concentration range for standards.Adjust the concentration range of your calibration standards to bracket the expected concentration of this compound in your samples.
Detector saturation at high concentrations.Dilute the standards and samples to fall within the linear range of the detector.
High Variability in Replicate Injections (Poor Precision) Inconsistent injection volume.Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.
Sample instability in the autosampler.Keep the autosampler temperature controlled, if possible, and analyze samples promptly after preparation. This compound can degrade or epimerize in solution.[6]

Frequently Asked Questions (FAQs)

1. What is the most common analytical technique for this compound determination?

High-Performance Liquid Chromatography (HPLC) is the most widely used and convenient method for the determination of this compound in various samples, often coupled with a UV-Vis or mass spectrometry (MS) detector.[5] C18 columns are frequently used for separation.[5]

2. What is this compound epimerization and why is it a concern?

This compound, which naturally exists as the (R)-epimer, can convert into its (S)-epimer, known as neothis compound, under certain conditions.[9] This is a significant issue because the biological activity of neothis compound may differ from that of natural this compound, and many standard analytical methods using C18 columns do not separate these two isomers, potentially leading to inaccurate quantification.[7][8]

3. How can I prevent the epimerization of this compound during sample preparation and analysis?

To minimize epimerization, consider the following:

  • pH: Maintain an acidic pH; isomerization is inhibited in acidic conditions.[6]

  • Temperature: Avoid high temperatures; extractions are often performed at 35-40°C.[3]

  • Solvent: Ethanol can inhibit isomerization compared to purely aqueous solutions.[6]

  • Storage Containers: Use inert plastic or specially cleaned glassware, as standard glass vials can accelerate epimerization.[6][8]

4. What are typical validation parameters for an HPLC method for this compound?

The following table summarizes typical validation parameters from various studies:

ParameterTypical Value/RangeReference(s)
Linearity (Correlation Coefficient, r or r²) > 0.999[6]
Limit of Detection (LOD) 0.0097 mg/g to 0.101 µg/L[9][10]
Limit of Quantification (LOQ) 0.0295 mg/g to 0.303 µg/L[9][10]
Accuracy (Recovery) 90% - 107%[6][11]
Precision (Repeatability, RSD%) < 2.3%[6]

5. What is the optimal UV wavelength for detecting this compound?

The maximum absorption of this compound is often detected around 214 nm with a photodiode array detector.[3][5] Other studies have reported using wavelengths up to 257 nm, 263 nm, and 268 nm.[12]

Experimental Protocols

HPLC-DAD Method for this compound Quantification

This protocol is a generalized procedure based on common practices in the literature.

1. Standard Solution Preparation:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.01 - 1.0 mg/mL).[2]

2. Sample Preparation (e.g., from Almond Kernels):

  • Grind the sample to a fine powder.

  • Extract a known weight of the powdered sample (e.g., 2g) with a suitable solvent (e.g., 70% aqueous methanol) using ultrasonic extraction for about 30 minutes at room temperature.[2]

  • Filter the extract through a 0.22 µm syringe filter before injection.[2]

3. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[2]

  • Mobile Phase: A gradient of methanol (Solvent A) and 0.1% formic acid in water (Solvent B) can be used.[2] An isocratic mobile phase of methanol and water (e.g., 30:70, v/v) has also been reported.[10]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 35°C.[2]

  • Injection Volume: 20 µL.[2]

  • Detection: Diode Array Detector (DAD) at 215 nm.[13]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Amygdalin_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis start Start: Method Validation prep_std Prepare this compound Standards start->prep_std prep_sample Sample Extraction & Preparation start->prep_sample end_node End: Validated Method hplc_analysis HPLC Analysis prep_std->hplc_analysis prep_sample->hplc_analysis linearity Linearity & Range hplc_analysis->linearity accuracy Accuracy (Recovery) hplc_analysis->accuracy precision Precision (Repeatability) hplc_analysis->precision specificity Specificity hplc_analysis->specificity lod_loq LOD & LOQ hplc_analysis->lod_loq linearity->end_node accuracy->end_node precision->end_node specificity->end_node lod_loq->end_node

Caption: Workflow for this compound Analytical Method Validation.

Caption: Troubleshooting Common HPLC Peak Issues.

References

Refinement of protocols for amygdalin isolation to improve purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of protocols for amygdalin isolation to improve purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the this compound isolation and purification process.

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield Incomplete cell lysis: The solvent is not effectively penetrating the plant material to extract this compound.Ensure the plant material is finely ground to increase the surface area for extraction. Consider using ultrasonic-assisted extraction to enhance cell wall disruption.[1]
Presence of fats and oils: Lipids in the raw material can interfere with the extraction of the more polar this compound.Perform a pre-extraction defatting step using a non-polar solvent such as n-hexane or diethyl ether.[1]
Enzymatic degradation: The enzyme β-glucosidase, naturally present in the plant material, can hydrolyze this compound upon tissue damage.[2][3]Inactivate enzymes by briefly heating the plant material (e.g., boiling water for a short period) before extraction. Alternatively, conduct the extraction with organic solvents like ethanol, which can inhibit enzymatic activity.[4]
Suboptimal extraction parameters: Incorrect solvent, temperature, or extraction time can lead to poor yield.Optimize extraction conditions. Ethanol is a commonly used solvent.[5] Reflux extraction with ethanol or water containing 0.1% citric acid has been shown to be effective.[6] Optimal extraction time is often around 100 minutes.[4]
Low Purity of Isolated this compound Co-extraction of impurities: The initial extraction process may pull out other plant compounds along with this compound.Utilize a purification step after the initial extraction. Recrystallization from ethanol is a common and effective method.[5] Column chromatography using adsorbents like C18 or XDA-1 resin can also be employed for further purification.[1][7]
Presence of Neothis compound (epimer): this compound can convert to its epimer, neothis compound, under certain conditions, affecting purity and biological activity.[8][9]Control the extraction conditions to minimize epimerization. Use anhydrous ethanol for extraction, as water can promote isomerization.[5] Maintain a neutral to slightly acidic pH; alkaline conditions significantly increase epimerization.[8][10] Keep extraction temperatures below 100°C, ideally between 35-40°C.[1][10]
Cloudy or Discolored Extract Precipitation of proteins and other macromolecules: Water-based extractions can often result in cloudy extracts due to the co-extraction of proteins.[11]Use ethanol as the extraction solvent to minimize protein precipitation. If using water, consider a filtration or centrifugation step to remove insoluble material. Adding a small amount of citric acid to water can also help.[6]
Difficulty in Crystallization Presence of impurities: Impurities can inhibit the formation of a crystalline structure.Ensure the crude extract is sufficiently pure before attempting crystallization. Perform a preliminary purification step like solid-phase extraction if necessary.
Inappropriate solvent or temperature: The choice of solvent and the cooling rate are critical for successful crystallization.Ethanol is a good solvent for this compound crystallization.[12] After dissolving the crude this compound in hot ethanol, allow it to cool slowly to promote the formation of pure crystals.[13]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control during this compound extraction to ensure high purity?

A1: The most critical factors are temperature and pH. High temperatures (above 100°C) and alkaline conditions can lead to the epimerization of this compound into neothis compound, which is a significant impurity that can be difficult to separate and may have different biological activity.[8][10] It is recommended to perform extractions at temperatures between 35-40°C and to maintain a neutral or slightly acidic pH.[1][10]

Q2: How can I remove the fatty components from my raw material before this compound extraction?

A2: A defatting step is highly recommended, especially when working with seeds or kernels that have a high oil content. This is typically done by pre-extracting the ground material with a non-polar solvent like n-hexane or diethyl ether.[1] This will remove the lipids without significantly dissolving the more polar this compound.

Q3: What is the difference between this compound and neothis compound, and why is it important to separate them?

A3: this compound and neothis compound are epimers, meaning they differ in the spatial arrangement at one chiral center.[14] This seemingly small difference can affect their physical properties and biological activity. For pharmaceutical applications, it is crucial to have a pure compound with a well-defined stereochemistry. Therefore, preventing the formation of and separating any existing neothis compound is important for obtaining high-purity, active this compound.

Q4: Which analytical method is best for determining the purity of my isolated this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the purity of this compound and for quantifying both this compound and its epimer, neothis compound.[1] A C18 column is commonly used with a mobile phase consisting of a water/acetonitrile or water/methanol mixture.[15][16] Detection is typically performed using a UV detector at around 215 nm.[15]

Q5: Can I use water for extraction instead of organic solvents?

A5: Yes, water can be used for extraction. However, there are some considerations. To prevent enzymatic degradation of this compound, it is advisable to briefly boil the plant material in the water to inactivate the enzymes. To inhibit epimerization, the water should be slightly acidified, for instance, by adding 0.1% citric acid.[6] Be aware that water extracts may be cloudy due to co-extracted proteins.[11]

Data Presentation

Table 1: Comparison of this compound Yield from Apple Seeds using Different Extraction Methods

Extraction MethodSolventTemperature (°C)TimeThis compound Yield (mg/g of dry seed)
Reflux ExtractionEthanol70-90100 minNot explicitly stated, but lower than Soxhlet
Soxhlet ExtractionMethanol65-7016 h2.28
Microwave RadiationMethanol50-7090 sLower than Soxhlet

Data synthesized from a comparative study on this compound extraction from Malus pumila Mill. seeds.[16][17]

Table 2: Purity and Recovery of this compound after Purification with XDA-1 Resin

ParameterBefore PurificationAfter Purification
Relative this compound Content (%) 34.0461.58
Recovery Rate (%) -88.75

Data from the purification of this compound from the concentrated debittering-water of apricot kernels.[7]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Apricot Kernels

This protocol describes a common method for this compound extraction using ethanol, followed by precipitation.

Materials:

  • Ground apricot kernels

  • Ethanol (95%)

  • Diethyl ether

  • Soxhlet apparatus (optional for defatting)

  • n-Hexane (optional for defatting)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel)

  • Beakers and flasks

Procedure:

  • (Optional Defatting Step) : If the kernels have a high fat content, place the ground material in a Soxhlet extractor and extract with n-hexane for 4-6 hours to remove the oils. Discard the hexane extract and air-dry the defatted kernel powder.

  • Extraction : Place the ground kernels (defatted or not) in a round-bottom flask. Add 95% ethanol in a solid-to-liquid ratio of 1:10 (w/v).

  • Reflux : Heat the mixture to the boiling point of ethanol and reflux for 2-3 hours with constant stirring.

  • Filtration : After reflux, cool the mixture and filter it through a Buchner funnel to separate the extract from the solid residue. Wash the residue with a small amount of fresh ethanol to ensure complete recovery of the extract.

  • Concentration : Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure until most of the ethanol has been removed, resulting in a syrupy consistency.

  • Precipitation : To the concentrated extract, slowly add diethyl ether while stirring. This compound will precipitate as a white solid. The volume of diethyl ether should be approximately 3-5 times the volume of the concentrated extract.

  • Isolation : Allow the precipitate to settle, then collect the solid by filtration. Wash the precipitate with a small amount of diethyl ether to remove any remaining soluble impurities.

  • Drying : Dry the isolated white solid (crude this compound) in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

Protocol 2: Purification of this compound by Recrystallization

This protocol is for purifying the crude this compound obtained from the extraction process.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Beakers

  • Heating plate with magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolution : In a beaker, add a minimal amount of hot 95% ethanol to the crude this compound. Heat the mixture gently on a hot plate with stirring until the this compound is completely dissolved. Avoid excessive boiling.

  • Hot Filtration (Optional) : If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with filter paper to remove them.

  • Crystallization : Cover the beaker and allow the solution to cool down slowly to room temperature. Then, place the beaker in an ice bath to induce further crystallization.

  • Collection : Collect the white, needle-like crystals of pure this compound by filtration.

  • Washing : Wash the crystals with a small amount of cold ethanol to remove any remaining impurities on the crystal surface.

  • Drying : Dry the purified this compound crystals in a vacuum oven at a low temperature to a constant weight.

Protocol 3: Purity Analysis of this compound by HPLC

This protocol outlines a general method for analyzing the purity of an this compound sample.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Mobile Phase Preparation : Prepare the mobile phase, for example, a mixture of water and acetonitrile in a ratio of 85:15 (v/v). Degas the mobile phase before use.

  • Standard Solution Preparation : Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation : Accurately weigh a small amount of the isolated this compound sample and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

  • HPLC Analysis :

    • Set the column temperature (e.g., 25°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the injection volume (e.g., 20 µL).

    • Set the UV detector wavelength to 215 nm.

  • Data Analysis : Run the standard solutions to generate a calibration curve. Then, inject the sample solution. Identify the this compound peak based on the retention time of the standard. The purity of the sample can be calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram. The presence of a peak corresponding to the retention time of neothis compound (if a standard is available) would indicate its presence as an impurity.

Visualizations

Amygdalin_Isolation_Workflow raw_material Raw Material (e.g., Apricot Kernels) grinding Grinding raw_material->grinding defatting Defatting (with n-Hexane) grinding->defatting extraction Extraction (Ethanol Reflux) defatting->extraction filtration1 Filtration extraction->filtration1 concentration Concentration (Rotary Evaporation) filtration1->concentration precipitation Precipitation (with Diethyl Ether) concentration->precipitation filtration2 Filtration precipitation->filtration2 crude_this compound Crude this compound filtration2->crude_this compound purification Purification (Recrystallization) crude_this compound->purification pure_this compound Pure this compound purification->pure_this compound analysis Purity Analysis (HPLC) pure_this compound->analysis

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting_Logic start Low Purity Issue check_epimerization Check for Neothis compound (HPLC Analysis) start->check_epimerization epimerization_present Epimerization is Present check_epimerization->epimerization_present optimize_conditions Optimize Extraction: - Lower Temperature - Anhydrous Solvent - Acidic pH epimerization_present->optimize_conditions Yes no_epimerization No Significant Epimerization epimerization_present->no_epimerization No end High Purity this compound optimize_conditions->end other_impurities Other Impurities Present no_epimerization->other_impurities perform_purification Perform/Refine Purification: - Recrystallization - Column Chromatography other_impurities->perform_purification Yes other_impurities->end No perform_purification->end

Caption: Troubleshooting logic for addressing low purity in this compound isolation.

References

Validation & Comparative

Comparative analysis of amygdalin content in different Prunus species kernels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of amygdalin content in the kernels of various Prunus species. This compound, a cyanogenic glycoside, is a subject of significant interest in the scientific community due to its potential therapeutic properties and its inherent toxicity upon enzymatic hydrolysis, which releases cyanide. This document aims to be a valuable resource by presenting quantitative data from experimental studies, detailing analytical methodologies, and visualizing the experimental workflow.

Quantitative Comparison of this compound Content

The concentration of this compound in Prunus kernels exhibits substantial variation, influenced by species, cultivar, and environmental factors.[1][2][3] The data summarized below, collated from multiple studies, highlights these differences. Bitter varieties of kernels consistently show significantly higher levels of this compound compared to their sweet counterparts.[4]

Prunus SpeciesCultivar/TypeThis compound Content ( g/100g )Reference(s)
Prunus dulcis (Almond)Tangut almond5.45 - 9.73[1][2][3][5]
Wild almond3.14 - 6.80[1][2][5]
Longstalk almond3.00 - 4.22[1][2][5]
Mongolic almond1.55 - 3.22[2]
Flowering almond1.41 - 2.65[2]
Common almond (sweet)Almost undetectable (<0.0004)[1][2][3]
Bitter almonds3.3 - 5.4[4][6]
Semibitter almonds0.05 - 0.18[4]
Nonbitter almonds0.002 - 0.016[4]
Prunus armeniaca (Apricot)Bitter kernels1.396 - 5.5[7]
Sweet kernels<0.008 - 1.584[7]
Prunus persica (Peach)-~0.0007 - 0.0024[8]
Prunus domestica (Plum)-~0.0007 - 0.0024[8]
Prunus avium (Red Cherry)-~0.39[6]
Prunus cerasus (Black Cherry)-~0.27[6]
Prunus tomentosa-Data available but not directly comparable in g/100g [9][10]

Note: The reported values can vary significantly based on the specific cultivar, geographical origin, and analytical method used. The data presented here is for comparative purposes.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound is crucial for both research and safety assessments. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods employed.

Sample Preparation and Extraction

A generalized extraction protocol involves the following steps:

  • Kernel Preparation: Kernels are manually shelled, and any damaged seeds are removed. The kernels are then triturated, often in liquid nitrogen, to a fine powder to ensure efficient extraction.[1]

  • Defatting (Optional but Recommended): For kernels with high oil content, a defatting step using a solvent like petroleum ether in a Soxhlet apparatus is performed.[11]

  • Extraction: The powdered kernel material is subjected to extraction with a suitable solvent. Methanol is a commonly used solvent.[1][12] The extraction process can be enhanced using techniques such as ultrasonication or reflux extraction.[1][9][10] Some methods advocate for the addition of citric acid to the extraction solvent to prevent the conversion of D-amygdalin to its epimer, neothis compound.[13]

  • Filtration and Purification: The resulting extract is filtered to remove solid particles. Further purification may be achieved using solid-phase extraction (SPE) with cartridges like C18 to remove interfering substances.[9][10] The final extract is typically filtered through a 0.22-µm or 0.45-µm membrane filter before analysis.[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.

  • Typical Conditions:

    • Column: A reversed-phase C18 column is commonly used.[8]

    • Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water is frequently employed.[8][9][10] The addition of modifiers like formic acid or ammonium formate can improve peak shape and ionization efficiency in LC-MS applications.[12]

    • Detection: A UV detector, typically set at a wavelength around 208-215 nm, is used for quantification.[8]

    • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from this compound standards of known concentrations.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: LC-MS/MS provides higher selectivity and sensitivity by coupling the separation power of LC with the mass-based detection of a tandem mass spectrometer.

  • Advantages: This method is particularly useful for analyzing samples with complex matrices or very low concentrations of this compound.[12] It minimizes matrix effects through sample dilution and the use of an internal standard.[12]

  • Quantification: Quantification is achieved using an external, solvent-based calibration curve with internal standard compensation.[12]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound content in Prunus species kernels.

Amygdalin_Analysis_Workflow cluster_0 Sample Collection & Preparation cluster_1 Extraction cluster_2 Purification & Analysis cluster_3 Data Processing & Comparison S1 Kernel Collection (Different Prunus Species) S2 Shelling & Sorting S1->S2 S1->S2 S3 Trituration (e.g., in Liquid Nitrogen) S2->S3 S2->S3 E1 Defatting (e.g., Soxhlet with Petroleum Ether) S3->E1 E2 Solvent Extraction (e.g., Methanol, Ultrasonication/Reflux) E1->E2 E1->E2 E3 Filtration E2->E3 E2->E3 P1 Solid-Phase Extraction (SPE) (Optional) E3->P1 P2 Final Filtration (0.22 µm filter) P1->P2 P1->P2 A1 HPLC or LC-MS/MS Analysis P2->A1 P2->A1 D1 Peak Integration & Quantification A1->D1 D2 Data Tabulation & Statistical Analysis D1->D2 D1->D2 D3 Comparative Analysis of this compound Content D2->D3 D2->D3

Figure 1: Experimental workflow for this compound analysis.

This comprehensive guide provides a foundational understanding for researchers investigating the this compound content in Prunus species. The presented data and methodologies can aid in the design of future studies and the development of new applications for these natural compounds.

References

Amygdalin versus laetrile: a comparative study of their chemical and biological properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the chemical structures, biological activities, and toxicological profiles of the natural compound amygdalin and its semi-synthetic derivative, laetrile.

Introduction

This compound, a cyanogenic glycoside found in the seeds of various fruits, and its semi-synthetic counterpart, laetrile, have been the subject of considerable scientific interest and public controversy for decades. Often erroneously referred to as "vitamin B17," these compounds have been promoted as alternative cancer treatments. This guide provides a detailed, evidence-based comparison of this compound and laetrile, focusing on their chemical properties, biological mechanisms of action, and safety profiles to inform researchers, scientists, and drug development professionals.

Chemical and Biological Properties

This compound and laetrile are closely related compounds, with laetrile being a patented, semi-synthetic derivative of this compound.[1][2] The primary chemical distinction lies in their glycosidic linkages. Both molecules, however, share the same aglycone, mandelonitrile, which is responsible for the release of cyanide upon enzymatic hydrolysis.[3]

Table 1: Chemical and Physical Properties

PropertyThis compoundLaetrile
Chemical Formula C20H27NO11C14H15NO7
Molecular Mass 457.43 g/mol 309.27 g/mol
Source Naturally occurring in the seeds of apricots, bitter almonds, peaches, plums, and apples.[4]Semi-synthetic derivative of this compound.[1][2]
Synonyms D-mandelonitrile-β-D-gentiobioside, Vitamin B17 (misnomer)Laevorotatory mandelonitrile, Vitamin B17 (misnomer)
Solubility Soluble in water and hot ethanol.Information not widely available, but presumed to be water-soluble.
Biosynthesis of this compound

This compound is synthesized in plants from the amino acid L-phenylalanine through a multi-step enzymatic pathway. This process involves the conversion of L-phenylalanine to mandelonitrile, which is then glycosylated to form prunasin, and finally, a second glucose molecule is added to yield this compound.[4]

This compound Biosynthesis L-Phenylalanine L-Phenylalanine Mandelonitrile Mandelonitrile L-Phenylalanine->Mandelonitrile Multi-step enzymatic conversion Prunasin Prunasin Mandelonitrile->Prunasin + Glucose This compound This compound Prunasin->this compound + Glucose

Biosynthetic pathway of this compound.

Mechanism of Action and Biological Effects

The purported anti-cancer activity of both this compound and laetrile is attributed to the enzymatic release of hydrogen cyanide (HCN) within the body.[3] The enzyme β-glucosidase, present in the small intestine and in some cancer cells, hydrolyzes this compound and laetrile to release mandelonitrile. Mandelonitrile then spontaneously decomposes into benzaldehyde and the highly toxic hydrogen cyanide.[3][4]

It has been hypothesized that cancer cells have higher levels of β-glucosidase and lower levels of rhodanese, an enzyme that detoxifies cyanide, leading to a selective cytotoxic effect. However, scientific evidence to support this claim is limited.[5] The primary mechanism of cytotoxicity is believed to be the inhibition of the mitochondrial electron transport chain by cyanide, leading to apoptosis.[5]

Metabolic Pathway cluster_0 Hydrolysis cluster_1 Decomposition cluster_2 Cellular Effect This compound/Laetrile This compound/Laetrile Mandelonitrile Mandelonitrile This compound/Laetrile->Mandelonitrile β-glucosidase Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde Hydrogen Cyanide (HCN) Hydrogen Cyanide (HCN) Mandelonitrile->Hydrogen Cyanide (HCN) Apoptosis Apoptosis Hydrogen Cyanide (HCN)->Apoptosis Inhibition of cellular respiration

Metabolic pathway of this compound and laetrile.

Experimental Data: In Vitro and In Vivo Studies

Numerous in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound. However, there is a significant lack of independent, quantitative data specifically for laetrile. The available data for laetrile is often anecdotal or from older, non-controlled studies.[6][7]

Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (mg/mL)Reference
HeLaCervical CancerModest (10-50%) cytotoxicity at 5-20 mg/mL[8]
DU145Prostate CancerDose-dependent cytotoxicity at 0.01-10 mg/mL[8]
LNCaPProstate CancerDose-dependent cytotoxicity at 0.1-10 mg/mL[8]
HepG2Liver Cancer458.10 (this compound alone)[8]
HepG2Liver Cancer3.2 (with β-glucosidase)[8]
UMUC-3, RT112, TCCSUPBladder CancerDose-dependent reduction in growth[9]

Table 3: In Vivo Efficacy of this compound

Animal ModelTumor TypeDosageOutcomeReference
MiceHeLa xenografts300 mg/kg intraperitoneally daily for 14 daysModest tumor growth inhibition[8]
RatsVarious transplanted tumors25-3200 mg/kgNo antitumor activity[8]

Toxicology and Safety Profile

The primary safety concern for both this compound and laetrile is the risk of cyanide poisoning, which is significantly higher with oral administration due to the presence of β-glucosidase in the gut.[2] Intravenous administration is associated with a lower risk of cyanide release.[10]

Table 4: Toxicological Data

CompoundAnimal ModelRoute of AdministrationLD50Reference
This compoundRatIntraperitoneal250-750 mg/kg (daily for 5 days caused significant mortality)[11]
LaetrileDogOral (with almonds)Doses equivalent to human therapeutic doses were lethal in 6 out of 10 dogs.[12]

Clinical trials conducted in the 1980s by the National Cancer Institute on laetrile showed no evidence of efficacy in treating cancer and highlighted the significant risk of cyanide toxicity.[6] Symptoms of cyanide poisoning include nausea, vomiting, headache, dizziness, and in severe cases, can lead to coma and death.[10]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or laetrile in culture medium and add to the wells. Include a vehicle control (medium without the compound). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with the desired concentrations of this compound or laetrile for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[13][14]

Experimental Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Annexin V/PI Staining Annexin V/PI Staining Compound Treatment->Annexin V/PI Staining IC50 Determination IC50 Determination MTT Assay->IC50 Determination Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Apoptosis Quantification Apoptosis Quantification Flow Cytometry->Apoptosis Quantification Animal Model Animal Model Tumor Induction Tumor Induction Animal Model->Tumor Induction Compound Administration Compound Administration Tumor Induction->Compound Administration Tumor Growth Monitoring Tumor Growth Monitoring Compound Administration->Tumor Growth Monitoring Toxicity Assessment Toxicity Assessment Compound Administration->Toxicity Assessment LD50 Determination LD50 Determination Toxicity Assessment->LD50 Determination

General experimental workflow.

Conclusion

While in vitro studies suggest that this compound can induce apoptosis in various cancer cell lines, the concentrations required are often high. In vivo and clinical data for both this compound and laetrile have failed to demonstrate significant anti-cancer efficacy. The primary and most severe risk associated with these compounds is cyanide poisoning, particularly with oral ingestion. The scientific consensus, based on available evidence, is that the risk-benefit balance for the use of this compound and laetrile in cancer treatment is overwhelmingly negative.[7] Researchers should exercise extreme caution and be aware of the toxic potential of these compounds in any experimental setting.

References

Dual Role of Amygdalin in Combination with Cisplatin: A Comparative Analysis of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the synergistic and protective effects of amygdalin when used with the conventional chemotherapeutic agent cisplatin reveals a context-dependent modulation of cellular apoptosis. This guide synthesizes findings from preclinical studies, presenting quantitative data on cell viability and apoptotic responses, detailing the experimental methodologies employed, and visualizing the implicated signaling pathways.

Recent in vitro research has illuminated a dual functionality of this compound, a naturally occurring cyanogenic glycoside, when administered alongside cisplatin, a cornerstone of chemotherapy. The collective evidence points towards a synergistic cytotoxic effect in cancerous cells, while simultaneously demonstrating a chemoprotective role in non-tumorigenic cells. This differential activity hinges on the modulation of key apoptotic signaling pathways, suggesting a potential avenue for enhancing the therapeutic index of cisplatin-based cancer treatments.

Comparative Efficacy: Synergism in Cancer Cells vs. Protection in Normal Cells

Studies have consistently shown that the combination of this compound and cisplatin leads to enhanced cancer cell death compared to either agent alone. Conversely, in normal, non-cancerous cells, this compound appears to mitigate the cytotoxic effects of cisplatin.

A key study investigated the effects of this combination on human breast cancer cell lines (MCF7 and MDA-MB-231) and a non-tumorigenic breast epithelial cell line (MCF12F). The results, as quantified by the Combination Index (CI), demonstrated a synergistic effect in the cancer cell lines (CI values of 0.8 and 0.65, respectively), while an antagonistic, or protective, effect was observed in the normal cells (CI of 2.2).[1][2][3] This indicates that the combination is more effective at killing cancer cells while sparing normal cells.

In a separate study on oral squamous cell carcinoma (OSCC) cell line HNO97, the combination of this compound and cisplatin also resulted in a "harmonious inhibitory effect," with microscopic examination revealing more pronounced apoptotic features in the combination treatment group.[4][5]

Table 1: Quantitative Analysis of Cell Viability and Apoptosis

Cell LineTreatmentOutcome MeasureResultCitation
MCF12F (Normal)This compound (10 mM) + Cisplatin (15 µM)Cell Viability (MTT Assay)~22% increase in cell viability at 48h compared to cisplatin alone[1][3]
MCF12F (Normal)This compound + CisplatinLate Apoptotic Cells (Flow Cytometry)Up to 4.5-fold decrease compared to cisplatin alone[1][3]
MCF7 (Breast Cancer)This compound + CisplatinCombination Index (CI)0.8 (Synergistic)[1][2][3]
MDA-MB-231 (Breast Cancer)This compound + CisplatinCombination Index (CI)0.65 (Synergistic)[1][2][3]
HNO97 (Oral Squamous Cell Carcinoma)This compound + CisplatinApoptotic CriteriaMore apparent in combination-treated group[4][5]
Modulation of Apoptotic Signaling Pathways

The differential response to the this compound-cisplatin combination is rooted in the modulation of the intrinsic apoptotic pathway. In normal MCF12F cells, the combination treatment led to a decrease in the expression of pro-apoptotic proteins such as p53, phospho-p53, Bax, and PUMA.[1][2][3] Concurrently, the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL was increased.[1][2] This shift in the balance of pro- and anti-apoptotic proteins suppresses the apoptotic cascade initiated by cisplatin-induced DNA damage.

The downstream effects of this modulation include the reduced cleavage of caspase-9 and PARP, both critical executioners of apoptosis.[3] In essence, this compound appears to shield normal cells from cisplatin-induced apoptosis by bolstering their anti-apoptotic defenses.

Conversely, in cancer cells, the synergistic effect suggests an enhancement of pro-apoptotic signals, although the precise molecular mechanisms in the context of the combination are still being fully elucidated. It is known that this compound alone can induce apoptosis in various cancer cell lines by upregulating Bax and downregulating Bcl-2 expression.[6][7][8]

G cluster_0 Cisplatin-Induced Apoptosis in Normal Cells cluster_1 This compound's Protective Effect Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage p53_activation p53 Activation (phospho-p53) DNA_Damage->p53_activation Bax_PUMA_up Bax, PUMA Upregulation p53_activation->Bax_PUMA_up Bcl2_down Bcl-2, Bcl-xL Downregulation p53_activation->Bcl2_down MOMP Mitochondrial Outer Membrane Permeabilization Bax_PUMA_up->MOMP Bcl2_down->MOMP Caspase9 Caspase-9 Activation MOMP->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis This compound This compound p53_down p53, phospho-p53, Bax, PUMA Downregulation This compound->p53_down Bcl2_up Bcl-2, Bcl-xL Upregulation This compound->Bcl2_up p53_down->MOMP Bcl2_up->MOMP

Figure 1. Signaling pathway of cisplatin-induced apoptosis and this compound's protective modulation in normal cells.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies.

Cell Culture and Treatments
  • Cell Lines:

    • Human non-tumorigenic breast epithelial: MCF12F

    • Human breast cancer: MCF7, MDA-MB-231

    • Human oral squamous cell carcinoma: HNO97

  • Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol: For combination studies, cells were typically pre-treated with this compound (e.g., 10 mM) for 24 hours, followed by the addition of cisplatin (various concentrations, e.g., 1-30 µM) for a further 24, 48, or 72 hours.[1][3]

Cell Viability Assay (MTT Assay)
  • Cells were seeded in 96-well plates and allowed to adhere overnight.

  • Following treatment with this compound and/or cisplatin, the culture medium was removed.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability was expressed as a percentage of the control (untreated) cells.

G start Seed cells in 96-well plate treat Treat with this compound and/or Cisplatin start->treat add_mtt Add MTT solution and incubate treat->add_mtt dissolve Dissolve formazan crystals add_mtt->dissolve read Measure absorbance dissolve->read end Calculate cell viability read->end

Figure 2. Experimental workflow for the MTT cell viability assay.
Apoptosis Analysis (Flow Cytometry)

  • Cells were harvested after treatment, washed with phosphate-buffered saline (PBS).

  • Cells were resuspended in a binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

  • The mixture was incubated in the dark at room temperature.

  • The stained cells were analyzed by a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).

Western Blot Analysis
  • Total protein was extracted from treated and untreated cells.

  • Protein concentration was determined using a BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Caspase-9, PARP, GAPDH).

  • After washing, the membrane was incubated with a corresponding secondary antibody.

  • The protein bands were visualized using a chemiluminescence detection system. Densitometry analysis was used to quantify protein expression levels, often normalized to a loading control like GAPDH.

Gene Expression Analysis (RT-qPCR)
  • Total RNA was isolated from cells using a suitable extraction kit.

  • cDNA was synthesized from the RNA template using reverse transcriptase.

  • Quantitative PCR was performed using specific primers for the genes of interest (e.g., PUMA, p53, BAX, Bcl-2, Bcl-xL) and a reference gene.

  • The relative mRNA expression levels were calculated using the comparative Ct method.

References

Amygdalin and Laetrile in Oncology: A Systematic Review of Clinical Evidence and Preclinical Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of amygdalin and laetrile for researchers, scientists, and drug development professionals, summarizing the available clinical data and outlining the proposed molecular pathways investigated in preclinical studies.

The use of this compound, a naturally occurring cyanogenic glycoside, and its semi-synthetic derivative, laetrile, as alternative cancer treatments has been a subject of debate for decades. Proponents have often referred to them as "vitamin B17," a misnomer as neither is a vitamin.[1] This guide provides a systematic comparison of the clinical evidence versus the preclinical experimental data to offer a clear perspective for the scientific community.

Clinical Evidence: A Conclusive Lack of Efficacy

Systematic reviews of clinical trials consistently conclude that this compound and laetrile are ineffective as cancer treatments and pose a significant risk of cyanide toxicity. A comprehensive 2015 Cochrane review, which located over 200 references, found no randomized controlled trials (RCTs) to support the use of laetrile or this compound for cancer.[2][3] The consensus from multiple reviews is that the claims of beneficial effects are not supported by sound clinical data, and the risk-benefit balance is unambiguously negative.[1][2][4][5]

The primary adverse effects are symptoms of cyanide poisoning, which can be severe and even lethal, especially with oral administration.[2][6][7] The U.S. Food and Drug Administration (FDA) has not approved laetrile for use in the United States.[8][9]

No controlled clinical trials comparing laetrile to a placebo or other cancer treatments have been reported.[1] The available human data is limited to case series and one prospective clinical trial sponsored by the National Cancer Institute (NCI).

Study TypeKey FindingsLimitations
Systematic Reviews No sound clinical data supports the effectiveness of laetrile or this compound for cancer treatment.[1][2][4][5][10] A considerable risk of serious adverse effects from cyanide poisoning exists, especially with oral ingestion.[2][3]The primary limitation is the absence of high-quality randomized controlled trials to review.
Phase II Clinical Trial (NCI) No substantive benefit was observed in terms of cure, improvement, or stabilization of cancer, improvement of cancer-related symptoms, or extension of life span.[6][7] Several patients experienced symptoms of cyanide toxicity, with some blood cyanide levels approaching the lethal range.[6][9]This was a single-arm study without a control group.
Case Series/Reports Some early, non-consecutive case series reported subjective benefits like pain relief.[8] However, a 1953 case series of 44 patients found no objective evidence of cancer regression attributable to laetrile.[8]These studies are not methodologically rigorous, often lack control groups, and may have confounding variables such as concurrent conventional treatments.[8]

Experimental Protocol: The NCI-Sponsored Clinical Trial

A significant clinical trial was conducted in 1982 to evaluate the efficacy of this compound in cancer patients.

  • Study Population : 178 patients with various types of cancer were enrolled. A majority of these patients were in good general condition, and one-third had not received prior chemotherapy.[6][7]

  • Treatment Regimen : Patients were treated with this compound plus a "metabolic therapy" program, which included a specific diet, enzymes, and vitamins, representative of the common laetrile practices at the time.[6][7]

  • Outcome Measures : The trial assessed for cure, improvement or stabilization of cancer, amelioration of symptoms, and extension of lifespan.[6][7]

  • Results : The study concluded that this compound is a toxic drug that is not effective as a cancer treatment.[6][7] Out of 175 evaluable patients, tumor size had increased in all but one patient.[2]

Preclinical Research: Investigating Potential Mechanisms of Action

Despite the negative clinical findings, in vitro and some animal studies have explored the potential anticancer mechanisms of this compound. It is crucial to note that these preclinical findings have not translated into clinical benefits for cancer patients.

The proposed primary mechanism involves the enzymatic release of hydrogen cyanide (HCN), which is thought to be the main cytotoxic compound.[8] However, this release is not specific to cancer cells and can damage healthy cells as well.[11]

Mechanism of ActionExperimental Evidence (in vitro)Cancer Cell Lines Studied
Induction of Apoptosis Upregulation of pro-apoptotic Bax and caspase-3 expression; downregulation of anti-apoptotic Bcl-2 protein expression.[9][11][12][13]Breast (MCF-7, MDA-MB-231, SK-BR-3), Cervical (HeLa), Prostate, Human Acute Leukemia (NALM-6, KG-1).[9][12][13][14]
Cell Cycle Arrest Inhibition of cell cycle progression from G1 to S-phase by increasing p19 protein expression in renal cancer cells.[11][12] Downregulation of cell cycle-related genes in colon cancer cells.[13]Renal, Colon (SNU-C4), Bladder (UMUC3, RT112, TCCSUP).[11][12][13]
Inhibition of Metastasis Inhibition of cancer cell adhesion by blocking the Akt-mTOR pathway.[11][12]Breast, Lung, Bladder.[11][12]

Visualizing Proposed Molecular Pathways

The following diagrams illustrate the hypothetical signaling pathways through which this compound is proposed to exert its effects in preclinical models.

G cluster_cell Inside Cell This compound This compound b_glucosidase β-glucosidase This compound->b_glucosidase Hydrolysis mandelonitrile Mandelonitrile b_glucosidase->mandelonitrile hcn Hydrogen Cyanide (HCN) mandelonitrile->hcn Spontaneous degradation cytotoxicity Cytotoxicity hcn->cytotoxicity

Figure 1. Proposed pathway for this compound-induced cytotoxicity.

G cluster_apoptosis Apoptosis Pathway This compound This compound bcl2 Bcl-2 This compound->bcl2 Downregulates bax Bax This compound->bax Upregulates caspase3 Caspase-3 bcl2->caspase3 bax->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2. Proposed mechanism of this compound-induced apoptosis.

G cluster_metastasis Metastasis Inhibition Pathway This compound This compound akt_mtor Akt-mTOR Pathway This compound->akt_mtor Inhibits cell_adhesion Cell Adhesion akt_mtor->cell_adhesion metastasis Metastasis cell_adhesion->metastasis

Figure 3. Proposed pathway for inhibition of metastasis by this compound.

Conclusion

There is a significant disconnect between the preclinical research on this compound and the clinical evidence. While in vitro studies suggest potential anticancer mechanisms, these have not been substantiated in human clinical trials. To the contrary, the available clinical data, including a prospective trial and multiple systematic reviews, indicates that this compound and laetrile are ineffective for treating cancer.[2][5][6][10] Furthermore, they carry a substantial risk of cyanide poisoning.[1][2][6] Based on the current body of evidence, the use of this compound or laetrile as a cancer treatment is not supported and is considered dangerous.[1][7][15] Future research, if any, should focus on mitigating the toxicity of these compounds before any further clinical investigation is considered.[16]

References

Unveiling Synergistic Alliances: Amygdalin's Potential in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synergistic effects of amygdalin with other natural compounds and conventional chemotherapeutics. Supported by experimental data, this document delves into the enhanced anti-cancer efficacy observed in these combinations, offering insights into the underlying molecular mechanisms and detailed experimental protocols.

This compound, a cyanogenic glycoside found in the seeds of various fruits, has long been a subject of interest in oncology. While its efficacy as a standalone treatment remains a topic of debate, emerging research highlights its potential to work in concert with other agents to potentiate their anti-cancer activities. This guide synthesizes findings on the synergistic combinations of this compound with cisplatin, sulforaphane, and metformin, presenting a data-driven comparison of their effects on cancer cell viability, proliferation, and apoptosis.

Comparative Analysis of Synergistic Effects

The combination of this compound with various anti-cancer agents has demonstrated significant synergistic effects across different cancer cell lines. This section summarizes the key quantitative data from these studies.

This compound and Cisplatin in Breast Cancer

A study investigating the combination of this compound and the chemotherapeutic drug cisplatin in breast cancer cell lines (MCF7 and MDA-MB-231) revealed a synergistic effect in inhibiting cell growth. The Combination Index (CI), a quantitative measure of drug interaction, was used to evaluate the synergy. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Cell LineDrug CombinationCombination Index (CI)Interpretation
MCF7This compound + Cisplatin0.8[1]Synergism
MDA-MB-231This compound + Cisplatin0.65[1]Synergism
MCF12F (non-tumorigenic)This compound + Cisplatin2.2[1]Antagonism
Fibroblasts (non-tumorigenic)This compound + Cisplatin2.3[1]Antagonism

Notably, the combination showed an antagonistic effect in non-tumorigenic breast epithelial cells (MCF12F) and fibroblasts, suggesting a potential for selective cytotoxicity towards cancer cells[1].

This compound and Sulforaphane in Renal Cell Carcinoma

The synergy between this compound and sulforaphane, a natural compound found in cruciferous vegetables, has been explored in renal cell carcinoma (RCC) cell lines (A498, Caki-1, and KTCTL-26). While low doses of either compound alone had minimal effect on cell growth, their combination resulted in a potent inhibition of cell viability and clonogenic growth.

Table 2: Effect of this compound and Sulforaphane on Renal Cancer Cell Viability (MTT Assay) [2][3][4]

Cell LineTreatment% Cell Viability (Compared to Control)
A498 1 mg/mL this compound~100%
5 µM Sulforaphane~95%
1 mg/mL this compound + 5 µM Sulforaphane~60%
Caki-1 1 mg/mL this compound~100%
5 µM Sulforaphane~90%
1 mg/mL this compound + 5 µM Sulforaphane~55%
KTCTL-26 1 mg/mL this compound~100%
5 µM Sulforaphane~85%
1 mg/mL this compound + 5 µM Sulforaphane~70%

Table 3: Effect of this compound and Sulforaphane on Clonogenic Growth of Renal Cancer Cells [2]

Cell LineTreatmentNumber of Clones (Compared to Control)
A498 5 mg/mL this compoundReduced
5 µM SulforaphaneReduced
5 mg/mL this compound + 5 µM SulforaphaneDrastically Reduced
Caki-1 5 mg/mL this compoundReduced
5 µM SulforaphaneReduced
5 mg/mL this compound + 5 µM SulforaphaneDrastically Reduced
KTCTL-26 5 mg/mL this compoundReduced
5 µM SulforaphaneReduced
5 mg/mL this compound + 5 µM SulforaphaneDrastically Reduced
This compound and Metformin in Hepatocellular Carcinoma

Signaling Pathways and Molecular Mechanisms

The synergistic anti-cancer effects of this compound in combination with other compounds are attributed to the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth and survival. Aberrant activation of this pathway is common in many cancers. Evidence suggests that this compound, in combination with other agents, can synergistically inhibit this pathway. For instance, in renal cell carcinoma, the combination of this compound and sulforaphane led to a considerable decrease in the phosphorylation of Akt, a key downstream effector of PI3K[2][3][4].

PI3K_Akt_mTOR_Pathway This compound This compound + Natural Compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition

Diagram 1: this compound's synergistic inhibition of the PI3K/Akt/mTOR pathway.
The Intrinsic Apoptosis Pathway: Bax/Bcl-2 Regulation

A key mechanism underlying the synergistic pro-apoptotic effects of this compound combinations is the modulation of the intrinsic apoptosis pathway. This pathway is tightly regulated by the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Studies have shown that this compound, both alone and in combination, can increase the expression of Bax and decrease the expression of Bcl-2, thereby promoting cancer cell death[7].

Apoptosis_Pathway Amygdalin_Combo This compound + Natural Compound Bax Bax (Pro-apoptotic) Amygdalin_Combo->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Amygdalin_Combo->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Diagram 2: Modulation of the intrinsic apoptosis pathway by this compound combinations.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, the synergistic compound, and their combination for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and plasma membrane integrity using Propidium Iodide (PI).

Protocol:

  • Seed cells in a 6-well plate and treat with the compounds as described for the MTT assay.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, thereby testing the long-term survival and proliferative capacity of cells after treatment.

Protocol:

  • Treat cells with the compounds for a specified duration.

  • Harvest and seed a known number of cells (e.g., 500-1000 cells) into 6-well plates.

  • Incubate the plates for 10-14 days until visible colonies are formed.

  • Fix the colonies with a mixture of methanol and acetic acid (3:1).

  • Stain the colonies with 0.5% crystal violet solution.

  • Count the number of colonies (containing >50 cells).

  • The surviving fraction is calculated as (number of colonies formed / number of cells seeded) x 100%.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can quantify changes in protein expression levels.

Protocol:

  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bax, Bcl-2, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with This compound Combinations Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Annexin Annexin V/PI Assay (Apoptosis) Treatment->Annexin Clonogenic Clonogenic Assay (Long-term Survival) Treatment->Clonogenic Western Western Blot (Protein Expression) Treatment->Western Data Data Analysis & Interpretation MTT->Data Annexin->Data Clonogenic->Data Western->Data

Diagram 3: General experimental workflow for investigating synergistic effects.

Conclusion

The presented data suggests that this compound, when combined with other natural compounds or conventional chemotherapeutics, can exhibit significant synergistic anti-cancer effects. These combinations appear to enhance the inhibition of cancer cell growth and induce apoptosis, potentially through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and the intrinsic apoptosis pathways. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate these synergistic interactions. Future studies should focus on elucidating the precise molecular mechanisms and validating these findings in in vivo models to translate these promising preclinical results into effective clinical strategies.

References

Comparative Cytotoxicity of Amygdalin on Cancer Versus Normal Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the cytotoxic effects of amygdalin on cancerous and non-cancerous cell lines, supported by experimental data from in vitro studies. It is intended for researchers, scientists, and professionals in drug development interested in the pharmacological profile of this controversial compound.

Introduction: The Premise of Selective Toxicity

This compound, a cyanogenic glycoside found in the seeds of various plants like apricots and bitter almonds, has been a subject of debate in cancer therapy for decades.[1][2][3] Marketed under names like "Laetrile" and "Vitamin B-17," its central therapeutic claim revolves around selective cytotoxicity—the ability to specifically target and kill cancer cells while leaving normal, healthy cells unharmed.[2][4] The proposed basis for this selectivity lies in the differential enzymatic activity between malignant and non-malignant cells. However, the clinical efficacy and safety of this compound remain controversial, with studies showing that its toxic byproduct, hydrogen cyanide (HCN), can also be released in normal cells.[5][6][7] This guide synthesizes available in vitro data to evaluate the evidence for this claim.

Proposed Mechanism of Selective Action

The theory of this compound's selective cytotoxicity is based on the interplay of two enzymes: β-glucosidase and rhodanese.

  • In Cancer Cells: It is postulated that cancer cells have high levels of β-glucosidase.[8][9] This enzyme hydrolyzes this compound into three components: two glucose molecules, benzaldehyde, and hydrogen cyanide (HCN).[1][4] HCN, a potent cytotoxin, inhibits cytochrome c oxidase in the mitochondria, leading to cell death.[10]

  • In Normal Cells: Conversely, normal cells are thought to have low levels of β-glucosidase and high levels of the enzyme rhodanese. Rhodanese detoxifies HCN by converting it into the non-toxic compound thiocyanate, which is then excreted.[11]

This enzymatic differential, in theory, allows for the targeted destruction of cancer cells. However, this mechanism has not been definitively proven in humans.[4]

G cluster_cancer Cancer Cell cluster_normal Normal Cell Amygdalin_C This compound BetaGlucosidase High β-glucosidase Amygdalin_C->BetaGlucosidase Hydrolysis HCN_C Hydrogen Cyanide (HCN) + Benzaldehyde BetaGlucosidase->HCN_C Cytotoxicity Cell Death (Apoptosis) HCN_C->Cytotoxicity Inhibits Cytochrome Oxidase Amygdalin_N This compound Rhodanese High Rhodanese Amygdalin_N->Rhodanese Low β-glucosidase -> Minimal HCN Thiocyanate Thiocyanate (Non-toxic) Rhodanese->Thiocyanate Detoxification Excretion Excretion Thiocyanate->Excretion

Caption: Proposed differential metabolism of this compound in cancer vs. normal cells.

Quantitative Data on Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer and normal cell lines as reported in several in vitro studies. A lower IC50 value indicates higher cytotoxicity.

Cell LineCell TypeIC50 ValueStudy Reference
Cancer Cells
KBOral Squamous Cell Carcinoma61 µg/mL (apricot extract)[12]
KBOral Squamous Cell Carcinoma32 µg/mL (almond extract)[12]
MCF-7Breast Adenocarcinoma64.5 mM[13]
MCF-7Breast Adenocarcinoma39 mM[14]
T47DBreast Cancer45 mM[14]
HepG2Hepatocellular Carcinoma5.21 mg/mL[9]
HeLaCervical Carcinoma5-20 mg/mL (Dose-dependent decrease in survival)[15]
Normal Cells
MCF12FNormal Breast Epithelial85.4 mM[13]
WI-38Normal Fetal Lung Fibroblast141.25 mg/mL[9]
MRC-5Normal Fetal Lung FibroblastNon-toxic at concentrations that inhibited cancer cells[15]
HFF-1Normal Human Dermal FibroblastsSignificant metabolic decrease even at low doses (5 mg/ml)[9]
BJNormal Human FibroblastNo toxic effects observed at tested concentrations[16]

Note: Direct comparison of IC50 values across studies can be challenging due to variations in experimental protocols, this compound purity, and measurement units (e.g., mM, mg/mL, µg/mL).

Experimental Protocols

The methodologies cited in this guide predominantly rely on in vitro cell culture and cytotoxicity assays. A generalized protocol is outlined below.

A. Cell Culture and Treatment:

  • Cell Lines: Both cancer cell lines (e.g., MCF-7, HepG2, KB) and normal, non-cancerous cell lines (e.g., MCF12F, WI-38, BJ) are cultured.[9][12][13]

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or culture medium, to create a stock solution.[12]

  • Treatment: Cells are seeded in multi-well plates and allowed to attach for 24 hours. The culture medium is then replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 10 µg/mL to 100 mg/mL).[9][12] Control groups are treated with the vehicle (e.g., DMSO) alone.

B. Cytotoxicity Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability.

  • Incubation: Following treatment with this compound for a specified period (e.g., 24, 48, or 72 hours), an MTT solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[12]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[12]

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is then calculated from the dose-response curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Cancer & Normal Cell Lines B Seed Cells in 96-well Plates A->B C Prepare this compound Concentrations B->C D Treat Cells with this compound (24-72 hours) C->D E Add MTT Reagent (Incubate 4 hours) D->E F Add Solubilizer (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate % Viability vs. Control G->H I Determine IC50 Value H->I

Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.

This compound-Induced Signaling Pathways in Cancer Cells

Beyond general cytotoxicity, studies indicate that this compound influences specific cellular signaling pathways in cancer cells to induce cell death, primarily through apoptosis and cell cycle arrest.

  • Apoptosis Induction: this compound has been shown to induce apoptosis by modulating the expression of key regulatory proteins. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][2][4][5] This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[2][11]

  • Cell Cycle Arrest: this compound can inhibit the proliferation of cancer cells by causing cell cycle arrest.[6][10] For example, in bladder and renal cancer cells, it has been shown to inhibit the transition from the G1 to the S phase of the cell cycle.[5] In some breast cancer cells, it induces arrest in the G1 and sub-G1 phases.[11]

G cluster_proteins Apoptotic Regulation cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Caspase3 Caspase-3 Activation Bcl2->Caspase3 Inhibits Bax->Caspase3 Promotes Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: this compound's induction of apoptosis via Bax/Bcl-2 and Caspase-3 pathway.

Conclusion

The in vitro evidence presents a mixed and complex picture of this compound's cytotoxicity. Some studies demonstrate a degree of selective toxicity, with this compound showing higher potency against various cancer cell lines compared to their normal counterparts.[9][13][15] This is supported by IC50 values that are often lower in cancer cells. The proposed mechanisms for this selectivity, including apoptosis induction and cell cycle arrest, are well-documented at the molecular level in cancer cell lines.[1][11]

However, the claim of absolute safety for normal cells is not universally supported. At least one study noted that even low doses of this compound reduced the metabolic activity of normal human fibroblasts.[9] Furthermore, the foundational theory of selective toxicity based on differential enzyme levels has not been conclusively proven in human clinical trials. The potential for cyanide toxicity remains a significant safety concern.[1][5]

For researchers and drug developers, this compound presents a case study in the complexities of natural product pharmacology. While it demonstrates clear anti-cancer activity in vitro, its therapeutic window appears narrow, and its safety profile is questionable. Future research, potentially involving nanoformulations to enhance targeted delivery, may offer a path to harness its cytotoxic properties while minimizing systemic toxicity.[11][15]

References

Head-to-head comparison of different amygdalin delivery systems in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of amygdalin as an anti-cancer agent has been a subject of ongoing research. However, its clinical application is often hampered by issues related to its bioavailability, stability, and potential for cyanide toxicity. To address these challenges, various drug delivery systems have been explored to enhance the efficacy and safety of this compound. This guide provides a head-to-head comparison of different this compound delivery systems based on available in vivo experimental data, offering a valuable resource for researchers in the field of oncology and drug delivery.

While direct comparative in vivo studies for all delivery platforms are limited, this guide synthesizes available data to offer a comparative perspective on their performance. The primary focus is on nanoparticles and niosomes, for which in vivo data has been reported. For other systems like liposomes, gold nanoparticles, and magnetic nanoparticles, the discussion is based on their potential, as specific in vivo studies with this compound are not yet prevalent in the scientific literature.

Data Presentation: In Vivo Efficacy of this compound and its Formulations

The following table summarizes the quantitative data from in vivo studies on the anti-tumor efficacy of free this compound and this compound-loaded niosomes. This allows for a direct comparison of their performance in preclinical cancer models.

Delivery SystemAnimal ModelCancer TypeDosage and AdministrationKey Findings
Free this compound Colorectal xenograft model nude miceColorectal Cancer50 mg/kg, intravenousReduced tumor weight by 56.17% and tumor volume by 57.99%[1][2].
This compound-Loaded Niosomes (ALN) Gel DMBA-induced carcinoma rat modelSkin CarcinomaTopical application91.26% carcinoma growth inhibition[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are the experimental protocols for the preparation of this compound-loaded delivery systems and the in vivo evaluation of their anti-cancer efficacy.

Preparation of this compound-Loaded Niosomes (ALN)

Method: Thin Film Hydration[3]

  • Lipid Film Formation: A mixture of a non-ionic surfactant (e.g., Tween 60), cholesterol, and a charge-inducing agent (e.g., dihexadecyl phosphate) in a specific molar ratio is dissolved in an organic solvent. This solution is then evaporated under reduced pressure using a rotary evaporator. This process leaves a thin, dry lipid film on the inner surface of the flask.

  • Hydration: The lipid film is hydrated with an aqueous solution of this compound at a temperature above the lipid phase transition temperature. This hydration step, with gentle agitation, leads to the self-assembly of the lipids into niosomal vesicles, encapsulating the this compound solution.

  • Niosome Suspension: The resulting suspension contains the this compound-loaded niosomes, which can then be further processed for characterization or formulation into a gel for topical application.

In Vivo Evaluation of this compound-Loaded Niosome (ALN) Gel

Animal Model: 7,12-dimethylbenz(a)anthracene (DMBA)-induced skin carcinoma in rats[3].

  • Tumor Induction: Skin carcinomas are induced in the rats by the topical application of DMBA.

  • Treatment Groups: The animals are divided into several groups: a control group (receiving no treatment), a group treated with a placebo gel, a group treated with a gel containing free this compound, and a group treated with the ALN gel.

  • Treatment Protocol: The respective gels are applied topically to the tumor area for a specified duration.

  • Efficacy Evaluation: Tumor volume is measured at regular intervals throughout the study. At the end of the study, the percentage of carcinoma growth inhibition is calculated. Histopathological analysis of the tumor tissue is also performed to assess changes in cellular morphology.

Signaling Pathways and Experimental Workflow

Visualizing complex biological processes and experimental designs is essential for clear communication in scientific research. The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for evaluating its delivery systems.

Amygdalin_Signaling_Pathways This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Akt Akt This compound->Akt Inhibits Cdk2 Cdk2 This compound->Cdk2 Downregulates CyclinA Cyclin A This compound->CyclinA Downregulates Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth CellCycle Cell Cycle Progression Cdk2->CellCycle CyclinA->CellCycle

Caption: this compound's multifaceted anti-cancer mechanism.

Experimental_Workflow start Start: In Vivo Study tumor_induction Tumor Induction in Animal Model (e.g., DMBA in rats) start->tumor_induction group_allocation Random Allocation to Treatment Groups (Control, Free Drug, Delivery System) tumor_induction->group_allocation treatment Treatment Administration (e.g., Topical, Intravenous) group_allocation->treatment monitoring Tumor Growth Monitoring (e.g., Caliper Measurements) treatment->monitoring data_collection Data Collection & Analysis (Tumor Volume, Body Weight) monitoring->data_collection endpoint Study Endpoint: Euthanasia & Tissue Collection data_collection->endpoint histopathology Histopathological Analysis endpoint->histopathology biochemical Biochemical Assays (e.g., Western Blot for Signaling Proteins) endpoint->biochemical end End: Comparative Efficacy Evaluation histopathology->end biochemical->end

Caption: Workflow for in vivo evaluation of this compound delivery systems.

Discussion and Future Perspectives

The available in vivo data, although limited, suggests that advanced delivery systems can significantly enhance the anti-tumor efficacy of this compound. The this compound-loaded niosome gel demonstrated a remarkable 91.26% inhibition of carcinoma growth, a substantial improvement over the reported efficacy of free this compound in a different cancer model[1][2][3]. This highlights the potential of topical delivery of niosomal this compound for skin cancers.

While in vivo data for this compound-loaded nanoparticles is still emerging, in vitro studies on alginate-chitosan and carboxymethyl chitosan nanoparticles have shown promising results, with enhanced cytotoxicity against cancer cell lines compared to free this compound[4][5][6]. These findings strongly warrant further in vivo investigations to quantify their therapeutic efficacy and pharmacokinetic profiles.

For other promising delivery platforms such as liposomes, gold nanoparticles, and magnetic nanoparticles, there is a clear need for in vivo studies focused on this compound encapsulation and delivery. These systems offer unique advantages, such as the potential for targeted delivery and combination with other therapeutic modalities like hyperthermia (in the case of magnetic and gold nanoparticles).

References

A Comparative Guide to Analytical Methods for Amygdalin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of amygdalin, a cyanogenic glycoside found in the seeds of many fruits. The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and drug development. This document outlines the experimental protocols and performance data of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of different methods based on published validation data.

Table 1: Performance Characteristics of HPLC and UHPLC Methods for this compound Quantification

ParameterHPLC-DAD[1][2]UHPLC-DAD[3]
Linearity (Range) 0.01–1.03 mg/mL1-250 µg/mL
Correlation Coefficient (r²) >0.9990.9999
Limit of Detection (LOD) 0.0097 mg/g0.15 µg/mL
Limit of Quantification (LOQ) 0.0295 mg/g0.46 µg/mL
Recovery (%) 94.68 - 95.26100.28 - 101.41
Precision (RSD %) < 0.970.07 (Repeatability)

Table 2: Performance Characteristics of LC-MS/MS Methods for this compound Quantification

ParameterLC-MS/MS[4][5][6]UHPLC-(+ESI)MS/MS[7]
Linearity (Range) 0.05–50 µg/mL10 - 35,000 µg/L
Correlation Coefficient (r²) > 0.99Not Reported
Limit of Detection (LOD) 0.8 ng/gNot Reported
Limit of Quantification (LOQ) 2.5 ng/g7.78 µg/L
Recovery (%) 90 - 110Not Reported
Precision (RSD %) ≤ 6Not Reported

Table 3: Performance Characteristics of Spectrophotometric Methods for this compound Quantification

ParameterSecond-Derivative UV Spectrophotometry[8][9]UV-Vis Spectrophotometry[10][11]
Wavelength (nm) Not Specified~190, 205, 250
Linearity (Range) Not ReportedNot Reported
Correlation Coefficient (r²) 0.99910.98437
Recovery (%) 99.08Not Reported
Precision (RSD%) Not ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the key methods cited.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Powdered seed samples (2g) are extracted with 70% aqueous methanol under ultrasonic conditions for 30 minutes at room temperature.[1] The extraction is repeated, and the combined solutions are concentrated to dryness under reduced pressure. The residue is then dissolved in methanol for HPLC analysis.[1]

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) is used.

  • Chromatographic Conditions:

    • Column: ODS column (C18)[12]

    • Mobile Phase: A gradient of methanol and water is commonly used. For example, a ratio of 15:85 (methanol:water) can be employed.[12]

    • Detection: UV detection is typically performed at around 207 nm or 210 nm.[3][13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Samples are cryogenically homogenized and extracted with methanol containing an internal standard.[4][5] The extract is then filtered and diluted prior to analysis.[4][5]

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is used.

  • Chromatographic Conditions:

    • Column: A C18 column, such as a Phenomenex Kinetex XB-C18 (100 mm × 2.1 mm, 2.6 μm), is suitable.[4]

    • Mobile Phase: A gradient elution with mobile phases consisting of 10 mM ammonium formate/0.1% formic acid in water (A) and 10 mM ammonium formate/0.1% formic acid in methanol (B) is used.[4]

    • Flow Rate: A typical flow rate is 0.3 mL/min.[4]

  • Mass Spectrometry Conditions: The analysis is performed in multiple reaction monitoring (MRM) mode.

UV-Vis Spectrophotometry
  • Sample Preparation: this compound is extracted from the plant material. The purity of the extracted this compound can be verified using spectroscopic techniques.[10][11]

  • Instrumentation: A UV-Vis spectrophotometer is used for analysis.

  • Measurement: The UV-Vis spectrum of this compound in a methanol/water solution shows absorption maxima around 190, 205, and 250 nm.[10] A study also reported clear peaks at 257, 263, and 268 nm.[14] Second-derivative spectrophotometry can be used to eliminate background noise.[8][9]

Visualizing the Workflow and Decision-Making Process

To aid in understanding the analytical process and selecting the most suitable method, the following diagrams have been generated using Graphviz.

Analytical Method Validation Workflow cluster_planning Planning & Preparation cluster_execution Method Validation Execution cluster_analysis Data Analysis & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_materials Prepare Standards & Samples select_method->prepare_materials specificity Specificity / Selectivity prepare_materials->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Validation Data robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report Method Selection Decision Tree cluster_sensitivity Sensitivity Requirement cluster_complexity Sample & Lab Capability cluster_methods Recommended Method start Start: Need to Quantify this compound high_sensitivity High Sensitivity & Selectivity Needed? start->high_sensitivity complex_matrix Complex Sample Matrix? high_sensitivity->complex_matrix Yes instrument_avail Advanced Instrumentation Available? high_sensitivity->instrument_avail No lcms LC-MS/MS complex_matrix->lcms Yes hplc HPLC / UHPLC complex_matrix->hplc No instrument_avail->hplc Yes uvvis UV-Vis Spectrophotometry instrument_avail->uvvis No

References

Amygdalin's Therapeutic Potential: A Meta-Analysis of Published Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A Comparative Guide to the Preclinical and Clinical Evidence

The pursuit of novel therapeutic agents from natural sources has been a cornerstone of drug discovery. Amygdalin, a cyanogenic glycoside found in the seeds of various fruits like apricots and bitter almonds, has been a subject of interest and controversy for decades in the realm of cancer therapy. Often marketed under the names Laetrile or "Vitamin B17," its purported anti-cancer effects have been a topic of extensive debate. This guide provides a comprehensive meta-analysis of published studies to objectively compare the performance of this compound with the underlying scientific evidence, focusing on experimental data from preclinical and clinical investigations.

Summary of In Vitro Studies

Numerous laboratory studies have investigated the effects of this compound on various cancer cell lines. These studies form the primary basis for the hypothesis that this compound possesses anti-neoplastic properties. The data presented in the following table summarizes the key findings from a selection of these in vitro experiments.

Cancer TypeCell Line(s)This compound ConcentrationKey FindingsReference(s)
Breast Cancer MCF-7, MDA-MB-231, T47D, SK-BR-34 - 65 mmol/L, 5 - 20 mg/mLDose- and time-dependent inhibition of cell proliferation, induction of apoptosis through increased Bax/Bcl-2 ratio and caspase-3 activity, cell cycle arrest at G1/sub-G1 phases.[1][2][1][2]
Lung Cancer A549, PC9, H1299/M, PA/MHigh concentrations for anti-proliferation, lower concentrations for anti-metastasisInhibition of proliferation at high doses, significant inhibition of invasion and migration at lower doses, induction of apoptosis via cytochrome C and caspases-9 and -3.[1][1]
Prostate Cancer DU145, LNCaPNot specifiedIncreased expression of pro-apoptotic Bax protein and caspase-3 activity, decreased expression of anti-apoptotic Bcl-2 protein.[3][4][3][4]
Colon Cancer SNU-C4Not specifiedDownregulation of cell cycle-related genes.[3][3]
Cervical Cancer HeLa5 - 20 mg/mLDose-dependent decrease in cell survival, induction of apoptosis via upregulation of Bax and downregulation of Bcl-2 and procaspase-3.[2][3][2][3]
Bladder Cancer UMUC-3, RT112, TCCSUP1.25 - 10 mg/mLConcentration-dependent inhibition of growth and proliferation, cell cycle arrest in G0/G1 phase, reduction in cyclin A and cdk2.[1][2][1][2]
Oral Cancer KB cell line50 - 100 µg/mL (extract)Cytotoxic and anti-proliferative activity, induction of apoptosis.[5][5]
Renal Cancer A498, Caki-1, KTC-2610 g/mLInhibition of growth and differentiation markers E- and N-cadherin.[1][1]

Summary of In Vivo Studies

The evidence from in vivo animal studies is more limited and has yielded conflicting results. While some studies suggest a potential for this compound to reduce tumor growth and metastasis, the overall picture remains inconclusive.

Animal ModelCancer TypeThis compound DosageKey FindingsReference(s)
CD8F1 Mice Spontaneous Mammary Tumors1000 - 2000 mg/kg (i.p.)Reduction in tumor volume (54% and 33% respectively), decrease in lung metastases from ~90% to 22%.[2][2]
Nude Mice Colorectal Xenograft50 mg/kg (i.v.)56.17% reduction in tumor weight and 57.99% reduction in tumor volume.[2][6][2][6]
Female Albino Mice DMBA-induced Mammary Tumors0.6 mg/kg/day (oral)Mitigated tumor development, indicated by changes in serum bilirubin, uric acid, and antioxidant capacity.[7][7]
Laboratory Animals (General) Implanted Cancer CellsNot specifiedMost animal studies showed this compound did not reduce tumor size or slow its growth.[3][3]

Clinical Trials and Systematic Reviews

Despite the promising results from some preclinical studies, the evidence from human clinical trials and systematic reviews is overwhelmingly negative. The claims of this compound's efficacy as a cancer treatment are not supported by sound clinical data.

Study TypeKey FindingsReference(s)
Mayo Clinic Trial (1982) Of 175 patients, tumor size increased in all but one. Several patients experienced symptoms of cyanide toxicity. The study concluded that this compound is a toxic drug that is not effective as a cancer treatment.[8][8]
Cochrane Systematic Review (2015) Found no reliable evidence to support the claims that laetrile or this compound have beneficial effects for cancer patients. The review highlighted the considerable risk of serious adverse effects from cyanide poisoning, especially with oral ingestion. The risk-benefit balance was determined to be unambiguously negative.[9][10][11][9][10][11]
National Cancer Institute (NCI) Review Concluded that clinical trials of this compound showed little or no effect against cancer.[8][12][8][12]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

A common method to assess the cytotoxic effects of this compound on cancer cells is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (e.g., ranging from µg/mL to mg/mL) or a vehicle control for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 4 hours) at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control group.

In Vivo Tumor Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of potential anti-cancer agents.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10⁶ cells) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.

  • Treatment Administration: Once the tumors reach a certain volume, the mice are randomly assigned to treatment and control groups. This compound is administered through various routes (e.g., intraperitoneal or intravenous injection, oral gavage) at specific doses and schedules. The control group receives a vehicle solution.

  • Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised and weighed.

Visualizing the Proposed Mechanisms of Action

Proposed Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the hypothetical signaling cascade through which this compound is proposed to induce apoptosis in cancer cells. This is primarily based on in vitro observations of changes in key apoptotic proteins.

Amygdalin_Apoptosis_Pathway This compound This compound BetaGlucosidase β-glucosidase (high in cancer cells) This compound->BetaGlucosidase hydrolysis HCN Hydrogen Cyanide (HCN) BetaGlucosidase->HCN Bax Bax (Pro-apoptotic) HCN->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) HCN->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes Bcl2->Mitochondrion inhibits CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed pathway of this compound-induced apoptosis in cancer cells.

Experimental Workflow for In Vitro Analysis

This diagram outlines a typical workflow for assessing the anti-cancer effects of this compound in a laboratory setting.

Amygdalin_In_Vitro_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound (various concentrations & durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) treatment->cell_cycle protein Protein Expression Analysis (e.g., Western Blot for Bax, Bcl-2, Caspases) treatment->protein end Data Analysis & Conclusion viability->end apoptosis->end cell_cycle->end protein->end

Caption: A standard experimental workflow for in vitro studies of this compound.

Logical Relationship of Evidence

Amygdalin_Evidence_Hierarchy invitro In Vitro Studies: - Cytotoxicity - Apoptosis induction - Cell cycle arrest invivo In Vivo (Animal) Studies: - Some evidence of tumor reduction - Inconsistent results invitro->invivo Suggests potential, requires validation clinical Human Clinical Trials & Reviews: - Lack of efficacy - Significant cyanide toxicity invivo->clinical Informs need for human trials conclusion Conclusion: This compound is not a recommended cancer treatment due to lack of proven benefit and high risk of harm. clinical->conclusion Provides definitive evidence for clinical use

References

Safety Operating Guide

Proper Disposal of Amygdalin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of amygdalin is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for managing this compound waste, ensuring the safety of laboratory personnel and adherence to regulatory standards. The primary directive for this compound disposal is that it must be managed as hazardous waste and handled by a licensed professional waste disposal service.[1][2][3]

Immediate Safety and Handling for Disposal

Prior to disposal, all personnel handling this compound waste must be equipped with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing.[2] Handling should occur in a well-ventilated area to avoid the inhalation of dust or aerosols.[2][3][4]

In the event of a spill, the area should be evacuated of non-essential personnel. The spilled solid material should be carefully swept up to avoid dust formation and placed into a suitable, closed, and clearly labeled container for disposal.[1][3] Surfaces and equipment that have come into contact with this compound should be decontaminated.[2]

Disposal Procedure

Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[3][4][5] The established protocol for this compound disposal is to transfer the waste to an approved and licensed hazardous waste disposal company.[1] One safety data sheet suggests a potential disposal method of dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with a scrubber, a task to be performed by a licensed professional waste disposal service.[3]

Contaminated packaging should also be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[2]

The following table summarizes the key steps and precautions for preparing this compound waste for professional disposal:

Procedure StepDescriptionKey Precautions
Waste Identification Identify this compound and any contaminated materials (e.g., containers, PPE, spill cleanup supplies) as hazardous waste.Assume all materials that have come into contact with this compound are contaminated.
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses, gloves, and a lab coat.Ensure PPE is rated for handling chemical compounds.[2][3]
Containment Place this compound waste in a suitable, well-sealed, and non-reactive container.[1][3]Ensure the container is properly labeled as "Hazardous Waste" and clearly identifies the contents as "this compound".
Spill Management In case of a spill, sweep up the solid material, avoiding dust creation, and place it in a designated waste container.[1][3]Use appropriate spill cleanup materials and decontaminate the area.[2]
Storage Store the sealed waste container in a designated, secure hazardous waste accumulation area.Follow institutional guidelines for the storage of hazardous chemical waste.
Professional Disposal Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][3]Ensure the disposal company is aware of the nature of the chemical waste.

Experimental Protocols

The reviewed safety and disposal literature does not provide any approved experimental protocols for the in-lab neutralization or chemical degradation of this compound. Attempting to neutralize this compound without a validated procedure is highly discouraged due to the risk of producing hazardous decomposition products, including the potential release of hydrogen cyanide.[6][7]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Amygdalin_Disposal_Workflow cluster_prep Waste Preparation cluster_disposal Final Disposal start This compound Waste Identified ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handle Handle Waste in Ventilated Area (Avoid Dust/Aerosol Formation) ppe->handle spill_check Accidental Spill? handle->spill_check cleanup Clean Spill Following SDS Protocol spill_check->cleanup Yes contain Place Waste in a Suitable, Sealed, and Labeled Container spill_check->contain No cleanup->contain storage Store in Designated Hazardous Waste Area contain->storage contact Contact Approved Waste Disposal Service storage->contact removal Waste Removed for Professional Disposal contact->removal

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Amygdalin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling amygdalin. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Classification

This compound, also known as Laetrile or Vitamin B-17, is a cyanogenic glycoside found in the pits of various fruits, such as apricots and bitter almonds.[1][2] While its classification can vary between suppliers, it is generally considered hazardous. The primary concern is its potential to release hydrogen cyanide upon hydrolysis, which can occur under certain conditions.[3]

Most safety data sheets (SDS) classify this compound as harmful if swallowed (Acute Toxicity, Category 4).[4][5][6] Ingestion can lead to symptoms of cyanide poisoning, which in mild cases include difficulty breathing, weakness, and lightheadedness.[7] Severe toxicity can result in seizures, cardiovascular collapse, and can be fatal.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure during the handling of this compound. The following table summarizes the recommended equipment based on standard laboratory procedures.

Scenario Required PPE Specifications and Best Practices
Routine Handling (e.g., weighing, preparing solutions) • Eye/Face Protection• Hand Protection• Body ProtectionEye/Face Protection: Wear chemical safety goggles with side shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][8]Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[4] Breakthrough time and glove thickness should be appropriate for the duration of the task. Always inspect gloves before use.Body Protection: A standard laboratory coat is required.[9]
Operations with High Dust/Aerosol Potential • All PPE for Routine Handling• Respiratory ProtectionRespiratory Protection: Use an approved and certified dust respirator if user operations generate dust or aerosols.[9] Ensure proper fit and training on respirator use. All such work should be performed in a chemical fume hood or with local exhaust ventilation.[9][10]
Accidental Spill Cleanup • All PPE for High Dust Potential• Impervious ClothingImpervious Clothing: Wear impervious clothing to prevent skin contact.[10] For large spills, a full suit may be necessary.[9]
Safe Handling and Storage Protocol

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[10]

  • Use a chemical fume hood or other local exhaust ventilation when handling the solid powder to minimize dust inhalation.[5][9]

  • Ensure that a safety shower and an eyewash station are readily accessible.[10]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.

  • Weighing: Conduct weighing of solid this compound within a chemical fume hood or a ventilated balance enclosure to control dust.

  • Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[5][6] Do not eat, drink, or smoke in the laboratory area.[5]

Storage:

  • Store containers in a cool, dry, and well-ventilated place.[4][10]

  • Keep containers tightly sealed.[10]

  • Recommended storage temperatures vary by supplier, ranging from 2-8°C to -20°C.[4][10] Always consult the supplier-specific SDS.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][8]

Accidental Release and Disposal Plan

Spill Cleanup Procedure:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE (see table above), cover the spill with an inert absorbent material.

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for disposal.[6][8] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Plan:

  • All this compound waste, including contaminated materials, must be disposed of as hazardous chemical waste.

  • Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[5][6]

  • Do not allow the product to enter drains or waterways.[10][11]

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound.

Parameter Value Reference
Acute Oral Toxicity (LD50) 405 mg/kg (Rat)[9][11]
Acute Oral Toxicity (LD50) 443 mg/kg (Mouse)[9]
Melting Point 223-226 °C[11]
Solubility in Water 50 g/L[11]
Recommended Storage Temp. 2–8 °C or -20°C[4][10]

Visual Workflow Guides

The following diagrams illustrate key safety and decision-making processes for handling this compound.

Amygdalin_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_start Start: Receive this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection prep_area Prepare Work Area (Fume Hood, Bench Cover) ppe_selection->prep_area weighing Weigh Solid this compound (in ventilated enclosure) prep_area->weighing solubilizing Prepare Solution weighing->solubilizing experiment Perform Experiment solubilizing->experiment decontaminate Decontaminate Equipment & Work Surfaces experiment->decontaminate waste_collection Collect Waste (Solid, Liquid, Contaminated PPE) decontaminate->waste_collection waste_disposal Dispose of Waste via Approved Channels waste_collection->waste_disposal cleanup_end End: Procedure Complete waste_disposal->cleanup_end

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Caption: Decision tree for selecting appropriate PPE when handling this compound.

References

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